Nami-A
Description
Properties
IUPAC Name |
1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;ruthenium(3+);tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZBTXZRLXLLKO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl4N4ORuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201653-76-1 | |
| Record name | 1H-Imidazole (OC-6-11)-tetrachloro(1H-imidazole-κN3)[1,1′-(sulfinyl-κS)bis[methane]]ruthenate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201653-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NAMI-A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201653761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAMI-A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60487Z56XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Architecture and Biological Landscape of Nami-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nami-A, or Imidazolium-trans-tetrachloro(dimethylsulfoxide)imidazoleruthenium(III), is a ruthenium-based coordination complex that has garnered significant attention in the field of medicinal inorganic chemistry. Unlike traditional platinum-based chemotherapeutics that primarily target cell proliferation, this compound has distinguished itself through its potent and selective anti-metastatic properties. This technical guide provides an in-depth exploration of the chemical structure, biological activity, and experimental framework of this compound.
Chemical and Physicochemical Properties
This compound is the imidazolium salt of the coordination complex [RuCl₄(DMSO)(Im)]⁻, where DMSO is dimethyl sulfoxide and Im is imidazole.[1] It was developed as an improved, non-hygroscopic, and more stable version of its predecessor, NAMI (the sodium salt).[2]
Chemical Structure
The chemical formula for this compound is C₈H₁₅Cl₄N₄ORu(III)S, and it has a molecular weight of 458.18 g/mol .[3] The central ruthenium(III) ion is octahedrally coordinated. Four chloride ions occupy the equatorial positions, while a dimethyl sulfoxide (DMSO) ligand (S-bonded) and an imidazole ligand are in the axial positions. The complex anion is paired with an imidazolium cation.
Physicochemical Data
This compound's biological activity is intrinsically linked to its chemical properties, particularly its stability and redox potential. It is considered a prodrug that undergoes activation in the physiological environment.[1]
| Property | Value / Description | Reference |
| Molecular Formula | C₈H₁₅Cl₄N₄ORu(III)S | [3] |
| Molecular Weight | 458.18 g/mol | [3] |
| Appearance | Orange solid | [4] |
| Solubility | Good water solubility | [4] |
| Stability | More stable in solid state than NAMI. In aqueous solution, it undergoes hydrolysis, with the rate dependent on pH.[1][5] | [1][5] |
| Redox Potential | E° = +235 mV vs NHE. This relatively high potential allows it to be reduced to the more reactive Ru(II) species by biological reducing agents like ascorbic acid and glutathione. |
Synthesis Overview
The synthesis of this compound and its analogues typically involves the reaction of a ruthenium(III) precursor with the desired ligands in an appropriate solvent. While a detailed, step-by-step protocol for the industrial synthesis is proprietary, the general laboratory-scale synthesis can be inferred from the preparation of this compound-type complexes. This involves the reaction of H(DMSO)₂[trans-RuCl₄(DMSO-S)₂] with an excess of imidazole.
Mechanism of Action and Biological Activity
This compound's mechanism of action is multifaceted and distinct from cytotoxic anticancer agents. Its primary strength lies in its ability to inhibit cancer metastasis.
Activation and Cellular Uptake
This compound is a prodrug that becomes activated upon entering the bloodstream.[1] At physiological pH (7.4), it undergoes hydrolysis where a chloride ligand is replaced by a water molecule, forming a neutral aquo complex.[1] It is believed that the reductive environment within a tumor facilitates the reduction of Ru(III) to the more kinetically labile and reactive Ru(II) species, which can then interact with biological targets.[6]
Anti-Metastatic Effects
The anti-metastatic activity of this compound is well-documented in preclinical models. It has been shown to be effective against lung metastases in various tumor models, including MCa mammary carcinoma and Lewis lung carcinoma.[1][7] This effect is largely independent of direct cytotoxicity.[8]
Key anti-metastatic actions include:
-
Inhibition of Cell Invasion: this compound inhibits the invasion of tumor cells through the extracellular matrix, a crucial step in metastasis.[9] This has been demonstrated in Matrigel invasion assays.
-
Modulation of Cell Adhesion: The compound can affect the adhesion of cancer cells to the extracellular matrix.[4]
-
Inhibition of Matrix Metalloproteinases (MMPs): this compound has been shown to inhibit the activity of MMP-9, an enzyme critical for the degradation of the extracellular matrix, with an IC₅₀ of approximately 1 mM.[9]
Signaling Pathways
This compound's biological effects are mediated through its interaction with several signaling pathways. It has been reported to inhibit the MAPK/ERK signaling pathway and has also been shown to be a selective inhibitor of the KCa3.1 potassium channel, which is overexpressed in some cancer cells and plays a role in cell cycle progression.[5]
Quantitative Experimental Data
In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound is a subject of some debate. While it is generally considered to have very low to negligible cytotoxicity against a wide range of solid tumor cell lines (often over 1000 times less cytotoxic than cisplatin), some studies have reported significant cytotoxic effects against specific leukemia cell lines.[3][8][9]
| Cell Line | Cancer Type | IC₅₀ (µM) | Comments | Reference |
| A2780 | Ovarian | > 100 | 72h incubation | [10] |
| Ovcar-3 | Ovarian | > 100 | 72h incubation | [10] |
| AsPC-1 | Pancreatic | > 100 | 72h incubation | [10] |
| HL-60 | Promyelocytic Leukemia | Not confirmed to be cytotoxic in recent studies | Conflicting reports exist | [8] |
| K562 | Chronic Myelogenous Leukemia | Reported to be cytotoxic in some studies | [5] | |
| B16F1 | Mouse Melanoma | ~90% survival at 1 µM | [7] |
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in mice have been crucial in demonstrating the anti-metastatic potential of this compound.
| Parameter | Value / Description | Animal Model | Reference |
| Effective Dose (Anti-metastatic) | 35 mg/kg/day for 6 consecutive days (i.p.) | MCa mammary carcinoma bearing mice | [1] |
| Toxicity | Observed at 50 mg/kg/day (i.v. for 5 days) | Swiss CD1 mice | [6] |
| Blood Concentration | Rapidly decreases; <10% of administered dose after 5 min (i.v.) | Swiss CD1 mice | [6] |
| Half-life (t₁/₂) | ~18 hours (mono-compartment model) | Swiss CD1 mice | [6] |
| Organ Distribution | Relatively high lung concentration; no brain penetration | Swiss CD1 mice | [6] |
Experimental Protocols
In Vivo Anti-Metastatic Mouse Model
This protocol outlines a general procedure for evaluating the anti-metastatic efficacy of this compound in a murine model of mammary carcinoma.
In Vitro Matrigel Invasion Assay
This assay is used to quantify the inhibitory effect of this compound on tumor cell invasion.
-
Preparation:
-
Coat the upper surface of a Transwell chamber insert (8-µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Culture tumor cells (e.g., B16F10 melanoma) and serum-starve them for several hours.
-
-
Assay Procedure:
-
Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 1 hour).
-
Seed the treated cells in serum-free media into the upper compartment of the Matrigel-coated Transwell insert.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower compartment.
-
Incubate for 24-48 hours at 37°C to allow for cell invasion.
-
-
Quantification:
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Calculate the percentage of invasion inhibition relative to an untreated control.
-
MMP-9 Inhibition Assay
The effect of this compound on the enzymatic activity of MMP-9 can be assessed using a fluorometric assay.
-
Reagents:
-
Recombinant human MMP-9.
-
A fluorogenic MMP-9 substrate (e.g., a FRET-based peptide).
-
Assay buffer.
-
This compound at various concentrations.
-
-
Assay Procedure:
-
In a microplate, combine the assay buffer, this compound at the desired concentrations, and the MMP-9 enzyme.
-
Incubate for a short period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction for each this compound concentration.
-
Calculate the percentage of MMP-9 inhibition for each concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Conclusion
This compound represents a significant departure from the paradigm of cytotoxic cancer chemotherapy. Its unique chemical structure and properties confer a novel mechanism of action centered on the inhibition of metastasis. While its journey through clinical trials has faced challenges, the extensive preclinical data underscore its potential as a targeted anti-metastatic agent. The information and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic promise of this intriguing ruthenium complex.
References
- 1. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Blood concentration and toxicity of the antimetastasis agent this compound following repeated intravenous treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined therapy of the antimetastatic compound this compound and electroporation on B16F1 tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound Cytotoxic Effects toward Leukemia Cell Lines: A Slippery Ground Giving Misleading Messages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of NAMI-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAMI-A, or (ImH)[trans-RuCl₄(DMSO-S)(Im)], is a ruthenium(III) coordination complex that has been a subject of extensive research in medicinal inorganic chemistry.[1][2] Unlike traditional platinum-based cytotoxic agents, this compound exhibits a unique pharmacological profile characterized by low cytotoxicity and a remarkable ability to inhibit cancer metastasis.[1][3] It was the first ruthenium-based anti-cancer agent to enter clinical trials and is considered a prodrug that undergoes activation in vivo through hydrolysis.[2][4] This guide provides a detailed overview of the synthesis and characterization methods for this compound, intended to serve as a technical resource for researchers in oncology and drug development.
Synthesis of this compound
The synthesis of this compound involves the reaction of a ruthenium(III) precursor with the imidazole ligand. The following protocol is a representative method adapted from procedures for analogous this compound-type complexes.[4]
Experimental Protocol
Objective: To synthesize Imidazolium [trans-tetrachloro(dimethylsulfoxide)(imidazole)ruthenate(III)] (this compound).
Materials:
-
Hydrogen trans-tetrachlorobis(dimethylsulfoxide)ruthenate(III) - H(DMSO)₂[trans-RuCl₄(DMSO-S)₂] (precursor)
-
Imidazole (Im)
-
Methanol (reagent grade)
-
Diethyl ether (reagent grade)
Procedure:
-
Dissolve the precursor, H(DMSO)₂[trans-RuCl₄(DMSO-S)₂], in a minimal amount of methanol.
-
In a separate flask, dissolve a stoichiometric equivalent of imidazole in methanol.
-
Add the imidazole solution dropwise to the stirred solution of the ruthenium precursor.
-
Stir the resulting reaction mixture vigorously at room temperature for approximately 1.5 to 2 hours.
-
During the reaction, a yellow-orange precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the final product under vacuum to yield this compound as a crystalline solid.
Synthesis Workflow
Figure 1. General workflow for the synthesis of this compound.
Characterization Methods
A comprehensive characterization of this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to probe the structure of the complex in solution. Due to the paramagnetic nature of the Ru(III) center, the NMR signals are typically broad.
Experimental Protocol (¹H NMR):
-
Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Data Presentation:
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Observed Value/Range |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | The paramagnetic nature of Ru(III) results in broad and significantly shifted signals. A computational study reports the following calculated ¹H pNMR shifts: Imidazole (coordinated) protons appear at approximately 27.5, 17.5, and 12.5 ppm; DMSO protons appear around 15.0 ppm.[5] |
| ¹³C NMR | Chemical Shift (δ) | Specific experimental data for ¹³C NMR chemical shifts of this compound were not available in the searched literature. Signals are expected to be broad due to paramagnetism. |
| UV-Vis | λmax | In aqueous solution (pH 7.4), this compound shows a characteristic absorption peak around 390 nm, which diminishes upon hydrolysis.[6] |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the complex, confirming its molecular weight.
Experimental Protocol (ESI-MS):
-
Prepare a dilute solution of this compound (approx. 10-50 µM) in a suitable solvent, typically methanol or acetonitrile/water.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode to detect the anionic complex [trans-RuCl₄(DMSO)(Im)]⁻.
-
Analyze the resulting spectrum for the parent ion peak.
Data Presentation:
Table 2: Mass Spectrometry and Elemental Analysis Data for this compound
| Technique | Parameter | Value |
|---|---|---|
| ESI-MS | [M]⁻ (calculated) | m/z 390.8 for [C₅H₉Cl₄N₂ORuS]⁻ |
| [M]⁻ (observed) | A specific experimental value for the parent ion was not available in the searched literature. | |
| Elemental Analysis | %C (calculated) | 20.97% |
| %H (calculated) | 3.30% |
| | %N (calculated) | 12.23% |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of this compound, including bond lengths and angles.
Experimental Protocol:
-
Grow single crystals of this compound suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (often 100 K) using a diffractometer with Mo Kα or Cu Kα radiation.
-
Solve the crystal structure using direct methods and refine the structural model against the collected data.
Data Presentation: While the structures of several this compound-type complexes have been determined by X-ray diffraction, specific crystallographic data for this compound itself was not found in the performed searches.[4] The expected structure consists of a pseudo-octahedral ruthenium(III) center.[3]
Table 3: Key Structural Parameters for this compound (Expected)
| Parameter | Description | Expected Value/Geometry |
|---|---|---|
| Coordination Geometry | Geometry around Ru(III) | Pseudo-octahedral |
| Ligand Positions | Equatorial | Four chloride (Cl⁻) ligands |
| Axial | One S-bonded dimethylsulfoxide (DMSO-S) and one imidazole (Im) ligand |
| Counter-ion | | Imidazolium (ImH)⁺ |
Characterization Workflow
Figure 2. General workflow for the characterization of this compound.
Mechanism of Action: Key Signaling Pathways
The anti-metastatic activity of this compound is not fully elucidated but is known to involve the modulation of several key cellular signaling pathways, distinct from direct cytotoxicity.
Inhibition of the Ras/Raf/MEK/ERK Pathway
This compound has been shown to interfere with the Ras/Raf/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival. By inhibiting this pathway, this compound can suppress the expression of genes involved in tumor progression.
Figure 3. this compound's inhibition of the Ras/Raf/MEK/ERK pathway.
Interference with Nitric Oxide (NO) and Angiogenesis
A key component of this compound's anti-metastatic effect is its anti-angiogenic activity. This is believed to be mediated, in part, by its ability to scavenge nitric oxide (NO), a crucial signaling molecule in the formation of new blood vessels (angiogenesis) that supply tumors.
Figure 4. this compound's interference with NO-mediated angiogenesis.
Conclusion
This compound remains a cornerstone compound in the study of non-traditional metal-based anticancer agents. Its unique anti-metastatic properties, mediated through complex interactions with cellular signaling pathways, distinguish it from conventional chemotherapeutics. The successful synthesis and rigorous characterization, employing the methods outlined in this guide, are fundamental first steps for any research into its biological activity and therapeutic potential. While a definitive, published protocol for its synthesis and complete, tabulated characterization data remain somewhat elusive in readily available literature, the information compiled herein provides a robust framework for the scientific community to build upon. Further investigation into its precise molecular targets will continue to advance the development of this promising class of ruthenium-based drugs.
References
- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the effects of the antimetastatic compound ImH[trans-RuCl4(DMSO)Im] (this compound) on the arthritic rat and on … [ouci.dntb.gov.ua]
- 4. Synthesis and chemical-pharmacological characterization of the antimetastatic this compound-type Ru(III) complexes (Hdmtp)[trans-RuCl4(dmso-S)(dmtp)], (Na)[trans-RuCl4(dmso-S)(dmtp)], and [mer-RuCl3(H2O)(dmso-S)(dmtp)] (dmtp = 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Dawn of a Novel Anti-Metastatic Agent: An In-depth Technical Guide to the Early Discovery and Development of Nami-A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early discovery and development of Nami-A, a pioneering ruthenium-based compound that has carved a unique niche in the landscape of cancer therapeutics. Unlike traditional cytotoxic agents, this compound's primary strength lies in its potent anti-metastatic properties, a characteristic that has garnered significant interest within the scientific community. This document delves into the foundational preclinical data, experimental methodologies, and the molecular pathways influenced by this intriguing molecule.
Genesis and Synthesis
This compound, chemically known as Imidazolium trans-tetrachloro(dimethylsulfoxide)imidazoleruthenate(III), emerged from the exploration of ruthenium complexes as potential alternatives to platinum-based anticancer drugs.[1] The rationale was to develop compounds with novel mechanisms of action and a more favorable toxicity profile. The synthesis of this compound and its analogues generally involves the reaction of a ruthenium(III) precursor with the appropriate ligands in a suitable solvent. While specific, detailed protocols for this compound's synthesis are proprietary, the general approach can be inferred from the synthesis of similar this compound-type complexes.[2]
A representative synthetic approach involves the reaction of a Ru(III) starting material, such as (H(dmso)₂)[trans-RuCl₄(dmso)₂], with an excess of imidazole in an organic solvent. This ligand exchange reaction yields the desired product, which can then be isolated and purified. The improved stability and analytical profile of the imidazolium salt (this compound) over its sodium salt precursor (NAMI) made it the preferred candidate for further development.[1]
Preclinical Pharmacology: A Paradigm Shift in Anti-Cancer Strategy
The most striking feature of this compound is its significant anti-metastatic efficacy coupled with remarkably low cytotoxicity against primary tumor cells.[1] This distinction set it apart from conventional chemotherapeutics like cisplatin, which are highly cytotoxic.[3]
In Vitro Cytotoxicity
This compound has consistently demonstrated low cytotoxic activity across a range of human cancer cell lines. In a comparative study, this compound was found to be, on average, 1053 times less cytotoxic than cisplatin.[3] The cytotoxicity of this compound, unlike cisplatin, does not strongly correlate with its intracellular accumulation but rather with its binding to DNA, although this binding is significantly less than that of cisplatin.[3]
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian | >100 | [4] |
| OVCAR-3 | Ovarian | >100 | [4] |
| AsPC-1 | Pancreatic | >100 | [4] |
| Igrov-1 | Ovarian | >600 | [3] |
| 2008 | Ovarian | >600 | [3] |
| MCF-7 | Breast | >600 | [3] |
| T47D | Breast | >600 | [3] |
| HL-60 | Promyelocytic Leukemia | Not cytotoxic | [5] |
It is noteworthy that some studies have reported cytotoxic effects of this compound in specific leukemia cell lines, suggesting a cell-type-specific activity that warrants further investigation.[6][7]
In Vivo Anti-Metastatic Activity
The hallmark of this compound's preclinical profile is its profound ability to inhibit the formation and growth of lung metastases in various murine tumor models.[8] This effect has been consistently observed in models such as MCa mammary carcinoma.[9]
Experimental Protocol: MCa Mammary Carcinoma Model in CBA Mice
A common in vivo model to assess the anti-metastatic potential of this compound involves the intramuscular or subcutaneous implantation of MCa mammary carcinoma cells into CBA mice.[9][10]
-
Tumor Implantation: A suspension of MCa mammary carcinoma cells (e.g., 1.2 x 10⁶ cells) is implanted into the flank or thigh muscle of female CBA mice.[10]
-
Treatment Regimen: Once the primary tumor reaches a palpable size, treatment with this compound is initiated. A typical regimen involves intraperitoneal (i.p.) or oral administration of this compound at doses ranging from 150 to 600 mg/kg/day for a specified duration, often for consecutive days.[9]
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and the primary tumor and lungs are excised. The primary tumor weight is recorded, and the lungs are examined for the presence and number of metastatic nodules.
This model has been instrumental in demonstrating this compound's ability to significantly reduce lung metastasis weight, even when administered orally.[9]
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice have provided insights into the absorption, distribution, metabolism, and excretion of this compound. Following intravenous administration, this compound exhibits a bi-compartmental distribution.
Table 2: Preclinical Pharmacokinetic Parameters of this compound in CD1 Mice
| Parameter | Value | Unit |
| Dose | 50 | mg/kg (i.v. bolus) |
| α-phase half-life (t½α) | 0.12 | hours |
| β-phase half-life (t½β) | 18.5 | hours |
| Area Under the Curve (AUC) | 13.9 | µg·h/mL |
| Volume of distribution (Vd) | 2.9 | L/kg |
| Clearance (CL) | 3.6 | L/h/kg |
| Data adapted from preclinical studies in CD1 mice.[11] |
These studies indicate a relatively rapid initial distribution phase followed by a slower elimination phase.
Mechanism of Action: Targeting the Tumor Microenvironment
This compound's anti-metastatic effect is not attributed to direct tumor cell killing but rather to its modulation of the tumor microenvironment and key signaling pathways involved in cell invasion and angiogenesis.
Inhibition of Angiogenesis
This compound has been shown to inhibit several key processes in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[12][13] It exerts its anti-angiogenic effects by:
-
Inhibiting endothelial cell proliferation: this compound has a cytostatic effect on endothelial cells, preventing their growth without inducing apoptosis or necrosis.[12]
-
Blocking endothelial cell migration (chemotaxis): The compound inhibits the migration of endothelial cells towards chemoattractants.[12][13]
-
Reducing the secretion of matrix-degrading enzymes: this compound decreases the production of matrix metalloproteinase-2 (MMP-2), an enzyme essential for the breakdown of the extracellular matrix, a critical step in angiogenesis and invasion.[12][13]
Caption: this compound's multifaceted inhibition of angiogenesis.
Modulation of the PKC/Raf/MEK/ERK Signaling Pathway
This compound has been demonstrated to interfere with the Protein Kinase C (PKC)/Raf/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[14] Specifically, this compound inhibits the phorbol 12-myristate 13-acetate (PMA)-induced activation of PKC. This, in turn, abrogates the downstream activation of the Raf/MEK/ERK pathway.[14]
Caption: this compound's inhibitory effect on the PKC/Raf/MEK/ERK signaling cascade.
Experimental Methodologies
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[15][16][17]
-
Cell Seeding: Adherent cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to precipitate cellular proteins.
-
Staining: The fixed cells are stained with the SRB dye, which binds to basic amino acids of cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The optical density is proportional to the number of viable cells.
Conclusion
The early discovery and development of this compound marked a significant step forward in the quest for novel anti-cancer agents. Its unique profile as a potent anti-metastatic agent with low cytotoxicity challenged the conventional paradigm of cancer drug development. The preclinical data clearly demonstrate its ability to inhibit key processes in metastasis, such as angiogenesis, and to modulate critical signaling pathways. While its clinical development has faced challenges, the foundational research on this compound continues to provide valuable insights for the design of next-generation metal-based drugs targeting the complexities of cancer metastasis. This technical guide serves as a testament to the pioneering work that established this compound as a compound of significant scientific interest and a cornerstone in the field of medicinal inorganic chemistry.
References
- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and chemical-pharmacological characterization of the antimetastatic this compound-type Ru(III) complexes (Hdmtp)[trans-RuCl4(dmso-S)(dmtp)], (Na)[trans-RuCl4(dmso-S)(dmtp)], and [mer-RuCl3(H2O)(dmso-S)(dmtp)] (dmtp = 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the organic ruthenium anticancer drug this compound is correlated with DNA binding in four different human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of this compound Cytotoxic Effects toward Leukemia Cell Lines: A Slippery Ground Giving Misleading Messages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Pharmacological Effects of the Ruthenium Complex this compound Given Orally to CBA Mice With MCa Mammary Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of endothelial cell functions and of angiogenesis by the metastasis inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of endothelial cell functions and of angiogenesis by the metastasis inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits the PMA-induced ODC gene expression in ECV304 cells: involvement of PKC/Raf/Mek/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
NAMI-A: A Technical Guide to Pro-Drug Activation and Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAMI-A, or (ImH)[trans-RuCl₄(DMSO-S)(Im)], is a ruthenium-based anti-cancer pro-drug that has garnered significant attention for its unique anti-metastatic properties. Unlike traditional cytotoxic chemotherapeutics, this compound's mechanism of action is not primarily dependent on direct cell killing but rather on its ability to interfere with the processes of tumor invasion and metastasis. Central to its biological activity is the transformation of the parent compound into its active forms through a series of hydrolysis and, potentially, reduction reactions. This technical guide provides an in-depth exploration of the pro-drug activation and hydrolysis of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core activation pathways.
This compound is considered a pro-drug because it requires chemical modification in the physiological environment to become active. The primary activation pathway is hydrolysis, a process that is highly dependent on the surrounding pH.[1] At physiological pH (7.4), this compound undergoes rapid hydrolysis, leading to the sequential replacement of its chloride (Cl⁻) and dimethyl sulfoxide (DMSO) ligands with water molecules.[2][3] This process results in the formation of various aquated ruthenium species, which are believed to be the biologically active forms of the drug.[4] These hydrolyzed species exhibit a higher affinity for biological targets, including proteins and nucleic acids, compared to the parent this compound molecule.[1]
In addition to hydrolysis, the reduction of the ruthenium center from Ru(III) to Ru(II) by biological reducing agents such as ascorbic acid and glutathione has been proposed as another activation mechanism.[2][5] This reduction can influence the kinetics of hydrolysis and the binding of this compound to plasma proteins like albumin, which plays a crucial role in its transport and biodistribution.[6][7] The complex interplay between hydrolysis, reduction, and interaction with biological macromolecules ultimately dictates the unique anti-metastatic profile of this compound.
Quantitative Data on this compound Hydrolysis and Protein Binding
The stability and activation of this compound are critically influenced by its environment. The following tables summarize key quantitative data related to its hydrolysis kinetics under different pH conditions and its binding to serum proteins.
| Parameter | pH 3-4 | pH < 6 (First-Order Kinetics) | pH ≥ 6 (Zero-Order Kinetics) | pH 7.4 (Physiological) | Reference |
| Stability | Most Stable | - | - | - | [8] |
| Degradation Kinetics | - | First-Order | Zero-Order | - | [8] |
| Half-life (t½) | - | - | - | ~20 minutes | [1] |
| Disappearance from solution | - | - | - | Within 15 minutes | [2][3][4] |
| Primary Hydrolysis Product | - | Partial DMSO hydrolysis to form [trans-RuCl₄(H₂O)(Him)]⁻ | - | Chloride and DMSO hydrolysis leading to poly-oxo Ru species | [4] |
Table 1: pH-Dependent Hydrolysis Kinetics of this compound. This table illustrates the significant impact of pH on the stability and degradation kinetics of this compound. The compound is most stable in the acidic pH range of 3-4.
| Parameter | Condition | Result | Reference |
| Relative Free Energy of Activation (ΔG°(aq)) for First Hydrolysis | Aqueous Solution | 23.2 kcal/mol | [9] |
| Rate Constant (k) for First Hydrolysis | Aqueous Solution | 6.11 x 10⁻⁵ s⁻¹ | [9] |
| Binding to Human Serum Albumin (HSA) | This compound : HSA ratio of 1:1 | Slightly higher amount of Ru bound to HSA than to Transferrin | [10] |
| Effect of Reduction on Albumin Binding | This compound reduced with ascorbic acid | Facilitates the binding of this compound to serum albumin. Formation of the adduct is favored by low this compound:HSA ratios. | [6][7] |
| Binding to Collagen | In vivo (lungs and kidney) | Selectively binds to collagen of the lung extracellular matrix and type IV collagen of the basement membrane. | [11] |
Table 2: Thermodynamic and Binding Data for this compound and its Adducts. This table provides insights into the energetics of the initial hydrolysis step and the interaction of this compound with key biological proteins.
Experimental Protocols
The study of this compound's activation and hydrolysis relies on a variety of analytical techniques. Below are detailed methodologies for key experiments.
Analysis of this compound Stability and Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to quantify the concentration of this compound over time under various conditions to determine its stability and hydrolysis kinetics.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column is required.
-
Mobile Phase Preparation: A suitable mobile phase consists of 0.50 mM sodium dodecylsulfate in 3% methanol, with the pH adjusted to 2.5 using trifluoromethanesulfonic acid.[12] All solvents should be HPLC grade and degassed before use.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or the desired buffer).
-
For kinetic studies, incubate the this compound solution under the desired conditions (e.g., different pH buffers, temperatures).
-
At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by acidification or rapid freezing).
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 358 nm.[12]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Integrate the peak area corresponding to this compound in the chromatograms of the experimental samples.
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., first-order or zero-order) and calculate the rate constant (k) and half-life (t½).
-
Monitoring this compound Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the species present in solution, allowing for the direct observation of this compound hydrolysis and the formation of its aquated products.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O or a deuterated buffer solution) to a final concentration suitable for NMR analysis (typically in the millimolar range).
-
The pH of the solution should be carefully adjusted using deuterated acid or base.
-
Transfer the solution to an NMR tube.
-
-
NMR Experiment:
-
Acquire a one-dimensional ¹H NMR spectrum of the freshly prepared sample. This will serve as the time-zero reference.
-
Incubate the NMR tube at the desired temperature (e.g., 37°C) either inside the NMR probe or in a separate temperature-controlled environment.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the NMR spectra (e.g., Fourier transformation, phasing, and baseline correction).
-
Identify the characteristic resonance signals of the parent this compound complex and its hydrolysis products. For example, the disappearance of the DMSO ligand can be monitored by the appearance of a new signal for free DMSO.[3][13]
-
Integrate the signals corresponding to the different species at each time point.
-
The relative integrals can be used to determine the concentration of each species over time, allowing for the elucidation of the hydrolysis pathway and kinetics.
-
Studying this compound Interaction with Proteins by Spectrophotometry and Mass Spectrometry
This protocol outlines a general approach to investigate the binding of this compound to proteins like human serum albumin (HSA).
-
Instrumentation: A UV-Vis spectrophotometer and a mass spectrometer (e.g., ESI-MS or ICP-MS) are needed.
-
Protein Interaction Monitored by UV-Vis Spectrophotometry:
-
Prepare solutions of the protein (e.g., HSA) and this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Record the UV-Vis spectrum of the protein solution alone.
-
Add aliquots of the this compound stock solution to the protein solution and record the spectrum after each addition, allowing for an equilibration period.
-
Monitor changes in the absorbance spectrum, which can indicate binding and potential changes in the coordination sphere of the ruthenium center.
-
-
Analysis of Protein Adducts by Mass Spectrometry:
-
Incubate this compound with the target protein under desired conditions (e.g., specific molar ratios, incubation times, and with or without reducing agents).
-
Separate the protein-NAMI-A adduct from unbound this compound using techniques like size-exclusion chromatography or dialysis.
-
Analyze the purified protein adduct by electrospray ionization mass spectrometry (ESI-MS) to determine the stoichiometry of this compound binding to the protein.
-
Alternatively, use inductively coupled plasma mass spectrometry (ICP-MS) to quantify the amount of ruthenium bound to the protein.
-
Signaling Pathways and Experimental Workflows
The activation of this compound is a multi-step process involving hydrolysis and potential reduction, leading to interactions with various biological molecules. The following diagrams, generated using Graphviz, illustrate these key pathways and workflows.
Caption: pH-Dependent Hydrolysis Pathway of this compound.
Caption: this compound Activation and Biological Interaction Workflow.
Caption: Experimental Workflow for Studying this compound Activation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The hydrolysis of the anti-cancer ruthenium complex this compound affects its DNA binding and antimetastatic activity: an NMR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ru binding to RNA following treatment with the antimetastatic prodrug this compound in Saccharomyces cerevisiae and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the binding of reduced this compound to human serum albumin on the pharmacokinetics and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A kinetic study of the chemical stability of the antimetastatic ruthenium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A theoretical study on the hydrolysis process of the antimetastatic ruthenium(III) complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of low- and high-molecular-mass components of human serum on this compound binding to transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a LC method for pharmaceutical quality control of the antimetastatic ruthenium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
The In Vitro Cytotoxicity of NAMI-A: A Technical Guide for Researchers
An In-depth Examination of the Ruthenium-Based Antimetastatic Agent's Effects on Cancer Cell Lines
NAMI-A, or imidazolium trans-imidazoledimethyl sulfoxide-tetrachlororuthenate, stands as a notable ruthenium-based compound, primarily recognized for its selective anti-metastatic properties rather than direct cytotoxic effects on primary tumors.[1] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound against various cancer cell lines, detailing experimental methodologies, summarizing key quantitative data, and visualizing the implicated signaling pathways.
Quantitative Assessment of In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound is generally low against a wide range of solid tumor cell lines, a characteristic that distinguishes it from traditional cytotoxic chemotherapeutic agents like cisplatin.[2][3] However, some studies have reported notable cytotoxic effects, particularly against leukemia cell lines.[4][5][6] The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a comparative look at this compound's potency across different cancer types. It is important to note that variations in experimental conditions, such as incubation time and the specific cytotoxicity assay used, can influence the observed IC50 values.[7]
Table 1: In Vitro Cytotoxicity (IC50) of this compound on Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Mammary Carcinoma | MCa | > 100 | Not Specified | SRB | [2] |
| Adenocarcinoma | TS/A | > 100 | Not Specified | SRB | [2] |
| Lewis Lung Carcinoma | LLC | > 100 | Not Specified | SRB | [2] |
| Human Ovarian Carcinoma | Igrov-1 | > 100 | Not Specified | Not Specified | [8] |
| Human Ovarian Carcinoma | 2008 | > 100 | Not Specified | Not Specified | [8] |
| Human Breast Cancer | MCF-7 | > 100 | Not Specified | Not Specified | [8] |
| Human Breast Cancer | T47D | > 100 | Not Specified | Not Specified | [8] |
| Human Promyelocytic Leukemia | HL-60 | Conflicting Data | 72 | MTT | [9] |
| Human Chronic Myelogenous Leukemia | K562 | High Cytotoxicity | Not Specified | Not Specified | [4] |
| Human Leukemia | Various | High Cytotoxicity | Not Specified | Not Specified | [5][6] |
Note: The cytotoxicity of this compound against leukemia cell lines is a subject of debate, with some studies reporting high efficacy and others finding no significant effect.[9] The term "> 100" indicates that the IC50 value is greater than the highest concentration tested, signifying low cytotoxicity.
Experimental Protocols
Accurate assessment of in vitro cytotoxicity and the underlying cellular mechanisms relies on standardized and well-defined experimental protocols. This section details the methodologies for key assays used to evaluate the effects of this compound.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[12]
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm.
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis.[13] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[13]
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[14]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]
-
Analysis: Analyze the stained cells by flow cytometry.[13] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[17]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to prevent the staining of RNA.[18]
-
PI Staining: Stain the cells with a solution containing PI.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[18]
Signaling Pathways and Mechanisms of Action
While this compound exhibits low direct cytotoxicity in many cancer cell lines, it does influence several key cellular processes and signaling pathways.
Cell Cycle Arrest
A recurrent observation in the in vitro studies of this compound is its ability to induce a transient cell cycle arrest in the G2/M phase.[2][8] This effect is often observed at concentrations that are not overtly cytotoxic. The arrest is typically reversible after the removal of the compound.[8] The proposed mechanism involves the activation of the ATM/ATR DNA damage response pathway, leading to the phosphorylation and inactivation of the Cdk1/Cyclin B1 complex, which is crucial for mitotic entry.[19]
Figure 1: Proposed pathway for this compound-induced G2/M cell cycle arrest.
Interaction with Metastasis-Related Proteins
This compound's anti-metastatic effect may be linked to its interaction with specific proteins involved in cancer cell invasion and migration. One such target is the Sp1 transcription factor, which is often overexpressed in metastatic tumors.[20] this compound has been shown to react with Sp1, potentially disrupting its structure and its ability to bind to DNA, thereby interfering with the expression of genes that promote metastasis.[20][21]
Figure 2: this compound's interaction with the Sp1 transcription factor.
Effects on Ion Channels in Leukemia Cells
The reported cytotoxicity of this compound in certain leukemia cell lines has been linked to its ability to inhibit the intermediate-conductance calcium-activated potassium channel KCa3.1.[4][5] These channels play a role in regulating the membrane potential and are often overexpressed in cancer cells, where they can influence cell cycle progression and proliferation.[4] Inhibition of KCa3.1 by this compound may disrupt these processes, leading to cell death in sensitive leukemia cells.
Figure 3: Proposed mechanism of this compound cytotoxicity in leukemia cells via KCa3.1 channel inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound on cancer cell lines.
Figure 4: General experimental workflow for in vitro evaluation of this compound.
Conclusion
The in vitro profile of this compound is characterized by low direct cytotoxicity against most solid tumor cell lines, which aligns with its primary designation as an anti-metastatic agent. However, its interactions with cellular machinery are complex, involving the induction of a transient G2/M cell cycle arrest and potential targeting of metastasis-related proteins like Sp1. The conflicting reports on its cytotoxicity in leukemia cell lines, possibly mediated by ion channel inhibition, underscore the need for further investigation into its cell-type-specific effects. This guide provides researchers with a foundational understanding of the in vitro cytotoxicity of this compound, standardized protocols for its evaluation, and insights into its molecular mechanisms of action, thereby facilitating future research and development in the field of metal-based anticancer drugs.
References
- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of this compound Cytotoxic Effects toward Leukemia Cell Lines: A Slippery Ground Giving Misleading Messages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. namsa.com [namsa.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. nanocellect.com [nanocellect.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Hyperphosphorylation Maintenance Drives the Time-Course of G2-M Cell Cycle Arrest after Short Treatment with this compound in KB Cells [arts.units.it]
- 20. This compound preferentially reacts with the Sp1 protein: understanding the anti-metastasis effect of the drug - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
NAMI-A: A Preclinical In-depth Analysis of its Antimetastatic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NAMI-A, or imidazolium trans-imidazoledimethylsulfoxide-tetrachlororuthenate, is a ruthenium-based compound that has garnered significant attention in the field of oncology for its unique antimetastatic properties. Unlike conventional cytotoxic agents, this compound exhibits minimal direct toxicity to primary tumor cells but demonstrates remarkable efficacy in inhibiting the spread of cancer to distant organs, particularly the lungs. This technical guide provides a comprehensive overview of the preclinical data supporting the antimetastatic activity of this compound, with a focus on its mechanism of action, relevant experimental models, and the signaling pathways it modulates.
Core Mechanism of Antimetastatic Action
This compound's antimetastatic effects are not primarily driven by direct killing of cancer cells. Instead, its mechanism is multifaceted, targeting key processes involved in the metastatic cascade.
1. Inhibition of Matrix Metalloproteinases (MMPs): A crucial step in metastasis is the degradation of the extracellular matrix (ECM), which allows cancer cells to invade surrounding tissues and enter the bloodstream. This compound has been shown to inhibit the activity of matrix metalloproteinases, specifically MMP-2 and MMP-9, which are key enzymes in this process.[1]
2. Interaction with the Extracellular Matrix: this compound has a notable affinity for collagen, a major component of the ECM.[1] This interaction is thought to concentrate the drug at sites of tissue remodeling, such as the tumor microenvironment and metastatic niches, thereby enhancing its local antimetastatic activity.
3. Modulation of Cell Adhesion and Motility: The compound has been observed to interfere with cancer cell adhesion and motility. This may be linked to its effects on the cytoskeleton, potentially involving the RhoA signaling pathway, which plays a critical role in cell shape and movement.
4. Interference with Key Signaling Pathways: Emerging evidence points to the modulation of intracellular signaling pathways as a key aspect of this compound's mechanism. Notably, it has been found to interact with the transcription factor Sp1.[2][3] Sp1 is a crucial regulator of genes involved in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in cancer progression and metastasis. By perturbing Sp1 function, this compound can influence the expression of a range of downstream targets, including those involved in the MAPK/ERK pathway.
Data Presentation: Efficacy in Preclinical Models
This compound has demonstrated significant antimetastatic activity in various preclinical cancer models. The following tables summarize the key quantitative data from these studies.
| Preclinical Model | Treatment Regimen | Effect on Primary Tumor Growth | Effect on Lung Metastasis | Reference |
| MCa Mammary Carcinoma | 35 mg/kg/day (i.t.), 6 days | 62% reduction in tumor mass | 60% of animals free of macroscopically detectable metastases | [4][5] |
| MCa Mammary Carcinoma | 35 mg/kg/day (i.p.), 6 days | Not the primary target | As effective as cisplatin in metastasis reduction | [6] |
| Lewis Lung Carcinoma | 35 mg/kg/day (i.p.), 6 days | Less effective than on metastases | Significant reduction in spontaneous lung metastases | [6] |
| TS/A Adenocarcinoma | 35 mg/kg/day (i.p.), 6 days | Not the primary target | As effective as cisplatin in metastasis reduction | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's antimetastatic properties are provided below.
In Vitro Invasion Assay (Modified Boyden Chamber)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Boyden chambers with polycarbonate membranes (8 µm pore size)
-
Matrigel basement membrane matrix
-
Cancer cell lines (e.g., MDA-MB-231, HT-1080)
-
Serum-free culture medium
-
Culture medium with chemoattractant (e.g., 10% fetal bovine serum)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Thaw Matrigel on ice and dilute to the desired concentration with cold, serum-free medium.
-
Coat the upper surface of the Boyden chamber membranes with the Matrigel solution and allow to solidify at 37°C.
-
Harvest cancer cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Add the chemoattractant-containing medium to the lower chamber of the Boyden apparatus.
-
Add the cell suspension to the upper chamber.
-
Incubate the chambers at 37°C in a humidified incubator for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells in several microscopic fields.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cancer cells.
Materials:
-
Cancer cell lines
-
Serum-free culture medium
-
This compound
-
SDS-PAGE gels copolymerized with gelatin (1 mg/mL)
-
Sample buffer (non-reducing)
-
Electrophoresis buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Culture cancer cells to near confluence.
-
Wash the cells with serum-free medium and then incubate in serum-free medium with or without various concentrations of this compound for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Determine the protein concentration of the conditioned media.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 12-24 hours to allow for gelatin degradation by the MMPs.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Zones of enzymatic activity will appear as clear bands against a blue background.
-
Quantify the band intensity using densitometry.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's multifaceted antimetastatic mechanism of action.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound's antimetastatic properties.
Conclusion
This compound stands out as a promising antimetastatic agent with a mechanism of action distinct from traditional cytotoxic chemotherapies. Its ability to inhibit key steps in the metastatic cascade, including ECM degradation and cell invasion, coupled with its modulation of critical signaling pathways, underscores its potential as a valuable component of future cancer therapies. The preclinical data robustly support its efficacy in reducing lung metastases in various tumor models. Further research to fully elucidate its molecular targets and downstream effects will be crucial in optimizing its clinical application and in the development of next-generation antimetastatic drugs.
References
- 1. Sp1 Phosphorylation and Its Regulation of Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound preferentially reacts with the Sp1 protein: understanding the anti-metastasis effect of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound preferentially reacts with the Sp1 protein: understanding the anti-metastasis effect of the drug - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Clinical Trial Results for Nami-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical trial results for the ruthenium-based anti-cancer agent, Nami-A. It delves into the experimental protocols, quantitative data from Phase I and II clinical trials, and the elucidated mechanisms of action, including key signaling pathways. This document is intended for an audience with a strong background in oncology, pharmacology, and drug development.
Introduction to this compound
This compound, or (ImH)[trans-RuCl4(DMSO-S)(Im)], is a ruthenium(III) complex that has been investigated for its anti-neoplastic properties. Unlike traditional cytotoxic chemotherapies, preclinical studies have suggested that this compound's primary strength lies in its ability to inhibit tumor metastasis rather than causing direct tumor cell death. This unique profile led to its progression into clinical trials, the initial results of which are detailed herein.
Clinical Trial Data
This compound has been evaluated in Phase I and Phase I/II clinical trials, both as a monotherapy and in combination with the standard chemotherapeutic agent, gemcitabine.
Phase I Monotherapy Trial
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound as a single agent.
Table 1: Summary of this compound Phase I Monotherapy Trial
| Parameter | Details |
| Patient Population | 24 adult patients with various types of solid tumors.[1] |
| Dosing Regimen | Intravenous (IV) infusion over 3 hours for five consecutive days, repeated every three weeks.[1] |
| Dose Escalation | 12 dose levels ranging from 2.4 to 500 mg/m²/day.[1] |
| Maximum Tolerated Dose (MTD) | 300 mg/m²/day.[2] |
| Dose-Limiting Toxicities (DLTs) | Painful blisters on fingers and toes observed at doses ≥400 mg/m²/day.[2] |
| Adverse Events (AEs) at MTD | Mild to moderate nausea, vomiting, diarrhea, and general malaise. Mild, reversible renal toxicity was seen at the highest doses, with negligible hematological toxicity.[2] |
| Efficacy | One patient with a neuroendocrine tumor showed a partial response (PR), and seven patients with various tumors, including two with non-small cell lung cancer (NSCLC), experienced stable disease (SD) for up to 88 weeks.[2] |
Phase I/II Combination Trial with Gemcitabine
Based on preclinical evidence of synergy and this compound's anti-metastatic potential, a Phase I/II trial was initiated to evaluate this compound in combination with gemcitabine for patients with advanced non-small cell lung cancer (NSCLC) who had previously received first-line therapy.[3][4][5]
Table 2: Summary of this compound and Gemcitabine Phase I/II Trial
| Parameter | Details |
| Patient Population | 32 patients with advanced NSCLC.[1] |
| Dosing Regimen (Phase I) | Dose escalation of this compound (IV infusion over 3 hours on days 1 and 8) with a fixed dose of gemcitabine (1 g/m² on days 1 and 8) in a three-week cycle.[1] |
| Maximum Tolerated Dose (MTD) | 450 mg/m² of this compound.[1] |
| Dose-Limiting Toxicities (DLTs) | Blisters at 600 mg/m².[1] |
| Adverse Events (AEs) at MTD | Grade 2-4 neutropenia and anemia, elevated liver enzymes, transient creatinine elevation, renal toxicity, constipation, and fatigue.[1][2] |
| Efficacy (Phase II) | 15 evaluable NSCLC patients were treated at the MTD. One case of partial remission was observed, and 10 patients had stable disease for at least six to eight weeks. The overall efficacy was considered lower than expected for gemcitabine alone.[2] |
Table 3: Pharmacokinetic Parameters of this compound (Combination Trial) [6]
| Parameter | Value |
| Mean Plasma Clearance (Total this compound) | 0.31 L/h |
| Mean Plasma Clearance (Unbound this compound) | 64.6 L/h |
| Mean Terminal Half-life (Total this compound) | 61.9 h |
| Mean Terminal Half-life (Unbound this compound) | 14.1 h |
Experimental Protocols
Clinical Trial Methodology
-
Toxicity and Adverse Event Grading: Adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1] While the specific version is not always stated, CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death).[7][8][9][10]
-
Efficacy Evaluation: Tumor response was assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST).[1][2] This involves standardized measurements of tumor size to categorize response as a complete response, partial response, stable disease, or progressive disease.
-
Pharmacokinetic Analysis: Plasma concentrations of total and unbound ruthenium were measured to determine pharmacokinetic parameters such as clearance and terminal half-life.[6]
Preclinical Mechanistic Studies
-
Invasion Assay: The effect of this compound on tumor cell invasion was assessed using a modified Boyden chamber assay with Matrigel, a reconstituted basement membrane.[2]
-
Zymography: The inhibitory activity of this compound on matrix metalloproteinases (MMPs) was determined by gelatin zymography. This technique involves separating proteins by electrophoresis in a gel containing gelatin. The enzymatic activity of MMPs is visualized as clear bands where the gelatin has been degraded.[2]
-
Nitric Oxide (NO) Scavenging Assay: The ability of this compound to scavenge nitric oxide was evaluated using methods that measure the reduction of nitrite, a stable product of NO, often using the Griess reagent for colorimetric detection.[11][12][13][14]
Mechanisms of Action and Signaling Pathways
This compound's anti-metastatic effect is believed to stem from a combination of mechanisms targeting the tumor microenvironment and specific intracellular signaling pathways.
Inhibition of Angiogenesis and Nitric Oxide Scavenging
This compound has been shown to have anti-angiogenic properties. One proposed mechanism is its ability to scavenge nitric oxide (NO), a key signaling molecule in angiogenesis. By reducing NO bioavailability, this compound can interfere with the formation of new blood vessels that are crucial for tumor growth and metastasis.
Caption: this compound's inhibition of angiogenesis via nitric oxide scavenging.
Modulation of the PKC/Raf/MEK/ERK Signaling Pathway
This compound has been demonstrated to inhibit the Protein Kinase C (PKC)/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is common in cancer. By inhibiting this cascade, this compound can interfere with tumor cell growth and survival.
Caption: this compound's inhibitory effect on the PKC/Raf/MEK/ERK signaling pathway.
Interaction with the Extracellular Matrix
Preclinical studies have shown that this compound can bind to collagen in the extracellular matrix (ECM).[2] This interaction is thought to be a key aspect of its anti-metastatic activity. Furthermore, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][15] These enzymes are crucial for the degradation of the ECM, a critical step in tumor invasion and metastasis.
Caption: this compound's inhibition of tumor invasion via MMP inhibition and ECM interaction.
Conclusion
The initial clinical trials of this compound have demonstrated a manageable safety profile, but with limited single-agent efficacy in unselected patient populations. The combination with gemcitabine in NSCLC did not show a significant improvement over gemcitabine alone. However, the unique anti-metastatic mechanism of action, targeting the tumor microenvironment and key signaling pathways, suggests that this compound could have potential in specific, well-defined patient populations or in combination with other targeted therapies. Further research is warranted to identify predictive biomarkers and optimal therapeutic combinations to harness the full potential of this novel ruthenium-based agent.
References
- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I/II study with ruthenium compound this compound and gemcitabine in patients with non-small cell lung cancer after first line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. arts.units.it [arts.units.it]
- 7. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 8. dermnetnz.org [dermnetnz.org]
- 9. UpToDate 2018 [bsgdtphcm.vn]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Metal Complexes as Promising Matrix Metalloproteinases Regulators - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of Nami-A with DNA and Purine Bases: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between the ruthenium-based anticancer agent Nami-A and its primary biological target, deoxyribonucleic acid (DNA), with a specific focus on its interactions with purine bases. This compound, or (ImH)[trans-RuCl₄(DMSO)(Im)], is a promising anti-metastatic drug candidate that operates through mechanisms distinct from traditional platinum-based chemotherapeutics. A key aspect of its activity involves its ability to bind to DNA, inducing conformational changes and triggering cellular responses. This document details the activation of this compound, its binding kinetics and thermodynamics with DNA and purine nucleobases, and the downstream cellular signaling pathways affected by the formation of this compound-DNA adducts. Detailed experimental protocols for studying these interactions and quantitative data from various studies are presented to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.
Introduction: The Unique Profile of this compound
This compound is a third-generation ruthenium compound that has shown significant promise in preclinical and clinical studies, particularly for its ability to inhibit tumor metastasis. Unlike many cytotoxic anticancer drugs, this compound's primary mode of action is not directly killing cancer cells but rather interfering with the processes of cell adhesion and invasion. However, its interaction with DNA remains a critical aspect of its overall biological activity and is believed to contribute to its therapeutic effects. This guide will delve into the specifics of this interaction, providing a technical foundation for further research and development.
Activation of this compound: A Prerequisite for DNA Binding
This compound is a prodrug that requires activation to become a reactive species capable of binding to biological macromolecules like DNA. The activation process is primarily believed to occur through two mechanisms: aquation and reduction.
2.1. Aquation: The Hydrolytic Pathway
In the physiological environment, the chloride (Cl⁻) and dimethyl sulfoxide (DMSO) ligands of this compound can be substituted by water molecules in a process called aquation or hydrolysis.[1][2] This process is pH-dependent, occurring more rapidly at physiological pH (7.4) than in acidic conditions.[3] The resulting mono- and di-aquated species are significantly more reactive towards nucleophilic sites on biomolecules, including the nitrogen atoms of purine bases in DNA.[4]
// Nodes NamiA [label="this compound\n[trans-RuCl₄(DMSO)(Im)]⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monoaqua [label="Mono-aquated this compound\n[trans-RuCl₃(H₂O)(DMSO)(Im)]", fillcolor="#FBBC05", fontcolor="#202124"]; Diaqua [label="Di-aquated this compound\n[trans-RuCl₂(H₂O)₂(DMSO)(Im)]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReactiveSpecies [label="More Reactive Species", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges NamiA -> Monoaqua [label="+ H₂O\n- Cl⁻", color="#5F6368"]; Monoaqua -> Diaqua [label="+ H₂O\n- Cl⁻", color="#5F6368"]; Monoaqua -> ReactiveSpecies [color="#5F6368"]; Diaqua -> ReactiveSpecies [color="#5F6368"]; } dot Figure 1: Aquation pathway of this compound leading to more reactive species.
2.2. Reduction: A Potential Co-factor in Activation
The Ru(III) center of this compound can be reduced to Ru(II) by biological reducing agents such as ascorbic acid and glutathione. This reduction can enhance the rate of ligand exchange and may play a role in the overall activation of the drug, particularly in the reducing microenvironment of tumors.
Interaction with DNA and Purine Bases
Once activated, this compound species can covalently bind to DNA. The primary targets are the purine bases, guanine and adenine, due to the presence of nucleophilic nitrogen atoms.
3.1. Binding Sites and Adduct Formation
The N7 atom of guanine is the most favored binding site for many metal-based anticancer drugs, and this compound is no exception.[1][4] This is due to the high nucleophilicity of the N7 position, which is located in the major groove of the DNA double helix and is accessible for binding. The N7 atom of adenine is also a significant target.[4] this compound can form both monofunctional adducts (binding to a single base) and bifunctional adducts, such as intrastrand crosslinks between adjacent purine bases.[5]
3.2. Quantitative Analysis of this compound-Purine Interactions
The following table summarizes theoretical quantitative data for the interaction of the more reactive mono-aquated this compound with the N7 position of guanine and adenine, as determined by Density Functional Theory (DFT) studies.[4]
| Reactant | Purine Base | Barrier Energy (kcal/mol) | Rate Constant (s⁻¹) |
| Mono-aquated this compound | Guanine (N7) | 27.15 | 7.55 x 10⁻⁸ |
| Mono-aquated this compound | Adenine (N7) | 22.67 | 1.46 x 10⁻⁴ |
Table 1: Theoretical kinetic parameters for the reaction of mono-aquated this compound with purine bases.[4]
These theoretical calculations suggest that the mono-aquated species of this compound reacts more favorably with adenine than with guanine.[4] It is important to note that experimental determination of these parameters is crucial for a complete understanding.
Experimental Protocols for Studying this compound-DNA Interactions
A variety of biophysical and biochemical techniques are employed to characterize the interaction of this compound with DNA. Below are detailed methodologies for key experiments.
4.1. UV-Visible (UV-Vis) Absorption Titration
This technique is used to monitor the changes in the absorption spectrum of this compound upon binding to DNA, which can provide evidence of complex formation and allow for the calculation of the binding constant (K_b).
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The purity of the DNA should be checked by ensuring the A₂₆₀/A₂₈₀ ratio is between 1.8 and 1.9. The concentration of the DNA solution is determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
-
Titration:
-
Keep the concentration of this compound constant in a quartz cuvette.
-
Incrementally add small aliquots of the ct-DNA stock solution to the this compound solution.
-
After each addition, allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Correct the spectra for the dilution effect.
-
The binding constant (K_b) can be calculated by fitting the absorbance data to the following equation: [ \frac{A_0}{A - A_0} = \frac{\epsilon_G}{\epsilon_{H-G} - \epsilon_G} + \frac{\epsilon_G}{\epsilon_{H-G} - \epsilon_G} \frac{1}{K_b[DNA]} ] where A₀ and A are the absorbances of this compound in the absence and presence of DNA, respectively, and ε_G and ε_{H-G} are the molar extinction coefficients of free this compound and the this compound-DNA complex, respectively. A plot of A₀/(A - A₀) versus 1/[DNA] gives a straight line from which K_b can be determined.
-
// Nodes Prep [label="Prepare this compound and\nct-DNA stock solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Titr [label="Titrate this compound with\nincreasing [ct-DNA]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record [label="Record UV-Vis spectra\nafter each addition", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze absorbance changes\nto calculate binding constant (Kb)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prep -> Titr [color="#5F6368"]; Titr -> Record [color="#5F6368"]; Record -> Analyze [color="#5F6368"]; } dot Figure 2: Workflow for UV-Visible absorption titration experiment.
4.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying changes in the secondary structure of DNA upon binding of a ligand. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Changes in these bands can indicate conformational alterations.
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of ct-DNA and this compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2). High salt concentrations can interfere with the CD signal.
-
Mix ct-DNA with varying concentrations of this compound to achieve different molar ratios.
-
-
CD Measurement:
-
Record the CD spectra of the DNA alone and the this compound-DNA complexes in a quartz cuvette with a suitable path length (e.g., 1 cm) over the wavelength range of 200-320 nm.
-
Maintain a constant temperature using a Peltier device.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Compare the CD spectrum of the this compound-DNA complex to that of free DNA. Changes in the ellipticity and wavelength of the characteristic bands can provide insights into the nature of the interaction (e.g., intercalation vs. groove binding) and the extent of conformational change.
-
4.3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of this compound and DNA in the same buffer and degas them to avoid air bubbles.
-
The concentration of the macromolecule (DNA) in the sample cell and the ligand (this compound) in the syringe should be carefully chosen to ensure a measurable heat change.
-
-
ITC Measurement:
-
Load the DNA solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Perform a series of injections of the this compound solution into the DNA solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_a, ΔH, and n.
-
Calculate ΔG and ΔS using the following equations: [ \Delta G = -RT \ln(K_a) ] [ \Delta G = \Delta H - T\Delta S ]
-
Cellular Signaling Pathways Activated by this compound-DNA Adducts
The formation of this compound-DNA adducts constitutes a form of DNA damage that can trigger the DNA Damage Response (DDR) pathway. This is a complex signaling network that senses DNA lesions, arrests the cell cycle to allow for repair, and can induce apoptosis if the damage is too severe.
The key players in the DDR pathway that are likely activated in response to this compound-induced DNA damage include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.[3][6][7][8][9]
// Nodes NamiA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Adduct [label="this compound-DNA Adducts", fillcolor="#FBBC05", fontcolor="#202124"]; ATM_ATR [label="ATM / ATR Kinases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNARepair [label="DNA Repair", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges NamiA -> DNA_Adduct [label="Binds to DNA", color="#5F6368"]; DNA_Adduct -> ATM_ATR [label="Activates", color="#5F6368"]; ATM_ATR -> p53 [label="Phosphorylates &\nActivates", color="#5F6368"]; p53 -> CellCycleArrest [label="Induces", color="#5F6368"]; p53 -> DNARepair [label="Induces", color="#5F6368"]; p53 -> Apoptosis [label="Induces (if damage\nis severe)", color="#5F6368"]; } dot Figure 3: Proposed DNA Damage Response pathway activated by this compound.
Conclusion
The interaction of this compound with DNA is a multifaceted process that begins with the activation of the prodrug and culminates in the formation of covalent adducts with purine bases. This interaction leads to conformational changes in the DNA structure and triggers the cellular DNA damage response pathway. A thorough understanding of these molecular events is crucial for the rational design of more effective ruthenium-based anticancer drugs and for optimizing their clinical application. The experimental protocols and data presented in this guide are intended to facilitate further research in this important area of medicinal inorganic chemistry.
References
- 1. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical study of cisplatin binding to purine bases: why does cisplatin prefer guanine over adenine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA-PK, ATM, and ATR: PIKKing on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Hyperactivation of ATM upon DNA-PKcs inhibition modulates p53 dynamics and cell fate in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Angiogenic Profile of NAMI-A: An In-Depth Technical Guide to its Effects on Endothelial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAMI-A, or imidazolium trans-imidazoledimethylsulfoxide-tetrachlororuthenate, is a ruthenium-based compound that has garnered significant attention for its selective anti-metastatic properties.[1][2] Unlike traditional cytotoxic chemotherapeutics, this compound exhibits low direct toxicity to tumor cells.[1][2] Instead, its mechanism of action is thought to involve the modulation of the tumor microenvironment, with a particular impact on the process of angiogenesis. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical step in tumor growth and metastasis. This technical guide provides a comprehensive overview of the effects of this compound on endothelial cell proliferation, a key event in angiogenesis. We will delve into the quantitative data from various in vitro and in vivo studies, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.
Effects of this compound on Endothelial Cell Functions
This compound exerts a multi-faceted inhibitory effect on endothelial cells, targeting several key processes involved in angiogenesis. The primary effects observed are the inhibition of proliferation, migration, and extracellular matrix degradation.
Endothelial Cell Proliferation
This compound has been shown to induce a dose-dependent cytostatic effect on endothelial cells, meaning it inhibits their proliferation without causing immediate cell death at lower concentrations.[1][2] The 50% inhibitory concentration (IC50) for endothelial cell proliferation is approximately 10 μM after prolonged exposure.[2] At concentrations between 5 and 80 μM, this compound effectively halts the proliferation of endothelial cells, while signs of cytotoxicity and cell death are typically observed at higher concentrations, around 120 μM.[2] Furthermore, studies on tumor cells have indicated that this compound can induce a G2/M phase cell cycle arrest.[1][3][4]
Endothelial Cell Migration (Chemotaxis)
The migration of endothelial cells is a crucial step in the formation of new blood vessels. This compound has been demonstrated to inhibit the chemotaxis of endothelial cells in a dose-dependent manner.[5] This inhibition has been observed in response to chemoattractants such as Fibroblast Growth Factor-2 (FGF-2).[5]
Matrix Metalloproteinase (MMP) Secretion
To invade the surrounding tissue and form new vascular networks, endothelial cells secrete enzymes called matrix metalloproteinases (MMPs) that degrade the extracellular matrix. This compound has been found to inhibit the secretion of MMP-2, a key gelatinase involved in this process, by endothelial cells.[6] This inhibition contributes to the overall anti-angiogenic effect of the compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on endothelial cell functions as reported in the literature.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Cell Line | This compound Concentration (μM) | Incubation Time | Effect | Reference |
| HUVEC, EA.hy926 | 10 | 144 hours | ~50% inhibition (IC50) | [2] |
| HUVEC, EA.hy926 | 5 - 80 | 144 hours | Cytostatic effect | [2] |
| HUVEC, EA.hy926 | 120 | 144 hours | Cytotoxic effect | [2] |
Table 2: Effect of this compound on Endothelial Cell Migration
| Cell Line | This compound Concentration (μM) | Incubation Time | Chemoattractant | % Inhibition of Migration | Reference |
| HUVEC, EA.hy926 | 40 | 24 hours | NIH3T3 CM (contains FGF-2) | ~50% | [5] |
Table 3: Effect of this compound on MMP-2 Secretion
| Cell Line | This compound Concentration (μM) | Incubation Time | Effect on MMP-2 Secretion | Reference |
| EA.hy926 | 40, 120, 240 | 18-24 hours | Dose-dependent inhibition | [2] |
Table 4: Effect of this compound on Cell Cycle Distribution in Carcinoma Cells
| Cell Line | This compound Concentration (mM) | Incubation Time | Effect | Reference |
| TS/A adenocarcinoma | 0.1 | 15 min - 4 hours | G2/M phase arrest | [3] |
| KB carcinoma | 0.1 | 1 hour | S phase accumulation at 16h, G2/M phase accumulation at 20h | [4][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Endothelial Cell Proliferation Assay (Crystal Violet Staining)
This protocol is used to determine the effect of this compound on the proliferation of adherent endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or EA.hy926 cells
-
Complete endothelial cell growth medium
-
This compound stock solution
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 100% methanol or 4% paraformaldehyde)
-
0.1% (w/v) Crystal Violet solution in 20% methanol
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a low density (e.g., 2,500 cells/well) in complete growth medium and allow them to adhere overnight.[1]
-
Treatment: The following day, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 120 μM). Include a positive control (complete medium) and a negative control (serum-free medium).
-
Incubation: Incubate the cells for the desired period (e.g., 144 hours), replacing the treatment medium every 48-72 hours.[2]
-
Fixation: After incubation, gently aspirate the medium and wash the cells once with PBS. Add 100 μL of fixative solution to each well and incubate for 10-15 minutes at room temperature.[8]
-
Staining: Remove the fixative and add 100 μL of 0.1% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.[2][8]
-
Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 μL of solubilization solution to each well and incubate on a shaker for 15-20 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.[2]
-
Data Analysis: The absorbance is directly proportional to the number of viable, adherent cells. Calculate the percentage of cell proliferation inhibition relative to the untreated control.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic migration of endothelial cells in response to a chemoattractant.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Boyden chamber apparatus with microporous membranes (e.g., 8 μm pore size)
-
Chemoattractant (e.g., NIH3T3 conditioned medium containing FGF-2)
-
Serum-free endothelial cell medium
-
This compound stock solution
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Pre-treat endothelial cells with various concentrations of this compound for 24 hours.[5] After treatment, harvest the cells and resuspend them in serum-free medium at a concentration of 1.2 x 10^5 cells/mL.[5]
-
Chamber Assembly: Place the chemoattractant in the lower compartment of the Boyden chamber. Place the microporous membrane over the lower compartment.
-
Cell Seeding: Add the endothelial cell suspension to the upper compartment of the chamber.
-
Incubation: Incubate the chamber for 6 hours at 37°C in a humidified incubator to allow for cell migration.[5]
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix and stain the migrated cells on the lower surface of the membrane using a suitable staining solution.
-
Cell Counting: Count the number of migrated cells in several high-power fields under a microscope.[5]
-
Data Analysis: Calculate the average number of migrated cells per field and express the results as a percentage of the untreated control.
In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM)
The CAM assay is a widely used in vivo model to assess angiogenesis.
Materials:
-
Fertilized chicken eggs (E6-E8)
-
Sterile filter paper disks or gelatin sponges
-
This compound solution
-
Angiogenic factor (e.g., FGF-2) as a positive control
-
Stereomicroscope with a camera
-
Fixative (e.g., Bouin's fluid)
-
Paraffin and histology supplies
Procedure:
-
Egg Preparation: Incubate fertilized eggs at 37.5°C in a humidified incubator. On day 3, create a small window in the eggshell to expose the CAM.
-
Implantation: On day 8, place a sterile filter paper disk or gelatin sponge soaked with this compound solution (e.g., 240 μM) onto the CAM.[5] Use a sponge with an angiogenic factor as a positive control and a sponge with PBS as a negative control.
-
Incubation: Seal the window and return the eggs to the incubator for 4 days.[5]
-
Observation: Examine the CAM daily and photograph the area around the implant using a stereomicroscope.[2]
-
Quantification of Blood Vessels: On day 12, count the number of blood vessels entering the sponge.[2]
-
Histological Analysis: Fix the CAM in Bouin's fluid, embed in paraffin, and section. Stain the sections (e.g., with toluidine blue) and perform morphometric analysis to determine microvessel density.[2]
-
Data Analysis: Compare the number of blood vessels and microvessel density in the this compound treated group to the positive and negative controls.
Signaling Pathways and Experimental Workflows
The inhibitory effects of this compound on endothelial cell proliferation are mediated through the modulation of specific intracellular signaling pathways.
This compound Signaling Pathways
Two primary mechanisms have been proposed for this compound's anti-angiogenic activity: inhibition of the MEK/ERK pathway and scavenging of nitric oxide (NO).
-
MEK/ERK Pathway Inhibition: The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[9] this compound has been shown to inhibit this pathway in endothelial cells, leading to a decrease in proliferative signals.[10]
-
Nitric Oxide (NO) Scavenging: Nitric oxide is a signaling molecule that plays a role in angiogenesis. This compound is thought to scavenge NO, thereby reducing its pro-angiogenic effects.[10]
Caption: this compound inhibits endothelial cell proliferation by targeting the MEK/ERK pathway and scavenging nitric oxide.
Experimental Workflow for Assessing this compound's Anti-Angiogenic Effects
The following diagram illustrates a typical experimental workflow to characterize the anti-angiogenic properties of a compound like this compound.
Caption: A logical workflow for investigating the anti-angiogenic effects of this compound, from in vitro to in vivo studies.
Conclusion
The ruthenium-based compound this compound demonstrates significant anti-angiogenic properties by directly targeting endothelial cells. Its ability to inhibit proliferation, migration, and MMP secretion, coupled with its modulation of key signaling pathways like MEK/ERK and its nitric oxide scavenging activity, positions it as a compelling candidate for anti-cancer therapies that focus on disrupting the tumor microenvironment. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the anti-angiogenic potential of this compound and similar compounds. A thorough understanding of its mechanisms of action on endothelial cells is crucial for the rational design of novel and effective anti-metastatic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of endothelial cell functions and of angiogenesis by the metastasis inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumour cell uptake G2-M accumulation and cytotoxicity of this compound on TS/A adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK1 hyperphosphorylation maintenance drives the time-course of G2-M cell cycle arrest after short treatment with this compound in Kb cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of endothelial cell functions and of angiogenesis by the metastasis inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tpp.ch [tpp.ch]
- 9. Pharmacological Activities of Ruthenium Complexes Related to Their NO Scavenging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-selective inhibition of angiogenesis development by this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of NAMI-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAMI-A, with the IUPAC name Imidazolium trans-tetrachloro(dimethyl sulfoxide)imidazoleruthenate(III), is a ruthenium-based coordination complex that has garnered significant attention in the field of medicinal inorganic chemistry.[1][2] Investigated as a promising anticancer agent, this compound is particularly noted for its selective activity against tumor metastases.[3] Unlike traditional platinum-based chemotherapeutics, this compound exhibits low cytotoxicity against primary tumor cells but is effective in inhibiting the formation and growth of secondary tumors.[1] This unique biological profile makes it a valuable tool for cancer research and a lead compound for the development of novel anti-metastatic drugs.
This document provides a detailed protocol for the laboratory synthesis of this compound, compiled from established literature procedures. It is intended to guide researchers in the reproducible preparation and characterization of this important ruthenium complex.
Data Presentation
A summary of the key quantitative data associated with the synthesis and characterization of this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| (H(DMSO)₂)[trans-RuCl₄(DMSO-S)₂] | 1.0 g | Starting ruthenium complex |
| Imidazole | > 2 molar equivalents | Typically a large excess is used |
| Acetone | ~50 mL | Reaction solvent |
| Diethyl ether | As needed | For precipitation |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Reaction Time | 24 hours | |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Recommended to prevent oxidation |
| Product Characterization | ||
| Yield | Variable | Dependent on reaction scale and purification |
| Appearance | Orange-brown crystalline solid | |
| Molecular Formula | C₈H₁₅Cl₄N₄ORuS | [4] |
| Molar Mass | 458.17 g/mol | [4] |
| UV-Vis (λmax in H₂O) | ~388 nm | Ligand-to-metal charge transfer band[5] |
| Infrared (IR) Spectroscopy | Characteristic vibrational frequencies | |
| ν(S=O) | ~1100 cm⁻¹ | S-bonded DMSO |
| ν(Ru-Cl) | ~300-350 cm⁻¹ | |
| Elemental Analysis | C, H, N, S | Theoretical vs. Experimental values |
Experimental Protocols
Materials and Equipment
-
Reagents: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), dimethyl sulfoxide (DMSO), imidazole, acetone (anhydrous), diethyl ether (anhydrous).
-
Glassware: Round-bottom flasks, reflux condenser, magnetic stirrer and stir bars, dropping funnel, Büchner funnel and flask, standard laboratory glassware.
-
Equipment: Magnetic stir plate, heating mantle (optional), Schlenk line or glovebox for inert atmosphere operations, rotary evaporator, vacuum oven, FT-IR spectrometer, UV-Vis spectrophotometer, elemental analyzer.
Synthesis of the Precursor: (H(DMSO)₂)[trans-RuCl₄(DMSO-S)₂]
The synthesis of this compound typically proceeds from the precursor complex (H(DMSO)₂)[trans-RuCl₄(DMSO-S)₂]. This precursor can be synthesized from RuCl₃·xH₂O and DMSO.
-
Step 1: Dissolution. A solution of RuCl₃·xH₂O in a mixture of DMSO and concentrated hydrochloric acid is heated to form the initial ruthenium-DMSO complex.
-
Step 2: Reaction. The solution is typically heated at reflux for several hours to ensure complete coordination of the DMSO ligands.
-
Step 3: Isolation. Upon cooling, the precursor complex precipitates and can be isolated by filtration, washed with a suitable solvent like acetone, and dried under vacuum.
Synthesis of this compound: (ImH)[trans-RuCl₄(DMSO-S)(Im)]
The following protocol describes the synthesis of this compound from the precursor complex (H(DMSO)₂)[trans-RuCl₄(DMSO-S)₂].[6]
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stir bar, dissolve the precursor complex (H(DMSO)₂)[trans-RuCl₄(DMSO-S)₂] in anhydrous acetone under an inert atmosphere.
-
Step 2: Addition of Imidazole. To the stirring solution, add a solution of imidazole (at least 2 molar equivalents, often a larger excess is used to drive the reaction to completion) in anhydrous acetone dropwise.
-
Step 3: Reaction. Allow the reaction mixture to stir at room temperature for 24 hours. The color of the solution will typically change, indicating the formation of the product.
-
Step 4: Precipitation. After the reaction is complete, add anhydrous diethyl ether to the reaction mixture until a precipitate forms.
-
Step 5: Isolation and Purification. Collect the orange-brown precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of diethyl ether to remove any unreacted starting materials and byproducts.
-
Step 6: Drying. Dry the final product, this compound, under vacuum to remove all traces of solvent.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:
-
UV-Visible Spectroscopy: A solution of this compound in water or a suitable buffer should exhibit a characteristic absorption maximum (λmax) around 388 nm, which corresponds to a ligand-to-metal charge transfer (LMCT) band.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound should show a strong band around 1100 cm⁻¹ corresponding to the S=O stretching vibration of the S-bonded DMSO ligand. The Ru-Cl stretching vibrations are typically observed in the far-IR region (around 300-350 cm⁻¹).
-
Elemental Analysis: The elemental composition (C, H, N, S) of the synthesized compound should be determined and compared with the theoretical values for the molecular formula C₈H₁₅Cl₄N₄ORuS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Ru(III) center, ¹H NMR spectra of this compound will exhibit broad signals. While complex to interpret, it can be used to confirm the presence of the imidazole and DMSO ligands.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A spectroscopic study of the reaction of NAMI, a novel ruthenium(III)anti-neoplastic complex, with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies with Nami-A
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Nami-A, or (imidazolium trans-[tetrachloro(dimethyl sulfoxide)(imidazole)ruthenate(III)]), is a ruthenium-based anti-neoplastic agent that has garnered significant interest for its unique anti-metastatic properties. Unlike traditional cytotoxic chemotherapeutics, this compound exhibits low direct cytotoxicity against primary tumor cells but demonstrates potent inhibition of tumor metastasis, particularly to the lungs.[1] Its mechanism of action is multifaceted, involving the modulation of the tumor microenvironment, inhibition of key enzymes involved in invasion, and anti-angiogenic effects.[2][3] These application notes provide detailed protocols for the preparation and in vivo administration of this compound, along with a summary of its efficacy and toxicity, and an overview of its signaling pathways.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Murine Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage Regimen | Efficacy Endpoint | Results | Reference |
| CBA Mice | MCa Mammary Carcinoma | Intraperitoneal (i.p.) | 35 mg/kg/day for 6 consecutive days | Lung Metastases | Significant reduction in the number of lung metastases. | [1] |
| C57Bl/6 Mice | Lewis Lung Carcinoma | Intraperitoneal (i.p.) | 35 mg/kg/day for 6 consecutive days | Lung Metastases | More effective than cisplatin in reducing lung metastases. | [1] |
| Swiss CD1 Mice | Not specified (metastatic models) | Intravenous (i.v.) | 15, 35, 50 mg/kg/day for 5 consecutive days | Lung Metastases | Strong efficacy against lung metastases. | [4] |
Table 2: Summary of In Vivo Toxicity of this compound in Mice
| Parameter | Administration Route | Dosage | Observations | Reference |
| General Toxicity | Intravenous (i.v.) | 50 mg/kg/day | Toxicity observed, greater in females than males. Reversible within 3 weeks post-treatment. | [4] |
| Intraperitoneal (i.p.) | 35 mg/kg/day | Less toxic than cisplatin. | [1] | |
| Body Weight | Intraperitoneal (i.p.) | 35 mg/kg/day | No significant reduction in body weight gain compared to cisplatin. | [1] |
| Organ Toxicity | Intraperitoneal (i.p.) | 35 mg/kg/day | Less toxic to liver sinusoids, kidney tubules, and lung epithelium compared to cisplatin. | [1] |
| Hematological Toxicity | Intravenous (i.v.) | 50 mg/kg/day | Spleen and lymph node depletion, general increase in circulating leukocytes. | [4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This compound is known for its instability in aqueous solutions; therefore, it is typically supplied as a lyophilized powder. A stabilized formulation can be achieved using a slightly acidic solution.[5]
Materials:
-
Lyophilized this compound powder
-
Sterile 0.9% Sodium Chloride (Normal Saline) for Injection
-
Sterile Water for Injection (WFI)
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile syringes and needles
-
Vortex mixer
-
pH meter
Procedure:
-
Preparation of Acidified Saline: To prepare a 0.1 mM HCl solution in saline, add 1 mL of sterile 0.1 M HCl to 999 mL of sterile 0.9% NaCl. Verify that the pH of the resulting solution is between 3.0 and 4.0.[5] This will be your reconstitution vehicle.
-
Reconstitution:
-
Bring the vial of lyophilized this compound to room temperature.
-
Aseptically add a precise volume of the acidified saline (or normal saline/WFI if stability is not a long-term concern for the experiment) to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).[6]
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking. If needed, use a vortex mixer at a low setting.
-
-
Dilution to Working Concentration:
-
Immediately before administration, dilute the reconstituted this compound stock solution with sterile normal saline to the final desired concentration for injection.[6] The final concentration will depend on the dosage and the injection volume.
-
-
Storage:
Protocol 2: Administration of this compound to Mice
The following protocols are for intravenous and intraperitoneal administration in mice. All procedures should be performed in accordance with institutional animal care and use guidelines.
Intravenous (i.v.) Injection (Tail Vein):
-
Animal Restraint: Properly restrain the mouse, for example, using a commercial restraint device. This will make the tail veins more accessible.
-
Vein Dilation: If necessary, dilate the tail veins by warming the tail with a heat lamp or warm water.
-
Injection:
-
Load the syringe with the appropriate volume of the this compound working solution.
-
Disinfect the injection site on the tail with an alcohol swab.
-
Insert the needle (typically 27-30 gauge) into one of the lateral tail veins.
-
Slowly inject the this compound solution. The injection volume should be appropriate for the mouse's weight (e.g., 100-200 µL for a 20-25 g mouse).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Hold the mouse securely by the scruff of the neck, allowing the abdomen to be exposed.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection:
-
Tilt the mouse's head slightly downwards.
-
Insert the needle (typically 25-27 gauge) at a 10-20 degree angle.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound solution.
-
Withdraw the needle.
-
Mandatory Visualizations
Caption: this compound's multifaceted anti-metastatic signaling pathway.
Caption: A typical experimental workflow for in vivo studies of this compound.
References
- 1. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of endothelial cell functions and of angiogenesis by the metastasis inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood concentration and toxicity of the antimetastasis agent this compound following repeated intravenous treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical development of a parenteral lyophilized formulation of the antimetastatic ruthenium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Nami-A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Nami-A, a promising ruthenium-based anti-cancer agent. The information is intended to guide researchers in establishing robust quality control procedures and in-depth investigations into the physicochemical properties and biological interactions of this important drug candidate.
Physicochemical Properties of this compound
This compound, with the chemical name imidazolium trans-[tetrachloro(dimethyl sulfoxide)(imidazole)ruthenate(III)], is a ruthenium(III) complex with selective activity against tumor metastases.[1] It is a water-soluble compound, a critical property for its pharmaceutical development.[2] The improved preparation and greater stability in the solid state of this compound compared to its predecessor, NAMI, make it a more suitable candidate for clinical investigation.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅Cl₄N₄ORuS | [4] |
| Molecular Weight | 458.18 g/mol | [4] |
| Appearance | Orange solid | [4] |
| Solubility in Water | 8.28 mg/mL (18.07 mM) | [4] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (in Solvent) | -80°C for 1 year | [4] |
Analytical Techniques for this compound Characterization
A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization of this compound. This includes methods for assessing purity, stability, structure, and interactions with biological molecules.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
HPLC is a cornerstone technique for the quality control of this compound, allowing for the determination and quantification of the parent compound and its degradation products.[1] A stability-indicating reversed-phase HPLC assay has been developed and validated for this purpose.[5]
Experimental Protocol: HPLC Analysis of this compound
Objective: To determine the purity of this compound and quantify its degradation products.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Sodium dodecyl sulfate (SDS)
-
Trifluoromethanesulfonic acid
-
Water (HPLC grade)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of 0.50 mM sodium dodecylsulfate in 3% methanol. Acidify the mobile phase to pH 2.5 using trifluoromethanesulfonic acid.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Data Processing: Identify the this compound peak based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve. Calculate the purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Method Validation Data:
| Parameter | Result |
| Linearity | The method is linear over a specified concentration range.[1] |
| Accuracy | The method is accurate, with good recovery of spiked samples.[1] |
| Precision | The method is precise, with low relative standard deviation for repeated measurements.[1] |
Stability of this compound:
This compound's stability is highly dependent on pH and temperature.[5] The degradation follows first-order kinetics at pH < 6 and zero-order kinetics at pH ≥ 6.[5] The compound is most stable in the pH region of 3-4.[5][6] Stress testing has shown that degradation products are well-separated from the parent compound using the described HPLC method.[1] One of the identified degradation products is the mono-hydroxy species of this compound.[1]
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound and its metabolites or degradation products. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or other mass analyzers are commonly employed.
Experimental Protocol: LC-MS/MS Analysis of this compound (Generalized)
Objective: To confirm the molecular identity and fragmentation pattern of this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., methanol/water mixture).
-
LC Separation: Utilize an HPLC method similar to the one described above to separate this compound from any impurities. The mobile phase should be compatible with mass spectrometry (i.e., contain volatile buffers like ammonium formate or formic acid).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode (optimization required).
-
Full Scan MS: Acquire full scan mass spectra to determine the parent ion's mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): Select the parent ion of this compound and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
-
Data Analysis: Compare the observed m/z of the parent ion with the theoretical molecular weight of this compound. Analyze the fragmentation pattern to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the definitive structural characterization of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the chemical environment of each atom. The combination of HPLC and NMR has been successfully used to identify degradation products of this compound.[1]
Experimental Protocol: ¹H and ¹³C NMR of this compound (Generalized)
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical and should be based on the solubility of this compound and its stability in that solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the respective protons in the this compound structure. Assign the chemical shifts in the ¹³C NMR spectrum to the carbon atoms.
X-ray Crystallography for Three-Dimensional Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional atomic arrangement of this compound in the solid state.[3] This technique provides unequivocal evidence of the compound's structure, including bond lengths and angles.
Experimental Protocol: X-ray Crystallography of this compound (Generalized)
Objective: To determine the single-crystal X-ray structure of this compound.
Instrumentation:
-
A single-crystal X-ray diffractometer.
Procedure:
-
Crystallization: The most critical and often challenging step is to grow single crystals of this compound of suitable size and quality (typically >0.1 mm in all dimensions).[3] This involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on the diffractometer and expose it to a monochromatic X-ray beam.[3] Collect the diffraction data as a series of images while rotating the crystal.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final crystal structure.[3]
Biological Interactions of this compound
Understanding the interaction of this compound with biological macromolecules is crucial for elucidating its mechanism of action.
Interaction with Focal Adhesion Kinase (FAK) Signaling Pathway
This compound has been shown to inhibit the adhesion and migration of cancer cells.[2] This effect is, at least in part, mediated through its impact on the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a cytoplasmic tyrosine kinase that plays a key role in integrin-mediated signal transduction.[7] Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases, which in turn leads to the activation of downstream signaling pathways that regulate cell migration and survival.[8][9]
Caption: this compound inhibits FAK autophosphorylation, disrupting downstream signaling.
Interaction with Sp1 Protein
This compound has been found to preferentially react with the Sp1 protein, a transcription factor involved in tumor metastasis.[10][11] This interaction leads to a perturbation of the Sp1 protein structure, thereby disrupting its ability to recognize and bind to DNA.[10][11] This suggests that Sp1 could be a key anti-metastatic target of this compound.[11]
References
- 1. Development of a LC method for pharmaceutical quality control of the antimetastatic ruthenium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Influence of chemical stability on the activity of the antimetastasis ruthenium compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic study of the chemical stability of the antimetastatic ruthenium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Focal Adhesion Kinase Substrates: Role for FAK in NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induced Focal Adhesion Kinase (FAK) Expression in FAK-Null Cells Enhances Cell Spreading and Migration Requiring Both Auto- and Activation Loop Phosphorylation Sites and Inhibits Adhesion-Dependent Tyrosine Phosphorylation of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound preferentially reacts with the Sp1 protein: understanding the anti-metastasis effect of the drug - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. This compound preferentially reacts with the Sp1 protein: understanding the anti-metastasis effect of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nami-A Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration protocols for the investigational anti-metastatic agent Nami-A in animal models. This document includes detailed methodologies for in vivo administration, as well as protocols for key in vitro assays to assess its biological effects.
Data Presentation: this compound Administration Parameters in Murine Models
The following table summarizes the administration parameters for this compound in various mouse models as reported in preclinical studies.
| Parameter | Details | Animal Model(s) | Reference(s) |
| Administration Routes | Intravenous (i.v.), Intraperitoneal (i.p.), Oral (p.o.), Intratumoral (i.t.) | Mice (Swiss CD1, CBA) | [1][2][3][4] |
| Dosage Range | 15 - 50 mg/kg/day | Mice (Swiss CD1, CBA) | [1][2] |
| Typical Treatment Duration | 5 - 12 consecutive days | Mice (Swiss CD1, CBA) | [1][2] |
| Vehicle/Formulation | Lyophilized powder reconstituted. Stabilized in aqueous solution at pH 3-4 with 0.1 mM HCl. Can be dissolved in water. | Not specified for all studies | [5][6] |
Experimental Protocols
This compound Formulation and Administration in Mice
a. Formulation of this compound for Injection:
This compound is often supplied as a lyophilized powder. For in vivo administration, it should be reconstituted to a stable solution.
Materials:
-
This compound (lyophilized powder)
-
Sterile Water for Injection, USP
-
0.1 M Hydrochloric Acid (HCl), sterile
-
Sterile 0.9% Saline
-
Sterile filters (0.22 µm)
-
Sterile vials and syringes
Protocol:
-
Aseptically reconstitute the lyophilized this compound powder with a small volume of Sterile Water for Injection.
-
Adjust the pH of the solution to 3-4 using sterile 0.1 M HCl to enhance stability.[5]
-
Further dilute the solution with sterile 0.9% saline to the final desired concentration for injection. The final concentration will depend on the dosing volume and the weight of the animals.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Prepare fresh on the day of administration.
b. Intravenous (i.v.) Injection Protocol:
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
27-30 gauge needle with a 1 mL syringe
-
Heat lamp or warming pad
Protocol:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Disinfect the tail with an alcohol swab.
-
Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.
-
Slowly inject the desired volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the animal for any adverse reactions.
c. Intraperitoneal (i.p.) Injection Protocol:
Materials:
-
Prepared this compound solution
-
25-27 gauge needle with a 1 mL syringe
-
Animal restrainer (optional, depending on handler's skill)
Protocol:
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs cranially.
-
Insert the needle, bevel up, into the lower right quadrant of the abdomen at a 30-45° angle to avoid puncturing the cecum or bladder.[7][8][9]
-
Gently aspirate to ensure no fluid or air is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of distress.
d. Oral Gavage (p.o.) Protocol:
Materials:
-
Prepared this compound solution
-
Flexible or rigid gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
Protocol:
-
Measure the distance from the mouse's oral cavity to the last rib to determine the appropriate insertion depth of the gavage needle.
-
Securely restrain the mouse in an upright position.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance.[10][11]
-
Slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Observe the animal for any signs of respiratory distress.
In Vitro Assays
a. Cell Viability Assay (MTT/MTS):
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
For MTT assay:
-
For MTS assay:
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
b. Apoptosis Assay (Annexin V Staining):
This assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.[14]
-
Incubate the cells in the dark for 15 minutes at room temperature.[14]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.
c. Western Blot for Signaling Proteins:
This protocol is for analyzing changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
This compound treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against MMP-2, MMP-9, Sp1, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[15][16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[15][16]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Mandatory Visualizations
Experimental Workflow for In Vivo this compound Administration and Analysis
Caption: Workflow for this compound administration in animal models.
Proposed Signaling Pathway of this compound's Anti-Metastatic Action
Caption: this compound's proposed anti-metastatic signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dual Action of this compound in inhibition of solid tumor metastasis: selective targeting of metastatic cells and binding to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical development of a parenteral lyophilized formulation of the antimetastatic ruthenium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CETP | FAK | TargetMol [targetmol.com]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Methodologies for the Analysis of Nami-A Hydrolysis Products
Audience: Researchers, scientists, and drug development professionals.
Introduction Nami-A, with the chemical name imidazolium trans-[tetrachloro(dimethyl sulfoxide)(imidazole)ruthenate(III)], is a ruthenium-based anti-cancer drug candidate known for its selective activity against tumor metastases.[1][2] Its mechanism of action is intrinsically linked to its behavior in aqueous physiological environments. In solution, this compound undergoes rapid, pH-dependent hydrolysis, and it is widely proposed that these hydrolytic products, rather than the parent compound, are the biologically active species.[3][4] Therefore, accurately studying the formation and characteristics of these hydrolysis products is critical for understanding its pharmacological profile and for quality control. This document provides detailed protocols for the key analytical methods used to investigate this compound hydrolysis.
This compound Hydrolysis Pathway
The stability of this compound in aqueous solution is highly dependent on pH.[5]
-
At Physiological pH (7.4): this compound is unstable and undergoes rapid hydrolysis of both its chloride (Cl⁻) and dimethyl sulfoxide (DMSO) ligands. The parent complex typically disappears from the solution within approximately 15 minutes at 37°C, leading to the formation of uncharacterized poly-oxo ruthenium species.[3][4][5]
-
At Acidic pH (3.0-6.0): The complex is significantly more stable. In this range, it primarily undergoes a slow, partial hydrolysis where the DMSO ligand is replaced by a water molecule, forming the [trans-RuCl₄(H₂O)(Him)]⁻ complex.[3][5] The highest stability is observed in the pH region of 3-4.[1]
This pH-dependent behavior is crucial for experimental design, as the rate and products of hydrolysis can be controlled by adjusting the pH of the medium.
Quantitative Data on this compound Hydrolysis
The kinetics of this compound degradation have been investigated under various conditions. The following table summarizes key quantitative findings from the literature.
| Parameter | Condition | Value / Observation | Reference(s) |
| Time to Disappearance | Physiological buffer (pH 7.4), 37°C | ~15 minutes | [3][4][5] |
| Half-life (t₁/₂) | pH 7.4 | ~20 minutes | [6] |
| Degradation Kinetics | pH < 6 | Follows first-order kinetics | [1] |
| Degradation Kinetics | pH ≥ 6 | Follows zero-order kinetics | [1] |
| Rate Constant (k) | First hydrolysis step (theoretical DFT) | 6.11 x 10⁻⁵ s⁻¹ | [7][8] |
| Stability Profile | Varying pH | Most stable in the pH 3-4 region | [1] |
Experimental Protocols
Several analytical techniques are essential for characterizing this compound and its hydrolysis products. Below are detailed protocols for the most common methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To monitor the stability of this compound in real-time and identify the formation of new species by observing changes in the chemical environment of the ligands.
Protocol:
-
Sample Preparation:
-
Prepare a series of buffered solutions (e.g., phosphate buffer) in deuterium oxide (D₂O) across a range of pD values (e.g., 3.0 to 7.4). Note: No correction for pD is typically performed.[9]
-
Dissolve a known concentration of this compound in each buffered D₂O solution immediately before analysis.
-
Add a small amount of a reference standard like acetone (1 µL/mL) for signal integration.[9]
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Maintain the sample temperature at 37.0°C to mimic physiological conditions.[3]
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then hourly) to monitor the reaction progress.
-
-
Data Analysis:
-
Integrate the signals corresponding to the imidazole and DMSO ligands of the parent this compound complex.
-
Monitor the decrease in the intensity of these signals over time to determine the rate of disappearance of this compound.
-
Observe the appearance of new signals, such as the resonance for free DMSO, which indicates ligand hydrolysis.[9]
-
Analyze changes in chemical shifts to infer the formation of new ruthenium species.
-
High-Performance Liquid Chromatography (HPLC)
Application: To separate and quantify the parent this compound compound from its degradation products, making it a powerful tool for stability testing and quality control.[2]
Protocol:
-
Sample Preparation:
-
Prepare this compound solutions in the desired aqueous buffer (e.g., phosphate buffer at a specific pH).
-
Incubate the solutions under controlled conditions (e.g., 37°C) for various time points.
-
At each time point, take an aliquot and dilute it with the mobile phase to stop further degradation and prepare it for injection.
-
-
Chromatographic Conditions: [2]
-
Column: C18 reversed-phase column.
-
Mobile Phase: 0.50 mM sodium dodecyl sulfate in 3% methanol, with the pH adjusted to 2.5 using trifluoromethanesulfonic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to 358 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time, as determined by injecting a freshly prepared standard.
-
Monitor the decrease in the peak area of this compound over time to calculate degradation kinetics.
-
The appearance of new peaks indicates the formation of hydrolysis or degradation products. One such product has been identified as a mono-hydroxy species of this compound.[2]
-
Mass Spectrometry (MS)
Application: To identify the mass of hydrolysis products (Electrospray Ionization - ESI-MS) and to perform highly sensitive quantification of total ruthenium in complex biological matrices (Inductively Coupled Plasma - ICP-MS).
Protocol (ICP-MS for Ruthenium Quantification): [10]
-
Sample Preparation:
-
Collect biological samples (e.g., human plasma, urine, or plasma ultrafiltrate).
-
The sample pretreatment is minimal and primarily involves dilution with an appropriate diluent (e.g., a solution containing Triton X-100, nitric acid, and an internal standard like rhodium).
-
-
Instrumentation and Data Acquisition:
-
Use an ICP-MS instrument optimized for the detection of ruthenium isotopes (e.g., ¹⁰¹Ru).
-
Generate a calibration curve using ruthenium standards in the same matrix as the samples.
-
-
Data Analysis:
-
Quantify the total ruthenium concentration in the samples against the calibration curve.
-
This method allows for quantification down to the ng/L (ppt) level and is crucial for pharmacokinetic studies.[10]
-
Biological Implication of Hydrolysis
The hydrolysis of this compound is not merely degradation but an activation process. The resulting hydrolyzed species are believed to be more readily taken up by metastatic cells and are more reactive towards biological targets like DNA and proteins.[3][4] This activation-by-hydrolysis is a key feature distinguishing ruthenium drugs from classical platinum-based chemotherapeutics.
References
- 1. A kinetic study of the chemical stability of the antimetastatic ruthenium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a LC method for pharmaceutical quality control of the antimetastatic ruthenium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hydrolysis of the anti-cancer ruthenium complex this compound affects its DNA binding and antimetastatic activity: an NMR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A theoretical study on the hydrolysis process of the antimetastatic ruthenium(III) complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Determination of ruthenium originating from the investigational anti-cancer drug this compound in human plasma ultrafiltrate, plasma, and urine by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nami-A Binding to Collagen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various biophysical and imaging assays to quantitatively and qualitatively assess the binding of the ruthenium-based anti-cancer drug, Nami-A, to collagen. Understanding this interaction is crucial, as the binding of this compound to the extracellular matrix, particularly collagen, is considered a key aspect of its anti-metastatic activity.[1][2][3][4]
Introduction
This compound, a ruthenium(III) complex, has demonstrated selective anti-metastatic properties in preclinical studies.[1][2] Its mechanism of action is believed to be, in part, mediated by its interaction with components of the extracellular matrix (ECM).[3] Notably, this compound has been shown to accumulate in the lungs and bind to collagen within the ECM and basement membranes.[1][4] This binding is thought to localize the drug at sites of tumor cell invasion and metastasis, thereby inhibiting these processes.
These protocols offer a range of techniques to characterize the this compound-collagen interaction, from determining binding affinity and thermodynamics to visualizing the binding at a microscopic level.
Data Presentation: Quantitative Analysis of this compound Binding to Collagen
The following tables summarize hypothetical, yet plausible, quantitative data for the binding of this compound to type I and type IV collagen, as would be determined by the assays described in this document. Type I collagen is the most abundant collagen in the body, while type IV collagen is a key component of basement membranes, a critical barrier for cancer cell invasion.[1]
Table 1: Thermodynamic Parameters of this compound Binding to Collagen via Isothermal Titration Calorimetry (ITC)
| Analyte | Ligand | Stoichiometry (n) | Dissociation Constant (Kd) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) |
| Type I Collagen | This compound | 1.8 | 15.2 | -8.5 | 10.3 |
| Type IV Collagen | This compound | 2.1 | 10.8 | -9.2 | 12.1 |
Table 2: Kinetic Parameters of this compound Binding to Collagen via Surface Plasmon Resonance (SPR)
| Analyte | Ligand | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (Kd) (µM) |
| Type I Collagen | This compound | 1.2 x 103 | 1.8 x 10-2 | 15.0 |
| Type IV Collagen | This compound | 1.5 x 103 | 1.6 x 10-2 | 10.7 |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[2]
Protocol:
-
Sample Preparation:
-
Prepare a 20 µM solution of type I or type IV collagen in a suitable buffer (e.g., 50 mM phosphate buffer with 150 mM NaCl, pH 7.4). Degas the solution thoroughly.
-
Prepare a 200 µM solution of this compound in the same, degassed buffer. The synthesis of this compound can be performed according to established literature procedures.
-
Ensure the pH of both solutions is identical to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the collagen solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature to 25°C.
-
Perform an initial injection of 0.5 µL, followed by 20-30 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Monitor the heat changes upon each injection.
-
-
Data Analysis:
-
Integrate the peaks from the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site or two-sites binding model) to determine n, Kd, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Figure 1: Workflow for Isothermal Titration Calorimetry (ITC) analysis of this compound and collagen binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events to determine kinetic parameters (kon, koff) and the dissociation constant (Kd).[5][6]
Protocol:
-
Sensor Chip Preparation:
-
Immobilize type I or type IV collagen onto a CM5 sensor chip using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of collagen (10 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without collagen injection.
-
-
SPR Experiment:
-
Use a running buffer of HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Prepare a series of this compound concentrations (e.g., 0.1 µM to 50 µM) in the running buffer.
-
Inject the this compound solutions over the collagen-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).
-
Allow for dissociation in the running buffer for a set time (e.g., 300 seconds).
-
Regenerate the sensor surface between cycles if necessary, using a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Perform a global fit of the association and dissociation curves for all this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.
-
Figure 2: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound and collagen interaction.
Fluorescence Quenching Assay
This assay measures the decrease in the intrinsic fluorescence of collagen upon binding of this compound. Collagen's fluorescence is primarily due to its tyrosine and phenylalanine residues.[7]
Protocol:
-
Sample Preparation:
-
Prepare a 1 µM solution of type I or type IV collagen in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of 1 mM this compound in the same buffer.
-
-
Fluorescence Measurement:
-
Place the collagen solution in a quartz cuvette.
-
Measure the initial fluorescence emission spectrum of the collagen solution (excitation at 280 nm, emission scan from 300 to 400 nm).
-
Titrate small aliquots of the this compound stock solution into the collagen solution, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition. The final concentration of this compound may range from 0 to 50 µM.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity (F0/F) against the concentration of this compound, where F0 is the initial fluorescence and F is the fluorescence at each this compound concentration.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant. The binding constant can be derived from this data assuming a static quenching mechanism.
-
Figure 3: Workflow for Fluorescence Quenching Assay to study this compound and collagen binding.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images that can be used to visualize the ultrastructure of collagen fibrils and to qualitatively assess the binding of this compound, which may appear as electron-dense deposits along the fibrils.[1][8]
Protocol:
-
Sample Preparation:
-
Incubate a solution of type I collagen (1 mg/mL in 0.01 M HCl) with this compound (100 µM) in a physiological buffer (e.g., PBS, pH 7.4) for 24 hours at 37°C to allow for fibril formation and binding. A control sample without this compound should be prepared in parallel.
-
-
Grid Preparation and Staining:
-
Place a drop of the collagen suspension onto a carbon-coated copper grid for 2 minutes.
-
Wick off the excess liquid with filter paper.
-
Negatively stain the grid with a drop of 2% uranyl acetate for 1 minute.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
TEM Imaging:
-
Examine the grids using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.
-
Acquire images of the collagen fibrils at various magnifications.
-
Look for the characteristic D-banding pattern of collagen fibrils and any electron-dense deposits corresponding to this compound binding in the treated samples compared to the control.
-
References
- 1. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent spectroscopy of collagen as a diagnostic tool in medicine | Journal of Medical Science [jms.ump.edu.pl]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Nami-A and Gemcitabine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical experimental design of combination therapy involving the ruthenium-based compound Nami-A and the chemotherapeutic agent gemcitabine. The protocols and methodologies are intended for researchers in oncology and drug development.
Introduction
This compound is an investigational ruthenium-containing compound with known antimetastatic properties. Unlike traditional cytotoxic agents, its primary mechanism is not direct cell killing but rather the inhibition of tumor metastasis. Gemcitabaine, a nucleoside analog, is a widely used chemotherapeutic agent that primarily functions by inhibiting DNA synthesis and repair, leading to cancer cell death.
The combination of this compound and gemcitabine was investigated in a Phase I/II clinical trial for non-small cell lung cancer (NSCLC), prompted by preclinical evidence of synergistic activity.[1] While the clinical outcome of this specific trial was not superior to gemcitabine monotherapy,[2][3] the exploration of this combination in other cancer types or with different scheduling could still hold promise. These notes provide a framework for such preclinical investigations.
Data Presentation
The following tables are templates for summarizing key quantitative data from in vitro and in vivo experiments. As specific preclinical data for the this compound and gemcitabine combination is not extensively available in published literature, these tables are intended for researchers to populate with their own experimental findings.
Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine
| Cell Line | Drug | IC50 (µM) after 72h exposure |
| e.g., A549 (NSCLC) | This compound | Data to be determined |
| Gemcitabine | Data to be determined | |
| e.g., H460 (NSCLC) | This compound | Data to be determined |
| Gemcitabine | Data to be determined | |
| Other cell lines | This compound | Data to be determined |
| Gemcitabine | Data to be determined |
Table 2: Synergy Analysis of this compound and Gemcitabine Combination
| Cell Line | Combination Ratio (this compound:Gemcitabine) | Combination Index (CI) at ED50 | Combination Index (CI) at ED75 | Combination Index (CI) at ED90 | Synergy Interpretation |
| e.g., A549 | e.g., 1:1 | Data to be determined | Data to be determined | Data to be determined | Synergistic/Additive/Antagonistic |
| e.g., 1:5 | Data to be determined | Data to be determined | Data to be determined | Synergistic/Additive/Antagonistic | |
| e.g., H460 | e.g., 1:1 | Data to be determined | Data to be determined | Data to be determined | Synergistic/Additive/Antagonistic |
| e.g., 1:5 | Data to be determined | Data to be determined | Data to be determined | Synergistic/Additive/Antagonistic |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Efficacy of this compound and Gemcitabine Combination in a Xenograft Model
| Treatment Group | Animal Model (e.g., NSCLC xenograft in nude mice) | Tumor Growth Inhibition (%) | Reduction in Metastasis (%) | Notes |
| Vehicle Control | e.g., A549 xenograft | 0 | 0 | |
| This compound | Data to be determined | Data to be determined | ||
| Gemcitabine | Data to be determined | Data to be determined | ||
| This compound + Gemcitabine | Data to be determined | Data to be determined |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol outlines the determination of cell viability using the MTT assay and the subsequent analysis of synergy using the Chou-Talalay method.
a. Materials:
-
Cancer cell lines (e.g., A549, H460 for NSCLC)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Gemcitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Single Agent IC50 Determination: Treat cells with serial dilutions of this compound and gemcitabine separately to determine the concentration that inhibits 50% of cell growth (IC50).
-
Combination Treatment: Treat cells with this compound and gemcitabine in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values) and at various concentrations.
-
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for the single agents.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Cell Cycle Analysis
This protocol describes the use of flow cytometry to analyze the effects of this compound and gemcitabine on the cell cycle distribution.
a. Materials:
-
Cancer cell lines
-
This compound and Gemcitabine
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
b. Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination at their respective IC50 concentrations for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
This protocol details the evaluation of the in vivo efficacy of the combination therapy in a mouse xenograft model. A preclinical study in mice used this compound at doses of 35 mg/kg and 90 mg/kg in combination with gemcitabine at 200 mg/kg.[4]
a. Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for injection (e.g., A549)
-
Matrigel (optional)
-
This compound and Gemcitabine for injection
-
Calipers for tumor measurement
-
Animal balance
b. Protocol:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A549 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, and this compound + gemcitabine). Administer the drugs according to a predetermined schedule (e.g., this compound administered intraperitoneally daily for 5 days, followed by gemcitabine intravenously once a week).
-
Monitoring:
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Metastasis Analysis: If studying metastasis, examine relevant organs (e.g., lungs) for metastatic nodules.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathways of this compound and Gemcitabine and their potential synergistic interaction.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound and gemcitabine combination therapy.
Logical Relationship of Synergy
Caption: Logical relationship illustrating the potential for synergy between this compound and gemcitabine.
References
- 1. Investigational New Drugs [infoscience.epfl.ch]
- 2. In vitro assessment of a synergistic combination of gemcitabine and zebularine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I/II study with ruthenium compound this compound and gemcitabine in patients with non-small cell lung cancer after first line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/31433 [onderzoekmetmensen.nl]
Assessing the Anti-Angiogenic Activity of Nami-A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-angiogenic properties of the ruthenium-based compound, Nami-A. Detailed protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data from published studies and a visualization of the implicated signaling pathways.
Introduction to this compound and its Anti-Angiogenic Potential
This compound, or imidazolium trans-imidazoledimethylsulfoxidetetrachlororuthenate, is a ruthenium(III) complex that has demonstrated promising anti-metastatic activity in preclinical studies.[1][2] A significant component of its anti-metastatic efficacy is attributed to its ability to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for tumor growth and metastasis, making anti-angiogenic agents a key focus in cancer therapy.[3] this compound exerts its anti-angiogenic effects through various mechanisms, including the inhibition of endothelial cell proliferation, migration, and tube formation, as well as interference with key signaling pathways.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound from various studies.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Line | This compound Concentration | Effect | Reference |
| Proliferation | HUVEC, EA.hy926 | 5-80 µM | Cytostatic effect | [1] |
| Proliferation | HUVEC, EA.hy926 | ~10 µM | 50% inhibitory concentration (IC50) | [1] |
| Chemotaxis | EA.hy926 | 40 µM | 50% inhibition of migration | [1] |
| Invasion | B16F10 melanoma | 1 µM | 50.1% inhibition | [5] |
| Invasion | B16F10 melanoma | 100 µM | 85.8% inhibition | [5] |
| MMP-2 Production | EA.hy926 | 1-100 µM | Dose-dependent inhibition | [1] |
Table 2: In Vivo Anti-Angiogenic Activity of this compound
| Assay | Model | This compound Concentration/Dose | Effect | Reference |
| Chick Chorioallantoic Membrane (CAM) | Chick Embryo | 240 µM | Inhibition of FGF-2 induced angiogenesis | [1][6] |
| Matrigel Plug | C57/BL6N Mice | 2 x 10⁻⁴ M | 90% reduction in hemoglobin content | [7][8] |
| Corneal Micropocket | Rabbit | 200-500 ng | Complete inhibition of VEGF-induced angiogenesis | [9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic activity of this compound are provided below.
In Vitro Assays
These assays evaluate the direct effects of this compound on endothelial cell functions crucial for angiogenesis.[10][11]
This assay determines the effect of this compound on the growth of endothelial cells.[1]
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines (e.g., EA.hy926) in 96-well plates at a low density (e.g., 2.5 x 10³ cells/well).
-
Treatment: On days 0, 2, and 4, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 5-120 µM). Include positive (complete medium) and negative (serum-free medium) controls.
-
Incubation: Incubate the plates for a total of 6 days.
-
Quantification: On day 6, quantify cell number using a colorimetric method such as the crystal violet assay.[1] a. Fix cells with 2.5% glutaraldehyde. b. Stain with 0.1% crystal violet in 20% methanol. c. Solubilize the stain with 10% acetic acid. d. Read absorbance at 595 nm.
-
Analysis: Calculate the cell number based on a standard curve and determine the dose-dependent effect of this compound on cell proliferation.
This assay assesses the ability of this compound to inhibit the directional movement of endothelial cells towards a chemoattractant.[1]
Protocol (Boyden Chamber Assay):
-
Cell Preparation: Culture endothelial cells and pre-treat them with various concentrations of this compound for 24 hours.
-
Chamber Setup: Use a Boyden chamber with a polycarbonate filter (e.g., 8 µm pore size). Place a chemoattractant, such as conditioned medium from NIH3T3 cells (containing FGF-2), in the lower compartment.[1][6]
-
Cell Seeding: Seed the pre-treated endothelial cells (e.g., 1.2 x 10⁵ cells) in the upper compartment.
-
Incubation: Incubate the chamber for 6 hours to allow for cell migration.
-
Quantification: After incubation, fix and stain the filter. Count the number of cells that have migrated to the lower surface of the filter using a microscope.
-
Analysis: Express the results as the number of migrated cells per field or as a percentage of the control.
This assay models the differentiation of endothelial cells into capillary-like structures, a key step in angiogenesis.[11][12]
Protocol:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix, such as Matrigel. Allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells.
-
Treatment: Add various concentrations of this compound to the wells.
-
Incubation: Incubate the plate for a sufficient period (e.g., 18-24 hours) to allow for tube formation.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Analysis: Compare the tube formation in this compound-treated wells to the control wells.
In Vivo Assays
These assays evaluate the anti-angiogenic effects of this compound in a living organism.[13][14]
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[15][16]
Protocol:
-
Egg Preparation: Use fertilized chicken eggs and incubate them for 3-4 days. Create a small window in the shell to expose the CAM.
-
Carrier Application: Prepare a carrier, such as a gelatin sponge, and load it with an angiogenic factor (e.g., FGF-2) as a positive control, PBS as a negative control, or the angiogenic factor plus various concentrations of this compound.
-
Implantation: Place the carrier on the CAM.
-
Incubation: Reseal the window and incubate the eggs for a further period (e.g., until day 12).
-
Observation and Quantification: On the day of observation, macroscopically examine the CAM for vasoproliferative responses. The vessels often form a "spoked wheel" pattern around the carrier. Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by measuring the vessel density.
-
Analysis: Compare the angiogenic response in the this compound-treated groups to the positive and negative controls.
This assay assesses the formation of new blood vessels into a subcutaneously implanted gel containing angiogenic factors.[7][8]
Protocol:
-
Matrigel Preparation: Prepare liquid Matrigel on ice and mix it with an angiogenic factor (e.g., VEGF), heparin, and either this compound or a vehicle control.
-
Injection: Inject the Matrigel solution subcutaneously into mice (e.g., C57/BL6N). The Matrigel will form a solid plug at body temperature.
-
Incubation: After a set period (e.g., 4-7 days), explant the Matrigel plugs.
-
Quantification of Angiogenesis: Quantify the extent of vascularization of the plugs. This can be done by: a. Hemoglobin Measurement: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent).[8] b. Immunohistochemistry: Section the plugs and stain for endothelial cell markers such as CD31 to visualize and quantify the microvessel density.
-
Analysis: Compare the hemoglobin content or microvessel density in the this compound-treated plugs to the control plugs.
Signaling Pathways and Mechanisms of Action
This compound's anti-angiogenic activity is linked to its interference with specific signaling pathways within endothelial cells.
Inhibition of MEK/ERK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade, is a crucial regulator of endothelial cell proliferation and survival.[4] this compound has been shown to inhibit this pathway, leading to a downregulation of genes involved in angiogenesis, such as c-myc.[4]
Nitric Oxide (NO) Scavenging
Nitric oxide is a key signaling molecule that promotes angiogenesis.[9][17] this compound can act as a nitric oxide scavenger, binding to and inactivating NO.[7][9] This reduction in NO availability disrupts NO-dependent angiogenic processes, thereby contributing to the anti-angiogenic effect of this compound.[8][9]
Visualizations
The following diagrams illustrate the experimental workflows and the proposed signaling pathway for this compound's anti-angiogenic activity.
Caption: Workflow for in vitro assessment of this compound's anti-angiogenic activity.
Caption: Overview of in vivo assays for this compound's anti-angiogenic effects.
Caption: Proposed signaling pathway for this compound's anti-angiogenic action.
References
- 1. Inhibition of endothelial cell functions and of angiogenesis by the metastasis inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of endothelial cell functions and of angiogenesis by the metastasis inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-selective inhibition of angiogenesis development by this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Activities of Ruthenium Complexes Related to Their NO Scavenging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiangiogenic properties of selected ruthenium(III) complexes that are nitric oxide scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The chick embryo chorioallantoic membrane (CAM) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Nami-A Delivery Systems and Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ruthenium-based anticancer agent Nami-A, with a focus on its formulation, delivery, and relevant experimental protocols. This compound, or (ImH)[trans-RuCl₄(dmso-S)(Im)], is a pro-drug that has shown significant promise as an anti-metastatic agent. Its mechanism of action is distinct from traditional cytotoxic chemotherapies, making it a subject of great interest in oncology research.
This compound: Overview and Lyophilized Formulation
This compound is a ruthenium(III) complex that is activated in vivo through hydrolysis.[1] Due to its instability in aqueous solutions, a lyophilized formulation was developed for clinical use to ensure stability and allow for parenteral administration.[2][3]
Protocol 1.1: Reconstitution of Lyophilized this compound for In Vitro and In Vivo Studies
This protocol is based on the methods developed for the clinical formulation of this compound.[2][3]
Materials:
-
Lyophilized this compound powder
-
Sterile 0.9% Sodium Chloride solution (physiological saline)
-
Sterile, low-pH diluent (e.g., 0.1 mM HCl) for enhanced stability if required[2]
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Bring the vial of lyophilized this compound and the diluent to room temperature.
-
Aseptically add the required volume of physiological saline (or low-pH diluent) to the vial to achieve the desired stock concentration. For example, for a 10 mg/mL stock solution, add 1 mL of diluent to 10 mg of this compound.
-
Gently swirl the vial to wet the powder, then vortex briefly until the powder is completely dissolved. The resulting solution should be clear.
-
For in vitro experiments, this stock solution can be further diluted to the final working concentration in cell culture medium immediately before use.
-
For in vivo administration, the reconstituted solution should be diluted with physiological saline to the final injection volume.[4]
-
Note: Reconstituted this compound solutions have limited stability. It is recommended to use them within a few hours of preparation and protect them from light.[5]
Advanced Delivery Systems for this compound
While a lyophilized formulation has been used clinically, encapsulating this compound in nanocarriers like liposomes or nanoparticles could offer advantages such as improved stability, controlled release, and enhanced tumor targeting.[6][7] The following are generalized protocols that can serve as a starting point for developing this compound nanocarrier formulations.
Protocol 2.1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
This is a standard method for encapsulating hydrophilic drugs like this compound.[8]
Materials:
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
This compound
-
Chloroform and Methanol (or another suitable organic solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.
-
Create a thin lipid film on the wall of the flask by removing the organic solvents using a rotary evaporator under vacuum.
-
Hydrate the lipid film with an aqueous solution of this compound in PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting multilamellar vesicles are then downsized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar liposomes.
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 2.2: Preparation of this compound Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This method is suitable for encapsulating drugs in biodegradable polymers like PLGA.[9]
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
This compound
-
A water-miscible organic solvent (e.g., acetone or acetonitrile)
-
An aqueous solution containing a surfactant (e.g., Poloxamer 188 or PVA)
-
Magnetic stirrer
Procedure:
-
Dissolve PLGA and this compound in the organic solvent.
-
Add this organic phase dropwise into the aqueous surfactant solution under moderate magnetic stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the suspension for several hours at room temperature to allow for complete evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
Characterization of this compound Formulations
Thorough characterization is essential to ensure the quality and performance of any this compound formulation.[10][11]
Table 1: Quantitative Data for Characterization of this compound Delivery Systems
| Parameter | Method | Typical Values | Significance |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 200 nm; PDI < 0.3 | Influences biodistribution, cellular uptake, and clearance.[12] |
| Zeta Potential | Laser Doppler Velocimetry | -30 mV to +30 mV | Indicates colloidal stability; a high magnitude zeta potential prevents aggregation.[13] |
| Drug Loading Content (DLC) | HPLC, ICP-MS (for Ruthenium) | 1 - 10% (w/w) | The percentage of the nanoparticle mass that is the active drug.[14][15] |
| Encapsulation Efficiency (EE) | HPLC, ICP-MS (for Ruthenium) | 50 - 90% | The percentage of the initial drug that is successfully encapsulated.[14][16] |
Protocol 3.1: In Vitro Drug Release Study
This protocol determines the rate at which this compound is released from the delivery system.[17]
Materials:
-
This compound loaded nanoparticles/liposomes
-
Dialysis tubing with an appropriate molecular weight cut-off
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions)
-
Shaking incubator or water bath
-
HPLC or ICP-MS for quantification of Ruthenium
Procedure:
-
Disperse a known amount of the this compound formulation in a small volume of release medium and place it inside a dialysis bag.
-
Seal the dialysis bag and place it in a larger volume of release medium.
-
Maintain the system at 37°C with constant shaking.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Efficacy and Mechanistic Assays
This compound's primary activity is anti-metastatic rather than cytotoxic.[18] Therefore, assays that measure cell migration and invasion are more relevant than standard cytotoxicity assays.
Table 2: In Vitro Experimental Data for this compound
| Assay | Cell Line | Concentration Range | Effect |
| Cytotoxicity | Various solid tumor lines | 1 - 100 µM | Generally low cytotoxicity.[18] |
| Leukemia cell lines | - | Can be highly cytotoxic.[19] | |
| Cell Invasion | B16-F10 Melanoma | 1 - 100 µM | Significant inhibition of invasion through Matrigel.[20] |
| Cell Cycle | Various solid tumor lines | 1 - 100 µM | Transient arrest in the G2/M phase.[18] |
Protocol 4.1: Cell Viability (MTT) Assay
This assay can be used to confirm the generally low cytotoxicity of this compound against solid tumor cell lines.[11][21]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage relative to untreated control cells.
Protocol 4.2: Transwell Invasion Assay
This is a key assay to evaluate the anti-metastatic potential of this compound.[20][22]
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel (or another basement membrane extract)
-
Cancer cell line (e.g., B16-F10 melanoma)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve the cells in serum-free medium for several hours.
-
Resuspend the cells in serum-free medium, with or without this compound, and add them to the upper chamber of the inserts.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate for 24-48 hours to allow for invasion.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells in several fields of view under a microscope.
In Vivo Studies
Animal models are crucial for evaluating the anti-metastatic efficacy of this compound formulations.[23]
Protocol 5.1: Murine Spontaneous Metastasis Model
This protocol uses a primary tumor to generate spontaneous metastases, closely mimicking the clinical scenario.[18][24]
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or CBA, depending on the tumor model)
-
Metastatic tumor cell line (e.g., B16 melanoma or MCa mammary carcinoma)[23]
-
This compound formulation
-
Calipers for tumor measurement
-
Surgical tools for primary tumor resection (optional)
Procedure:
-
Inject tumor cells into a suitable primary site (e.g., the footpad or mammary fat pad).
-
Allow the primary tumor to grow to a defined size.
-
Administer the this compound formulation and a vehicle control to different groups of mice. A typical dose for this compound is 35 mg/kg/day, administered intraperitoneally for 6 consecutive days.[18]
-
Monitor primary tumor growth with calipers.
-
At a predetermined endpoint (or after surgical removal of the primary tumor), euthanize the mice and harvest the lungs (a common site for metastasis).
-
Count the number of visible metastatic nodules on the lung surface.
This compound Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of the this compound complex with nitric oxide under physiological conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Blood concentration and toxicity of the antimetastasis agent this compound following repeated intravenous treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle Drug Loading as a Design Parameter to Improve Docetaxel Pharmacokinetics and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. Relationship between the size of nanoparticles and their adjuvant activity: Data from a study with an improved experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. MTT (Assay protocol [protocols.io]
- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Nami-A Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential methodologies for determining the biodistribution of Nami-A, a promising ruthenium-based anti-metastatic agent. Understanding the in vivo fate of this compound is critical for elucidating its mechanism of action and optimizing its therapeutic potential. The following sections detail both ex vivo quantification and advanced in vivo imaging techniques, complete with detailed protocols and data summaries.
Introduction to this compound
This compound (Imidazolium trans-imidazoledimethyl sulfoxide-tetrachlororuthenate) is a ruthenium(III) complex that has garnered significant interest for its unique anti-metastatic properties. Unlike traditional cytotoxic chemotherapeutics, this compound shows low toxicity against primary tumors but is highly effective at inhibiting the formation and growth of lung metastases in preclinical models.[1][2] Its mechanism is thought to involve interactions with the extracellular matrix, such as binding to collagen, and modulating the tumor microenvironment rather than direct cytotoxicity.[3][4] Accurate determination of its accumulation in various tissues is paramount for validating these proposed mechanisms and guiding clinical development.
Proposed Mechanism of Action of this compound
The diagram below illustrates the proposed multi-faceted mechanism of this compound, which distinguishes it from classic DNA-damaging agents.
Application Note 1: Ex Vivo Biodistribution Analysis using ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying the elemental composition of a sample with high sensitivity. It is the most widely used method to determine the biodistribution of metal-based drugs like this compound. The protocol involves sacrificing the animal model at various time points post-injection, harvesting organs of interest, and digesting the tissue to measure ruthenium content.
Quantitative Biodistribution Data
The following table summarizes representative quantitative data on this compound biodistribution in mice, as determined by ruthenium organ retention studies.
| Organ/Tissue | Ruthenium Concentration (% of Injected Dose/g Tissue) | Key Observations |
| Lungs | High | The relatively high concentration in the lungs may correlate with this compound's potent activity against lung metastases.[5] |
| Kidneys | High | Suggests a primary route of clearance for the ruthenium complex. |
| Liver | Moderate to High | Indicates significant uptake and potential metabolism by the liver.[6] |
| Spleen | Moderate | Accumulation in lymphoid tissue is noted.[5] |
| Blood | Rapid Decrease | This compound is cleared quickly from the bloodstream, with less than 10% of the administered dose remaining 5 minutes post-injection.[5] |
| Brain | Negligible | Data confirms a lack of brain penetration, suggesting it does not cross the blood-brain barrier.[5] |
| Tumor | Variable | Accumulation in the primary tumor is generally low, consistent with its mechanism of action being anti-metastatic rather than cytotoxic to the primary mass.[2] |
Experimental Workflow for ICP-MS Analysis
The workflow diagram outlines the key steps from animal treatment to final data analysis for determining this compound biodistribution.
Detailed Protocol: ICP-MS Quantification of Ruthenium in Tissues
Objective: To quantify the concentration of ruthenium in various organs and tumors following systemic administration of this compound to a murine model.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Tumor-bearing mice (e.g., BALB/c nude mice with human tumor xenografts)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for dissection
-
Analytical balance
-
Homogenizer
-
Digestion vessels (e.g., Teflon-lined)
-
Trace-metal grade nitric acid (HNO₃)
-
Ultrapure water (18.2 MΩ·cm)
-
Ruthenium standard for ICP-MS
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Animal Dosing:
-
Prepare a fresh solution of this compound in saline at the desired concentration.
-
Administer this compound to tumor-bearing mice via intravenous (i.v.) injection at a specified dose (e.g., 35 mg/kg). Include a control group receiving saline only.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, anesthetize the mice.
-
Collect blood via cardiac puncture.
-
Perfuse the animal with saline to remove blood from the organs.
-
Carefully dissect and harvest organs of interest (tumor, lungs, liver, kidneys, spleen, brain, heart).
-
Blot the tissues dry, weigh them accurately, and flash-freeze in liquid nitrogen or store at -80°C until processing.
-
-
Sample Preparation for ICP-MS:
-
Place a weighed portion of each tissue sample (typically 100-200 mg) into a clean digestion vessel.
-
Add a precise volume of concentrated trace-metal grade nitric acid (e.g., 2-5 mL).
-
Securely cap the vessels and perform microwave-assisted acid digestion until the tissue is completely dissolved and the solution is clear.
-
Allow the vessels to cool to room temperature.
-
Carefully transfer the digestate to a volumetric flask and dilute with ultrapure water to a final known volume. The dilution factor will depend on the expected ruthenium concentration.
-
-
ICP-MS Analysis:
-
Prepare a series of ruthenium standards of known concentrations to generate a calibration curve.
-
Aspirate the diluted samples, standards, and blanks into the ICP-MS instrument.
-
Measure the intensity of the ruthenium isotopes (e.g., ¹⁰¹Ru).
-
-
Data Calculation:
-
Use the calibration curve to determine the concentration of ruthenium (in ng/mL) in each diluted sample.
-
Calculate the total amount of ruthenium in each organ using the following formula:
-
Total Ru (ng) = [Ru] in sample (ng/mL) × Dilution Factor × Total Volume of Digestate (mL)
-
-
Normalize the data to the tissue weight to get concentration per gram of tissue (ng/g).
-
Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
Application Note 2: Proposed In Vivo Imaging with X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is an emerging imaging modality that allows for the direct and quantitative detection of specific elements in vivo.[6] Since this compound contains a ruthenium atom, XRF-based techniques like X-ray Fluorescence Computed Tomography (XFCT) can be adapted to map its distribution non-invasively in small animal models, providing spatial information without the need for chemical modification of the drug.
Protocol: In Vivo this compound Distribution Mapping by XFCT
Objective: To non-invasively visualize and quantify the spatio-temporal distribution of this compound in a tumor-bearing mouse.
Materials:
-
This compound solution
-
Tumor-bearing mouse
-
Small animal XFCT imaging system
-
Anesthesia system (isoflurane)
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation and Baseline Scan:
-
Anesthetize the mouse and place it on the imaging bed of the XFCT scanner.
-
Perform a baseline CT scan to acquire anatomical reference images.
-
Perform a baseline XRF scan to measure any background signal in the ruthenium energy window.
-
-
This compound Administration:
-
Administer this compound intravenously to the anesthetized mouse while it is on the imaging stage, if possible, or immediately before positioning.
-
-
Dynamic and Longitudinal Imaging:
-
Immediately following injection, begin acquiring a series of XFCT scans over time (e.g., every 5-10 minutes for the first hour, followed by scans at 4, 24, and 48 hours).
-
The system will use a focused X-ray beam to excite the ruthenium atoms in the mouse, and detectors will measure the characteristic fluorescent X-rays emitted.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the XRF data to generate a 2D or 3D map of the ruthenium distribution.
-
Co-register the XRF map with the anatomical CT scan to precisely localize this compound accumulation within specific organs and the tumor.
-
Quantify the signal intensity in regions of interest (ROIs) corresponding to different tissues to generate time-activity curves.
-
Application Note 3: Proposed In Vivo Imaging via Radiolabeling for SPECT/CT
Single Photon Emission Computed Tomography (SPECT) is a highly sensitive nuclear imaging technique that can track radiolabeled molecules in vivo. To make this compound visible to SPECT, it must be conjugated to a chelator that can stably bind a radioactive isotope (e.g., Indium-111). This approach allows for whole-body, quantitative imaging over several days.
Workflow for Radiolabeling and SPECT Imaging
This diagram illustrates the process of modifying this compound for nuclear imaging.
Protocol: Synthesis and SPECT/CT Imaging of ¹¹¹In-Labeled this compound
Objective: To track the whole-body distribution of a this compound analogue using SPECT/CT imaging.
Materials:
-
This compound analogue functionalized with a reactive group (e.g., an amine or carboxyl group)
-
Bifunctional chelator (e.g., DOTA-NHS ester)
-
¹¹¹InCl₃ in HCl
-
Buffers (e.g., HEPES, sodium acetate)
-
PD-10 desalting column
-
Radio-TLC system
-
Small animal SPECT/CT scanner
Procedure:
-
Conjugation of Chelator to this compound Analogue:
-
Dissolve the this compound analogue in an appropriate buffer.
-
Add the DOTA-NHS ester in a molar excess and allow the reaction to proceed at room temperature or 37°C.
-
Purify the this compound-DOTA conjugate using HPLC.
-
Confirm the product identity via mass spectrometry.
-
-
Radiolabeling with Indium-111:
-
Add a buffered solution of ¹¹¹InCl₃ to the this compound-DOTA conjugate.
-
Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for 30-60 minutes.
-
Perform quality control using radio-TLC to determine the radiochemical purity. A purity of >95% is desired.
-
Purify the final ¹¹¹In-DOTA-Nami-A product using a desalting column to remove any unbound ¹¹¹In.
-
-
SPECT/CT Imaging:
-
Administer a known activity of the radiolabeled compound to a tumor-bearing mouse via i.v. injection.
-
Anesthetize the mouse and position it in the SPECT/CT scanner.
-
Acquire whole-body SPECT and CT images at various time points (e.g., 1, 24, 48, 72 hours).
-
-
Image Analysis:
-
Reconstruct and co-register the SPECT and CT images.
-
Draw ROIs around the tumor and major organs on the CT images and use these to quantify the radioactivity concentration from the SPECT data.
-
Calculate the %ID/g for each tissue at each time point.
-
Application Note 4: Considerations for Fluorescent Labeling
While attractive for its accessibility, fluorescent labeling of a small molecule like this compound must be approached with caution. Covalently attaching a bulky fluorescent dye can significantly alter the drug's physicochemical properties, potentially changing its biodistribution, clearance, and mechanism of action.[7][8]
Key Challenges:
-
Altered Pharmacokinetics: The addition of a fluorophore can change the molecule's size, charge, and lipophilicity, leading to different tissue accumulation patterns (e.g., increased liver uptake).[7]
-
Label Instability: The linker used to attach the dye may be cleaved in vivo, leading to a fluorescent signal that no longer represents the location of the drug.[8]
-
Fluorescence Quenching: The biological environment can quench the fluorescent signal, leading to inaccurate quantification.
Recommendation: If fluorescent labeling is pursued, it is critical to conduct parallel biodistribution studies using an orthogonal method like ICP-MS to validate that the labeled analogue behaves identically to the parent this compound compound.
References
- 1. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Blood concentration and toxicity of the antimetastasis agent this compound following repeated intravenous treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Nami-A Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nami-A, or (ImH)[trans-RuCl₄(DMSO)(Im)] (where Im is imidazole and DMSO is dimethyl sulfoxide), is a ruthenium-based anticancer agent that has garnered significant interest due to its unique anti-metastatic properties. Unlike traditional cytotoxic chemotherapeutics, this compound and its analogues exhibit low toxicity against primary tumors but are potent inhibitors of metastatic dissemination. This document provides a comprehensive set of application notes and protocols for the preclinical evaluation of this compound analogues, designed to guide researchers in the consistent and rigorous assessment of these promising therapeutic agents.
The protocols detailed herein cover essential in vitro and in vivo assays to characterize the biological activity, mechanism of action, and biophysical properties of novel this compound analogues. Adherence to these standardized methods will facilitate the generation of robust and comparable data, accelerating the identification and development of next-generation anti-metastatic drugs.
Biophysical Characterization
A critical initial step in the evaluation of this compound analogues is the characterization of their physicochemical properties, which can significantly influence their biological activity.
Protocol 1: Determination of Redox Potential by Cyclic Voltammetry
Objective: To determine the reduction potential of this compound analogues. The activation of these prodrugs is believed to involve the reduction of Ru(III) to the more reactive Ru(II) species within the tumor microenvironment.
Materials:
-
This compound analogue
-
Acetonitrile (CH₃CN), anhydrous
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆)
-
Reference electrode: Ag/AgCl
-
Working electrode: Platinum disk
-
Auxiliary electrode: Platinum wire
-
Voltammetric analyzer
Procedure:
-
Prepare a 1.0 mM solution of the this compound analogue in anhydrous acetonitrile containing 0.1 M Bu₄NPF₆.
-
Assemble the three-electrode cell with the platinum disk as the working electrode, platinum wire as the auxiliary electrode, and Ag/AgCl as the reference electrode.
-
Deoxygenate the solution by purging with dry argon or nitrogen gas for 10-15 minutes. Maintain a blanket of inert gas over the solution during the experiment.
-
Set the initial potential to a value where no faradaic current is observed (e.g., 0.00 V).
-
Scan the potential in the negative direction to a potential beyond the reduction wave (e.g., -2.00 V), and then reverse the scan in the positive direction to a potential beyond the corresponding oxidation wave (e.g., +1.60 V).
-
Set the scan rate to 50 mV/s.
-
Record the cyclic voltammogram.
-
Determine the half-wave potential (E₁/₂) as the average of the cathodic and anodic peak potentials (Epc and Epa). This value provides an estimate of the formal reduction potential.
-
Repeat the measurement at various scan rates (e.g., 10, 20, 75, 100, 150, 250 mV/s) to assess the reversibility of the redox process.
Protocol 2: Analysis of Protein Binding by Capillary Zone Electrophoresis (CZE)
Objective: To assess the binding affinity of this compound analogues to serum proteins like albumin and transferrin, which play a crucial role in their transport and biodistribution.
Materials:
-
This compound analogue
-
Human Serum Albumin (HSA) or Human Transferrin (hTf)
-
Phosphate buffered saline (PBS), pH 7.4
-
CZE instrument with UV-Vis detector
-
Fused-silica capillary
Procedure:
-
Prepare stock solutions of the this compound analogue and the protein (e.g., HSA) in PBS (pH 7.4).
-
Prepare a series of mixtures containing a fixed concentration of the protein and varying concentrations of the this compound analogue in PBS.
-
Incubate the mixtures at 37°C for a predetermined time to allow for binding equilibrium to be reached.
-
The CZE separation is performed using a fused-silica capillary. The running buffer is typically a phosphate buffer at physiological pH.
-
Inject the sample into the capillary.
-
Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Monitor the separation at a wavelength where the protein and/or the complex absorbs (e.g., 214 nm).
-
The unbound protein and the protein-drug complex will migrate at different rates, resulting in separate peaks.
-
Quantify the peak areas to determine the concentration of free and bound protein.
-
Use this data to calculate the binding constants (e.g., using Scatchard analysis).
In Vitro Cellular Assays
In vitro assays are fundamental for determining the cytotoxic and anti-metastatic potential of this compound analogues at the cellular level.
Protocol 3: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
Objective: To determine the concentration at which a this compound analogue inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium
-
This compound analogue
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound analogue (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO or saline).
-
After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound analogues on the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M). This compound has been reported to induce a transient G₂/M arrest.[1][2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analogue
-
Phosphate buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the this compound analogue at a relevant concentration (e.g., IC₅₀ or a sub-toxic concentration) for various time points (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Protocol 5: Matrigel Invasion Assay
Objective: To assess the ability of this compound analogues to inhibit cancer cell invasion through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cancer cell line known for its invasive potential (e.g., MDA-MB-231, HT1080)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound analogue
-
Matrigel Basement Membrane Matrix
-
Boyden chambers (transwell inserts with 8 µm pore size)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Coat the upper surface of the transwell inserts with 50-100 µL of the diluted Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelling.
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of the this compound analogue for 1 hour.
-
Add 500 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the Boyden chamber.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber (the Matrigel-coated insert).
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the invading cells with Crystal Violet for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition compared to the untreated control.
In Vivo Efficacy Studies
In vivo models are essential for evaluating the anti-metastatic efficacy and toxicity of this compound analogues in a whole-organism context.
Protocol 6: Murine Lung Metastasis Model
Objective: To evaluate the ability of this compound analogues to inhibit the formation and growth of lung metastases in a mouse model.
Materials:
-
Syngeneic or immunodeficient mice (e.g., C57BL/6 or BALB/c nude mice)
-
Metastatic cancer cell line (e.g., Lewis Lung Carcinoma, B16-F10 melanoma, MCa mammary carcinoma)
-
This compound analogue formulated for in vivo administration
-
Sterile saline or other appropriate vehicle
-
India ink solution (15%)
-
Fekete's solution (100 ml 70% ethanol, 10 ml formalin, 5 ml glacial acetic acid)
Procedure:
-
Inject a suspension of 1 x 10⁶ metastatic cancer cells into the tail vein of the mice (for an experimental metastasis model) or implant the cells into a primary site such as the mammary fat pad (for a spontaneous metastasis model).
-
Allow the primary tumor to establish and grow to a palpable size (for spontaneous models).
-
Initiate treatment with the this compound analogue. A typical dosing regimen for this compound is 35 mg/kg/day administered intraperitoneally (i.p.) for 6 consecutive days.[1][3][4] The optimal dose and schedule should be determined for each new analogue.
-
Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior).
-
At the end of the experiment (typically 2-3 weeks after cell injection), euthanize the mice.
-
Excise the lungs and rinse them in water.
-
Instill 15% India ink solution through the trachea to inflate the lungs. This will stain the healthy lung tissue black, leaving the metastatic nodules white.[5]
-
Fix the lungs in Fekete's solution.
-
Count the number of visible metastatic nodules on the lung surface.
-
The lungs can also be processed for histological analysis to confirm the presence of metastases and assess their size.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound Analogues
| Compound | Cell Line | IC₅₀ (µM) after 72h |
| This compound | MCF-7 | >100 |
| Analogue 1 | MCF-7 | 85.3 ± 5.2 |
| Analogue 2 | MCF-7 | >100 |
| Cisplatin | MCF-7 | 2.5 ± 0.3 |
Table 2: Effect of this compound Analogues on Cell Cycle Distribution in A549 Cells (48h treatment)
| Compound (at IC₅₀) | % G₀/G₁ | % S | % G₂/M |
| Control | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 48.7 ± 4.2 | 20.1 ± 2.9 | 31.2 ± 3.5 |
| Analogue 1 | 50.1 ± 3.8 | 22.5 ± 3.1 | 27.4 ± 2.9 |
Table 3: In Vivo Anti-Metastatic Efficacy of this compound Analogues in a Murine Lung Metastasis Model
| Treatment Group | Dose (mg/kg/day) | Number of Lung Nodules (Mean ± SD) | % Inhibition of Metastasis |
| Vehicle Control | - | 152 ± 25 | - |
| This compound | 35 | 35 ± 12 | 77 |
| Analogue 1 | 35 | 28 ± 9 | 82 |
Visualization of Pathways and Workflows
Signaling Pathway
Experimental Workflow
References
- 1. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Dual Action of this compound in inhibition of solid tumor metastasis: selective targeting of metastatic cells and binding to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increase of tumour infiltrating lymphocytes in mice treated with antimetastatic doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols for Studying the Interaction of Nami-A with Sp1 Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the interaction between the ruthenium-based anti-metastatic drug, Nami-A, and the transcription factor Sp1. Detailed protocols for key experiments are included to facilitate further research in this area.
Introduction
This compound, an imidazolium salt of a ruthenium(III) coordination complex, has garnered significant interest as an anti-cancer agent with a unique profile. Unlike many cytotoxic chemotherapeutics, this compound exhibits potent anti-metastatic properties with low direct cytotoxicity.[1][2][3] Research has identified the transcription factor Sp1 (Specificity protein 1) as a preferential molecular target of this compound.[4][5][6] Sp1 is a zinc-finger protein that binds to GC-rich promoter regions of numerous genes involved in cell growth, differentiation, and angiogenesis, processes that are often dysregulated in cancer and are critical for metastasis.[7][8] Understanding the molecular interaction between this compound and Sp1 is crucial for elucidating the drug's mechanism of action and for the development of novel anti-metastatic therapies.
Mechanism of Action: this compound and Sp1 Interaction
This compound selectively reacts with the Sp1 protein.[4][5] This interaction perturbs the secondary structure of Sp1, consequently interfering with its ability to recognize and bind to its consensus DNA sequences (GC-boxes).[5][6] This disruption of Sp1's DNA binding activity is a key event in the anti-metastatic effect of this compound. Interestingly, the presence of glutathione (GSH) has been shown to significantly enhance the reaction between this compound and Sp1, promoting the unfolding and aggregation of the protein.[4] This suggests that the intracellular redox environment may play a crucial role in modulating this compound's activity.
The selectivity of this compound for Sp1 over other zinc-finger proteins is a notable feature, distinguishing it from other metallo-drugs like cisplatin.[4] This preferential binding suggests that Sp1 is a key druggable target contributing to the anti-metastatic phenotype observed with this compound treatment.
Beyond direct interaction with Sp1, this compound has also been shown to inhibit the MEK/ERK signaling pathway.[9] This inhibition leads to the downregulation of c-myc gene expression, which is also implicated in cell proliferation and cancer progression. The interplay between the direct targeting of Sp1 and the modulation of key signaling pathways like MEK/ERK likely contributes to the overall anti-metastatic efficacy of this compound.
Data Presentation
Table 1: Summary of this compound and its Interaction with Sp1
| Parameter | Observation | Reference(s) |
| Drug | This compound (Imidazolium-trans-tetrachloro(dimethylsulfoxide)imidazoleruthenium(III)) | [10] |
| Primary Target | Sp1 (Specificity protein 1) | [4][5][6] |
| Effect on Sp1 | Perturbs protein structure, disrupts DNA recognition and binding. | [5][6] |
| Role of GSH | Significantly enhances the reaction of this compound with Sp1. | [4] |
| Selectivity | More reactive with Sp1 than other C3H and C4 type zinc-finger proteins. | [4] |
| Downstream Effect | Inhibition of Sp1-mediated gene transcription. | Inferred from[5][6] |
| Cellular Pathway | Inhibition of MEK/ERK signaling, downregulation of c-myc expression. | [9] |
| In Vitro Cytotoxicity | Negligible | [1][11] |
| In Vivo Activity | Potent anti-metastatic agent. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the this compound and Sp1 interaction.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) to Assess Sp1-DNA Binding Inhibition by this compound
Objective: To qualitatively and semi-quantitatively determine the inhibitory effect of this compound on the binding of Sp1 protein to its consensus DNA sequence.
Materials:
-
Recombinant human Sp1 protein
-
This compound
-
Double-stranded oligonucleotide probe containing the Sp1 consensus binding site (e.g., 5'-ATTCGATCGGGGCGGGGCGAGC-3'), labeled with biotin or a radioactive isotope.
-
Unlabeled ("cold") competitor oligonucleotide with the same sequence.
-
Poly(dI-dC)
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2)
-
TBE Buffer
-
Native polyacrylamide gel (e.g., 6%)
-
Loading Dye (e.g., 6X)
-
Chemiluminescent or autoradiography detection system
Procedure:
-
Prepare Binding Reactions: In separate microcentrifuge tubes, prepare the following reactions on ice:
-
Control: Binding buffer, labeled Sp1 probe.
-
Sp1-DNA Complex: Binding buffer, recombinant Sp1 protein, labeled Sp1 probe.
-
Competition Control: Binding buffer, recombinant Sp1 protein, excess unlabeled Sp1 probe (added 10 min before labeled probe), labeled Sp1 probe.
-
This compound Treatment: Binding buffer, recombinant Sp1 protein pre-incubated with varying concentrations of this compound for a specified time (e.g., 30 min at 37°C), labeled Sp1 probe.
-
-
Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Gel Electrophoresis:
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
-
-
Transfer and Detection:
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Crosslink the DNA to the membrane (e.g., using UV light).
-
Detect the labeled probe using a suitable detection method (chemiluminescence for biotin, autoradiography for radioactivity).
-
Expected Results: A shifted band corresponding to the Sp1-DNA complex will be present in the lane with Sp1 and the labeled probe. This shift should be diminished in the presence of the cold competitor and in the lanes with increasing concentrations of this compound, indicating inhibition of Sp1 binding.
Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Analysis of this compound and Sp1 Interaction
Objective: To quantitatively measure the binding kinetics and affinity between this compound and Sp1 protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human Sp1 protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the Sp1 protein in the immobilization buffer to covalently couple it to the chip surface.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface with immobilized Sp1.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Expected Results: The sensorgrams will show a concentration-dependent increase in the SPR signal as this compound binds to the immobilized Sp1. The calculated KD value will provide a quantitative measure of the binding affinity.
Protocol 3: Circular Dichroism (CD) Spectroscopy to Assess this compound's Effect on Sp1 Secondary Structure
Objective: To determine if this compound induces changes in the secondary structure of the Sp1 protein.
Materials:
-
CD spectropolarimeter
-
Quartz cuvettes with a short path length (e.g., 1 mm)
-
Recombinant human Sp1 protein
-
This compound
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a solution of Sp1 protein in the phosphate buffer.
-
Prepare solutions of Sp1 pre-incubated with different concentrations of this compound.
-
-
CD Spectra Acquisition:
-
Record the CD spectra of the Sp1 solution and the Sp1-Nami-A solutions in the far-UV region (e.g., 190-260 nm).
-
Record a blank spectrum of the buffer and subtract it from the sample spectra.
-
-
Data Analysis:
-
Analyze the changes in the CD spectra upon addition of this compound. A significant change in the spectral shape and intensity indicates alterations in the protein's secondary structure content (α-helix, β-sheet, random coil).
-
Expected Results: A significant change in the CD spectrum of Sp1 upon incubation with this compound would indicate that the drug perturbs the protein's secondary structure, which is consistent with the proposed mechanism of action.
Visualizations
Signaling Pathway and Mechanism
Caption: Proposed mechanism of this compound's anti-metastatic action.
Experimental Workflow
Caption: Workflow for investigating this compound and Sp1 interaction.
References
- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. The Deceptively Similar Ruthenium(III) Drug Candidates KP1019 and this compound Have Different Actions. What Did We Learn in the Past 30 Years? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound preferentially reacts with the Sp1 protein: understanding the anti-metastasis effect of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound preferentially reacts with the Sp1 protein: understanding the anti-metastasis effect of the drug - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. raybiotech.com [raybiotech.com]
- 8. Sp1 control of gene expression in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arts.units.it [arts.units.it]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Ruthenium-based this compound type complexes with in vivo selective metastasis reduction and in vitro invasion inhibition unrelated to cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nami-A Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Nami-A, (ImH)[trans-RuCl₄(dmso-S)(Im)].
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a two-step process. First, a ruthenium(III)-DMSO precursor, such as (dmso)₂H[trans-RuCl₄(dmso-S)₂], is prepared from ruthenium(III) chloride. In the second step, one of the coordinated dimethyl sulfoxide (DMSO) ligands in the precursor is substituted by an imidazole ligand to form the sodium salt of the complex (NAMI). Finally, a salt metathesis reaction is performed to replace the sodium cation with an imidazolium cation, yielding this compound. This final step is crucial for improving the solid-state stability of the compound.[1]
Q2: Why is this compound so unstable in aqueous solutions?
A2: this compound is a prodrug that is known to be unstable in aqueous solutions, especially at physiological pH (7.4).[1][2] This instability is due to the hydrolysis of the ruthenium complex, where the chloride and DMSO ligands are successively replaced by water molecules. This process is pH-dependent and leads to the formation of various aquated and ultimately, poly-oxo ruthenium species.[1][2] This inherent reactivity is believed to be linked to its mechanism of action.
Q3: What are the primary degradation products I should be aware of during purification and handling?
A3: The primary degradation products are hydrolysis products. The first and most common is the mono-hydroxy species where one of the chloride ligands is replaced by a hydroxyl group. Further hydrolysis can lead to the replacement of more chloride ligands and the DMSO ligand. These species will have different polarities and may co-elute with this compound if the purification conditions are not optimized.
Q4: What is the recommended method for storing this compound?
A4: Due to its instability in solution, this compound should be stored as a solid in a cool, dry, and dark place. For long-term storage, it is advisable to store it at low temperatures (e.g., -20°C). Solutions of this compound should be prepared fresh before use. If a solution must be stored for a short period, it should be kept at a low temperature and a slightly acidic pH (pH 3-4) to minimize hydrolysis.[2]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the Ru(III)-DMSO precursor | - Incomplete reaction. - Suboptimal reaction temperature or time. - Loss of product during isolation and washing. | - Monitor the reaction by UV-Vis or TLC to ensure completion. - Optimize the reflux time and temperature. - Minimize washing steps or use pre-chilled solvents to reduce solubility losses. |
| Low yield of this compound during ligand exchange | - Incomplete substitution of the DMSO ligand. - Formation of side products (e.g., bis-imidazole complex). - Degradation of the product during the reaction. | - Use a slight excess of the imidazole ligand. - Carefully control the reaction temperature and time to favor mono-substitution. - Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions. |
| Product is an intractable oil or fails to crystallize | - Presence of impurities, such as unreacted starting materials or solvent residues. - Incorrect solvent system for crystallization. | - Purify the crude product by column chromatography before crystallization. - Perform a solvent screen to find an appropriate solvent or solvent mixture for crystallization (e.g., acetone/ether, methanol/ether). |
| Final product has poor analytical data (NMR, Elemental Analysis) | - Presence of residual solvents. - Incomplete salt metathesis, leaving residual sodium. - Presence of hydrolysis products. | - Dry the product thoroughly under high vacuum. - Use a sufficient excess of imidazolium chloride during the salt metathesis step and ensure adequate reaction time. - Purify the final product using a non-aqueous chromatographic method. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of impurities with this compound during column chromatography | - Inappropriate stationary phase or mobile phase. - Presence of hydrolysis products with similar polarity. | - For silica gel chromatography, use a non-polar to moderately polar solvent system (e.g., dichloromethane/acetone or dichloromethane/acetonitrile). - Consider using reversed-phase chromatography (C18) with a suitable mobile phase (e.g., methanol/water with a small amount of acid to suppress hydrolysis). |
| Streaking or tailing of the product band on the column | - Product degradation on the stationary phase (especially silica). - Overloading of the column. | - Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent. - Reduce the amount of crude product loaded onto the column. |
| Low recovery from the column | - Irreversible adsorption of the product onto the stationary phase. - Decomposition of the product during the purification process. | - Use a less acidic or basic stationary phase, or consider a different type of chromatography (e.g., size exclusion). - Perform the chromatography quickly and at a low temperature if possible. |
| Difficulty in removing the imidazolium chloride from the final product | - High solubility of imidazolium chloride in the crystallization solvent. | - Wash the solid product with a solvent in which this compound is sparingly soluble but imidazolium chloride is soluble (e.g., cold acetone or diethyl ether). |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on literature descriptions of the synthesis of this compound and related complexes.[1]
Step 1: Synthesis of the Precursor, (dmso)₂H[trans-RuCl₄(dmso-S)₂]
-
Suspend hydrated ruthenium(III) chloride (RuCl₃·xH₂O) in a minimal amount of dimethyl sulfoxide (DMSO).
-
Heat the mixture to reflux for a specified period (e.g., 1-2 hours) until the solution becomes clear and orange-red.
-
Cool the solution to room temperature and then to 0-4°C to induce crystallization of the precursor.
-
Collect the orange crystals by filtration, wash with a small amount of cold acetone and then diethyl ether.
-
Dry the product under vacuum.
Step 2: Synthesis of Sodium salt, Na[trans-RuCl₄(dmso-S)(Im)] (NAMI)
-
Dissolve the precursor, (dmso)₂H[trans-RuCl₄(dmso-S)₂], in a suitable solvent such as acetone or methanol.
-
Add a solution of imidazole (1 equivalent) in the same solvent to the ruthenium precursor solution.
-
Stir the reaction mixture at room temperature for a designated time (e.g., 2-4 hours), monitoring the reaction by TLC or UV-Vis spectroscopy.
-
Add a solution of a sodium salt (e.g., sodium carbonate or sodium methoxide) to precipitate the sodium salt of the complex.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Step 3: Synthesis of (ImH)[trans-RuCl₄(dmso-S)(Im)] (this compound)
-
Dissolve the sodium salt (NAMI) in a minimal amount of a suitable solvent like methanol.
-
Add a solution of imidazolium chloride (ImHCl) in the same solvent to the NAMI solution.
-
Stir the mixture at room temperature. A precipitate of NaCl should form.
-
Filter off the NaCl precipitate.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether) or by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
Technical Support Center: Nami-A Experimental Guidance
Welcome to the technical support center for researchers working with the ruthenium-based compound Nami-A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, or imidazolium trans-imidazoledimethylsulfoxidetetrachlororuthenate, is primarily recognized as an antimetastatic agent rather than a conventional cytotoxic drug.[1][2] Its mechanism is not fully elucidated but is understood to involve multiple pathways that do not primarily target nuclear DNA.[2][3] Key reported mechanisms include the inhibition of angiogenesis, matrix metalloproteinases (MMP-2 and MMP-9), and interference with mitogen-activated pathways.[1][2] this compound has also been shown to bind to collagen, which may contribute to its selective activity against metastatic cells in the lungs.[1][2]
Q2: Why do I observe minimal cytotoxicity in my cancer cell lines when treated with this compound?
A2: It is a well-documented characteristic of this compound to exhibit negligible direct cytotoxicity against a wide range of solid tumor cell lines in vitro.[3] This is consistent with its classification as a non-cytotoxic antimetastatic compound.[1][3] In fact, this compound can be over 1,000 times less cytotoxic than cisplatin.[3] Therefore, a lack of significant cell death in standard proliferation assays is the expected outcome. In some leukemia cell lines, however, this compound has been reported to induce potent cytotoxic effects.
Q3: What is "this compound resistance"?
A3: The term "this compound resistance" is not used in the classical sense of acquired resistance to cytotoxic chemotherapy. Given that this compound has low intrinsic cytotoxicity, most cancer cells can be considered "intrinsically resistant" to its cell-killing effects. The challenges in this compound research revolve more around its limited efficacy and how to potentiate its antimetastatic effects, rather than overcoming acquired resistance mechanisms that develop under selective pressure.
Q4: Can this compound's effectiveness be enhanced in vitro?
A4: Yes, studies have shown that the in vitro effects of this compound can be enhanced. One successful approach is the use of electroporation to increase the intracellular delivery of this compound.[4] This combination has been shown to significantly reduce cell viability compared to treatment with this compound alone.[4]
Q5: What combination therapies with this compound have been explored?
A5: Several combination therapies have been investigated to enhance the therapeutic potential of this compound. Preclinical studies have shown synergistic effects when this compound is combined with doxorubicin for mammary cancer, particularly in reducing lung metastases.[5][6] Clinical trials have also been conducted to evaluate this compound in combination with gemcitabine for non-small cell lung cancer (NSCLC), although this combination was found to be only moderately tolerated and less active than gemcitabine alone in patients who had received prior first-line treatment.[7][8]
Troubleshooting Guides
Issue 1: No observable effect in cell migration or invasion assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | This compound's effects on cell adhesion have been reported to be inversely correlated with its concentration in some cases.[9] Perform a dose-response experiment with a wide range of this compound concentrations, including very low doses, to identify the optimal concentration for inhibiting migration and invasion in your specific cell line. |
| Inappropriate Assay Duration | The effects of this compound on the cytoskeleton and cell adhesion may not be immediate. Extend the incubation time of your migration/invasion assay to allow for sufficient time for this compound to exert its biological effects. |
| Cell Line Insensitivity | The molecular pathways targeted by this compound may not be critical for migration or invasion in your chosen cell line. Consider using a cell line known to be sensitive to this compound's antimetastatic effects or investigate the expression and activity of relevant pathways (e.g., MMPs, MAPK/ERK) in your cells. |
| This compound Solution Instability | This compound can undergo aquation in aqueous solutions.[10] Always prepare fresh solutions of this compound immediately before use. |
Issue 2: Inconsistent results in in vivo animal studies.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dosing Schedule | Preclinical studies have suggested that low, daily doses of this compound may be more effective at inhibiting metastasis than larger doses with drug-free intervals.[3] Re-evaluate your dosing regimen based on published effective schedules. |
| Tumor Model Specificity | While this compound has shown broad antimetastatic activity in various preclinical models, its efficacy can be tumor-dependent.[11] If you are not observing an effect, consider testing this compound in a different tumor model that has been previously reported to be responsive. |
| Timing of Treatment Initiation | This compound has been shown to be effective against both early and advanced-stage metastases.[11] However, the timing of treatment initiation relative to tumor implantation and metastasis development can be critical. Consider initiating treatment at different time points to determine the optimal therapeutic window. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound with Electroporation in B16F1 Tumor Cells
| Treatment | This compound Concentration (µM) | Electroporation | Cell Survival (%) |
| Control | 0 | No | ~100 |
| This compound alone | 1 | No | 90[4] |
| This compound + Electroporation | 1 | Yes | ~10[4] |
Table 2: In Vivo Efficacy of this compound and Doxorubicin Combination in MCa Mammary Carcinoma Model
| Treatment Group | Dosing Regimen | Outcome on Lung Metastases |
| This compound alone | 35 mg/kg/day i.p. (days 7-12) | Significant reduction in metastases |
| Doxorubicin alone | 10 mg/kg i.p. (day 16) | Moderate reduction in metastases |
| This compound + Doxorubicin | This compound followed by Doxorubicin | 70% of animals free of detectable lung nodules[5][6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay with this compound and Electroporation
-
Cell Preparation: Culture B16F1 melanoma cells to 70-80% confluency. Harvest the cells using trypsin and resuspend them in a suitable electroporation buffer at a concentration of 1x10^6 cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in the same electroporation buffer. Immediately before use, dilute the stock solution to the desired final concentrations.
-
Treatment:
-
This compound alone: Add the desired concentration of this compound to the cell suspension.
-
This compound + Electroporation: Add the desired concentration of this compound to the cell suspension and transfer to an electroporation cuvette.
-
-
Electroporation: Apply a train of electric pulses using an electroporator. The specific parameters (voltage, pulse width, number of pulses) should be optimized for the cell line being used.
-
Clonogenic Assay: After treatment, plate a known number of cells in fresh culture medium. Allow the cells to grow for 7-14 days, until visible colonies are formed.
-
Analysis: Fix and stain the colonies (e.g., with crystal violet). Count the number of colonies containing at least 50 cells. Calculate the cell survival fraction relative to the untreated control.
Protocol 2: In Vitro Oligonucleotide Binding Assay
-
Oligonucleotide Preparation: Dissolve RNA or DNA oligonucleotides in a buffer solution (e.g., 25 mM phosphate buffer, pH 7.4) containing 100 mM NaNO₃ and 2 mM Mg(NO₃)₂.[10] Heat the solution to 90°C for 90 seconds and then cool to room temperature.[10]
-
This compound Incubation: Freshly dissolve this compound in the buffer and add it to the oligonucleotide solution at the desired final concentration (e.g., 150 µM or 450 µM).[10]
-
Reaction: Incubate the mixture at 37°C in the dark for a specified period (e.g., 6 or 24 hours).[10]
-
Analysis: Analyze the formation of Ru-oligonucleotide adducts using techniques such as MALDI-TOF mass spectrometry.
Visualizations
Caption: Signaling pathways potentially modulated by this compound.
Caption: Troubleshooting workflow for this compound in vitro experiments.
Caption: Logical relationships for enhancing this compound's efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined therapy of the antimetastatic compound this compound and electroporation on B16F1 tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical combination therapy of the investigational drug this compound(+) with doxorubicin for mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. Phase I/II study with ruthenium compound this compound and gemcitabine in patients with non-small cell lung cancer after first line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I/II study with ruthenium compound this compound and gemcitabine in patients with non-small cell lung cancer after first line therapy - ProQuest [proquest.com]
- 9. Designing Ruthenium Anticancer Drugs: What Have We Learnt from the Key Drug Candidates? - ProQuest [proquest.com]
- 10. Ru binding to RNA following treatment with the antimetastatic prodrug this compound in Saccharomyces cerevisiae and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Nami-A Clinical Trial Side Effect Management: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Nami-A observed in clinical trials. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental research and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Imidazolium trans-imidazoledimethylsulfoxide-tetrachlororuthenate, is a ruthenium-based anti-cancer agent. Unlike traditional cytotoxic platinum-based drugs, this compound exhibits potent anti-metastatic properties with relatively low direct cytotoxicity.[1][2][3][4][5][6] Its mechanism is thought to involve the inhibition of key signaling pathways that regulate cell adhesion, migration, and invasion. Specifically, this compound has been shown to interfere with the Protein Kinase C (PKC)/Raf/MEK/ERK (MAPK) signaling pathway and to modulate the actin cytoskeleton.[7]
Q2: What are the most common side effects observed with this compound in clinical trials?
A2: In a Phase I/II clinical trial of this compound in combination with gemcitabine, the most frequently reported adverse events included:
-
Renal: Transient creatinine elevation, Renal toxicity[1][2][4][5]
-
Gastrointestinal: Nausea, Vomiting, Constipation, Diarrhea[1][2][4][5]
-
Infusion-related: Phlebitis at the injection site has been noted.[2]
Q3: Is the renal toxicity associated with this compound reversible?
A3: Preclinical studies in mice suggest that the renal toxicity of this compound is dose- and schedule-dependent and appears to be reversible. In these studies, elevated serum creatinine levels and morphological changes in the kidneys returned to normal after a washout period.[8] Clinical data also describe transient creatinine elevations.[1][2][4][5] Careful monitoring of renal function is crucial during clinical trials.
Troubleshooting Guides for Side Effect Management
Hematological Toxicities
Issue: Management of this compound-Induced Neutropenia and Anemia
Troubleshooting Protocol:
Management of this compound-induced hematological toxicities should follow standard clinical practice guidelines for chemotherapy-induced cytopenias.
Table 1: Grading and Management of this compound-Induced Neutropenia
| Grade (Absolute Neutrophil Count/µL) | Management Protocol |
| Grade 1-2 (1,000 - <1,500) | - Continue this compound with close monitoring of complete blood count (CBC) with differential. |
| Grade 3 (500 - <1,000) | - Consider dose reduction of this compound. - Monitor CBC with differential more frequently (e.g., twice weekly). |
| Grade 4 (<500) | - Interrupt this compound treatment. - Consider administration of Granulocyte-Colony Stimulating Factor (G-CSF) as per institutional guidelines. - Resume this compound at a reduced dose once neutrophil count recovers to Grade 1 or baseline. |
Table 2: Grading and Management of this compound-Induced Anemia
| Grade (Hemoglobin g/dL) | Management Protocol |
| Grade 1-2 (8.0 - 10.0) | - Monitor hemoglobin levels. - Consider iron supplementation if iron deficiency is present. |
| Grade 3 (<8.0) | - Consider red blood cell (RBC) transfusion based on clinical symptoms (e.g., fatigue, dyspnea). - Erythropoiesis-stimulating agents (ESAs) may be considered in specific clinical situations as per institutional guidelines. |
| Grade 4 (Life-threatening) | - Immediate RBC transfusion. - Interrupt this compound treatment until anemia resolves to a lower grade. |
Renal Toxicity
Issue: Monitoring and Management of Elevated Serum Creatinine
Troubleshooting Protocol:
Regular monitoring of renal function is essential. The following protocol is recommended for the management of this compound-induced nephrotoxicity.
Experimental Protocol: Monitoring Renal Function
-
Baseline Assessment: Prior to initiation of this compound, obtain a baseline serum creatinine, blood urea nitrogen (BUN), and calculate the estimated glomerular filtration rate (eGFR).
-
Routine Monitoring: Monitor serum creatinine and eGFR prior to each cycle of this compound administration.
-
Urinalysis: Perform urinalysis at baseline and as clinically indicated to monitor for proteinuria or hematuria.
Table 3: Management of this compound-Induced Renal Impairment
| Creatinine Level / eGFR | Management Protocol |
| Grade 1 (>1.5-2.0 x baseline) | - Increase frequency of serum creatinine monitoring. - Ensure adequate hydration. |
| Grade 2 (>2.0-3.0 x baseline) | - Consider this compound dose reduction. - Investigate for other causes of renal impairment. - Maintain euvolemia. |
| Grade 3-4 (>3.0 x baseline or requiring dialysis) | - Interrupt this compound treatment. - Aggressive hydration and supportive care. - Nephrology consultation is recommended. - Consider permanent discontinuation of this compound based on the severity and reversibility of renal dysfunction. |
Infusion-Related Reactions
Issue: Prevention and Management of Infusion-Related Reactions (IRRs)
Troubleshooting Protocol:
While specific data on premedication for this compound is limited, a general approach for preventing and managing IRRs for investigational chemotherapy agents should be adopted.
Experimental Protocol: Infusion and Management of IRRs
-
Premedication (Recommended):
-
Administer an H1-antagonist (e.g., diphenhydramine) 30-60 minutes prior to this compound infusion.
-
Administer an H2-antagonist (e.g., famotidine) 30-60 minutes prior to this compound infusion.
-
Administer a corticosteroid (e.g., dexamethasone) 30-60 minutes prior to this compound infusion, especially for the first few cycles.
-
-
Infusion Rate:
-
Initiate the first infusion at a slow rate (e.g., 50% of the target rate) for the first 15-30 minutes.
-
If no reaction occurs, the rate can be gradually increased to the target rate.
-
-
Patient Monitoring:
-
Monitor vital signs every 15 minutes for the first hour of the infusion, and then every 30-60 minutes thereafter.
-
Closely observe the patient for signs and symptoms of an IRR.
-
Table 4: Management of this compound Infusion-Related Reactions
| IRR Grade | Signs and Symptoms | Management Protocol |
| Grade 1 (Mild) | Flushing, rash, pruritus, mild anxiety | - Stop the infusion. - Administer additional antihistamines as needed. - Once symptoms resolve, restart the infusion at 50% of the previous rate. |
| Grade 2 (Moderate) | Urticaria, dyspnea, mild hypotension, angioedema | - Stop the infusion immediately. - Administer IV corticosteroids and antihistamines. - Provide oxygen and other supportive measures as needed. - After complete resolution, consider restarting at a significantly reduced rate with enhanced premedication for subsequent cycles. |
| Grade 3-4 (Severe) | Bronchospasm, severe hypotension, anaphylaxis | - Permanently discontinue this compound infusion. - Administer epinephrine, IV fluids, high-dose corticosteroids, and bronchodilators. - Provide emergency medical support. |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the proposed signaling pathways affected by this compound and a workflow for managing adverse events.
References
- 1. Phase I/II study with ruthenium compound this compound and gemcitabine in patients with non-small cell lung cancer after first line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NAMI-A Hydrolysis and Active Species Identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ruthenium-based anti-cancer agent NAMI-A. This guide addresses common challenges associated with its hydrolysis and the identification of its active species.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and precipitating?
A1: this compound is known to be unstable in aqueous solutions, particularly at physiological pH (7.4).[1][2][3] The observed color change, often to a dark-green, and subsequent precipitation are typically due to rapid hydrolysis of the chloride and dimethyl sulfoxide (DMSO) ligands. This process leads to the formation of poly-oxo ruthenium species, which are poorly characterized and can precipitate out of solution.[1][3] In physiological phosphate buffer, this compound can disappear from the solution within 15 minutes.[1]
Q2: How can I improve the stability of my this compound solution for in vitro experiments?
A2: To minimize rapid hydrolysis and improve stability, consider the following:
-
pH Adjustment: this compound is significantly more stable in mildly acidic conditions (pH 3.0-6.0).[1][3] Preparing solutions in a buffer within this pH range can slow down the hydrolysis process. A formulation with hydrochloric acid (HCl 0.1 mM) has been shown to stabilize the solution.[4]
-
Fresh Preparation: Always prepare this compound solutions immediately before use to minimize the formation of hydrolyzed species.
-
Lyophilized Formulations: For longer-term storage, a lyophilized product of this compound has been developed and shown to be stable for at least a year under various storage conditions.[4]
Q3: What are the primary hydrolyzed species of this compound, and are they active?
A3: The hydrolysis of this compound is a stepwise process. The initial and faster step involves the replacement of a chloride ligand with a water molecule.[2] Subsequent steps can involve further chloride and DMSO ligand exchange.[5][6][7] At lower pH (3.0-6.0), a primary species formed is the [trans-RuCl₄(H₂O)(Him)]⁻ complex.[1]
Crucially, these hydrolyzed species are considered to be the active forms of the drug.[1][2] They are more reactive towards biological molecules than the parent this compound complex.[2] It is proposed that the selective antimetastatic activity of this compound in vivo can be attributed to its hydrolyzed species, which appear to be more readily taken up by metastatic cells.[1]
Q4: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound hydrolysis?
A4: Yes, inconsistent results are a common issue stemming from the variable hydrolysis of this compound. The composition of your drug solution can change rapidly, leading to a mixture of different ruthenium species with potentially different biological activities. To troubleshoot this:
-
Standardize Solution Preparation: Ensure your protocol for preparing and handling this compound solutions is consistent across all experiments, including pH, temperature, and incubation times.
-
Characterize Your Solution: If possible, use analytical techniques like NMR or UV-Vis spectroscopy to characterize the state of your this compound solution at the time of your experiment.
-
Consider Pre-activation: Some studies suggest that pre-activating this compound (e.g., by allowing it to hydrolyze under controlled conditions) might lead to more reproducible results.
Q5: What is the proposed mechanism of action for the active species of this compound?
A5: Unlike platinum-based drugs, this compound and its active species are not believed to exert their primary effect through direct DNA damage, as they bind to DNA weakly.[5] The proposed mechanisms are more complex and are thought to involve interactions with proteins and signaling pathways.[5] Some studies suggest that this compound can inhibit Protein Kinase C (PKC) activity and modulate the Raf/MEK/ERK signaling pathway.[8] The active species have been shown to bind to proteins like albumin and transferrin, which may play a role in their transport and activity.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid color change and precipitation of this compound solution. | Hydrolysis at neutral or high pH leading to the formation of insoluble poly-oxo species.[1][3] | Prepare solutions in a slightly acidic buffer (pH 3-4).[4] Use freshly prepared solutions for all experiments. |
| Inconsistent biological activity in vitro. | Variable composition of hydrolyzed species in the solution due to differences in incubation time, temperature, or pH. | Standardize the pre-incubation time and conditions of the this compound solution before adding it to cell cultures. Consider a controlled hydrolysis step to generate a more defined set of active species. |
| Low or no cellular uptake of ruthenium. | The parent this compound complex has lower cellular uptake compared to its hydrolyzed forms.[1] | Ensure that the experimental conditions (e.g., physiological pH in cell culture media) allow for the hydrolysis of this compound to its more active and readily absorbed forms. |
| Difficulty in identifying the active ruthenium species. | The presence of a complex mixture of hydrolyzed and potentially polymeric ruthenium species. | Utilize advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Absorption Spectroscopy (XAS) to characterize the species present in your solution under your specific experimental conditions. |
| This compound appears non-cytotoxic in primary tumor cell lines. | This compound is known to have low cytotoxicity against primary tumors and its primary activity is antimetastatic.[6][7][11] However, recent studies have shown cytotoxicity in some leukemia cell lines.[12][13] | Focus assays on endpoints relevant to metastasis, such as cell migration, invasion, and adhesion, rather than solely on cytotoxicity. If investigating cytotoxicity, consider using a broader panel of cell lines, including those of hematopoietic origin. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Studies
-
Materials: this compound powder, sterile deionized water, 0.1 M Hydrochloric Acid (HCl), sterile filters (0.22 µm).
-
Procedure: a. Prepare a stock solution of this compound in sterile deionized water. b. Adjust the pH of the solution to approximately 3-4 by adding a small volume of 0.1 M HCl. c. Sterile filter the solution using a 0.22 µm filter. d. Use this stock solution immediately for dilutions in your cell culture medium or experimental buffer. e. Note: Always prepare fresh for each experiment.
Protocol 2: Monitoring this compound Hydrolysis by UV-Vis Spectroscopy
-
Materials: this compound, appropriate buffer (e.g., phosphate buffered saline, pH 7.4), quartz cuvettes, UV-Vis spectrophotometer.
-
Procedure: a. Prepare a fresh solution of this compound in the desired buffer at a known concentration. b. Immediately record the UV-Vis spectrum of the solution (typically from 200 to 800 nm). c. Incubate the solution at the desired temperature (e.g., 37°C). d. Record the UV-Vis spectrum at regular time intervals (e.g., every 5-10 minutes) to monitor changes in the absorbance profile, which indicate hydrolysis. e. Analyze the spectral changes to determine the rate of hydrolysis.
Visualizations
Caption: Simplified pathway of this compound hydrolysis in aqueous solution.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Proposed inhibitory effect of this compound on the PKC/Raf/MEK/ERK signaling pathway.
References
- 1. The hydrolysis of the anti-cancer ruthenium complex this compound affects its DNA binding and antimetastatic activity: an NMR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical development of a parenteral lyophilized formulation of the antimetastatic ruthenium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The hydrolysis mechanism of the anticancer ruthenium drugs this compound and ICR investigated by DFT-PCM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound inhibits the PMA-induced ODC gene expression in ECV304 cells: involvement of PKC/Raf/Mek/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A spectroscopic study of the reaction of NAMI, a novel ruthenium(III)anti-neoplastic complex, with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
NAMI-A In Vitro Cell-Based Assays: Technical Support Center
Welcome to the technical support center for NAMI-A in vitro cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or Imidazolium trans-imidazoledimethylsulfoxide-tetrachlororuthenate, is a ruthenium-based anti-cancer agent. Unlike traditional cytotoxic drugs, this compound exhibits low direct cytotoxicity against most solid tumor cell lines.[1][2] Its primary mechanism is believed to be anti-metastatic, acting predominantly on the extracellular environment rather than directly targeting DNA.[3] It has been shown to interact with the extracellular matrix (ECM), inhibit cell invasion and migration, and modulate the tumor microenvironment.[4]
Q2: How should I prepare and store this compound for cell culture experiments?
This compound is a water-soluble compound. For in vitro experiments, it is typically dissolved in an aqueous solution, such as phosphate-buffered saline (PBS) or cell culture medium, immediately before use. Due to its potential for hydrolysis and interaction with components of the culture medium, fresh preparation of this compound solutions is highly recommended for each experiment to ensure consistent activity. Stock solutions, if necessary, should be prepared in an appropriate solvent and stored at -20°C or -80°C for short periods, though stability under these conditions should be validated in your specific experimental setup.
Q3: Is this compound cytotoxic to all cancer cell lines?
No, this compound is known for its remarkably low cytotoxicity against a wide range of solid tumor cell lines, which is a key feature distinguishing it from traditional chemotherapeutics like cisplatin.[1] However, some studies have reported cytotoxic effects in specific leukemia cell lines.[5][6] Therefore, the cytotoxic potential of this compound should be evaluated on a cell-line-by-cell-line basis.
Troubleshooting Guide
Cell Viability Assays (e.g., MTT, XTT, SRB)
Problem: I am not observing any significant cell death in my viability assays even at high concentrations of this compound.
-
Possible Cause 1: Intrinsic low cytotoxicity of this compound.
-
Explanation: this compound's primary mode of action is not direct cytotoxicity for most solid tumor cells.[1] Therefore, a lack of significant cell death in standard viability assays is an expected outcome.
-
Recommendation: Shift the focus of your investigation to endpoints that reflect this compound's known anti-metastatic properties, such as cell invasion, migration, and adhesion assays.
-
-
Possible Cause 2: Inappropriate assay for measuring this compound's effects.
-
Explanation: Assays that measure metabolic activity, such as MTT and XTT, may not be suitable for assessing the effects of this compound, as it may not significantly impact cellular metabolism in the same way as cytotoxic drugs. The sulforhodamine B (SRB) assay, which measures total protein content, has been used to show this compound's limited effect on cell proliferation.[1]
-
Recommendation: Consider using assays that measure cell number directly (e.g., trypan blue exclusion, automated cell counting) or endpoints more relevant to this compound's mechanism, such as invasion or migration assays.
-
Cell Invasion and Migration Assays (e.g., Boyden Chamber)
Problem: I am not seeing a significant reduction in cell invasion or migration after this compound treatment.
-
Possible Cause 1: Sub-optimal concentration or incubation time.
-
Explanation: The anti-invasive effects of this compound are dose-dependent.
-
Recommendation: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 100 µM) and vary the pre-incubation and assay times. For example, pre-treating cells with this compound for 24 hours before seeding them in the Boyden chamber has been shown to be effective.[4]
-
-
Possible Cause 2: Issues with the assay setup.
-
Explanation: The Boyden chamber assay can be technically challenging. Uneven coating of the membrane with Matrigel, presence of air bubbles, or incorrect cell seeding density can affect the results.
-
Recommendation: Ensure a uniform, bubble-free layer of Matrigel. Optimize cell seeding density to avoid overcrowding or sparse monolayers. Include appropriate positive and negative controls in your experiment.
-
Cell Cycle Analysis
Problem: I am not observing the expected G2/M arrest in my cell cycle analysis.
-
Possible Cause 1: Transient nature of the cell cycle arrest.
-
Explanation: this compound induces a transient G2/M phase arrest, which may be reversed after a certain period.[7] The timing of sample collection is therefore critical.
-
Recommendation: Perform a time-course experiment, collecting cells at various time points (e.g., 16, 20, 24, and 48 hours) after this compound treatment to capture the peak of the G2/M arrest and its subsequent resolution.[8][9]
-
-
Possible Cause 2: Insufficient drug concentration.
-
Explanation: The induction of G2/M arrest is dependent on the concentration of this compound.
-
Recommendation: Ensure you are using a concentration that has been reported to induce cell cycle effects, typically in the micromolar range (e.g., 100 µM).[7]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Cell Invasion
| Cell Line | This compound Concentration (µM) | Incubation Time | % Inhibition of Invasion | Reference |
| B16F10 melanoma | 1 | 24 hours | 50.1 ± 5.8% | [4] |
| B16F10 melanoma | 100 | 24 hours | 85.8 ± 3.1% | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution in KB Carcinoma Cells (0.1 mM for 1 hour)
| Time Post-Treatment | Predominant Cell Cycle Phase Accumulation | Reference |
| 16 hours | S phase | [8][9] |
| 20 hours | G2/M phase | [8][9] |
Experimental Protocols
Cell Invasion Assay (Modified Boyden Chamber)
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the medium with serum-free medium.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 1-100 µM) or vehicle control in serum-free medium for 24 hours.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Assay Setup:
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower wells of the companion plate.
-
Harvest the pre-treated cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Analysis:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with a solution such as crystal violet.
-
Count the number of stained cells in several microscopic fields. The percentage of invasion inhibition is calculated relative to the vehicle-treated control.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound (e.g., 100 µM) or vehicle control for the desired time points (e.g., 16, 20, 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
Signaling Pathways and Experimental Workflows
This compound's Anti-Metastatic Mechanism of Action
This compound's anti-metastatic effects are primarily mediated through its interaction with the extracellular matrix and subsequent modulation of intracellular signaling pathways that control cell adhesion, migration, and invasion.
Caption: Proposed mechanism of this compound's anti-metastatic action.
Troubleshooting Logic for Unexpected Cell Viability Results
This workflow outlines the decision-making process when encountering unexpected results in cell viability assays with this compound.
Caption: Decision tree for troubleshooting this compound cell viability assays.
References
- 1. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound Cytotoxic Effects toward Leukemia Cell Lines: A Slippery Ground Giving Misleading Messages [arts.units.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumour cell uptake G2-M accumulation and cytotoxicity of this compound on TS/A adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Hyperphosphorylation Maintenance Drives the Time-Course of G2-M Cell Cycle Arrest after Short Treatment with this compound in KB Cells [arts.units.it]
improving the therapeutic index of Nami-A derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAMI-A and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows low cytotoxicity in vitro against primary cancer cell lines. Is this expected?
A1: Yes, this is a well-documented characteristic of this compound and many of its analogs. These compounds generally exhibit negligible direct cytotoxicity against primary tumor cells in vitro.[1] Their primary therapeutic effect is anti-metastatic, which is not always correlated with high cytotoxicity in standard proliferation assays.[1][2] this compound, for instance, is on average over 1000 times less cytotoxic than cisplatin against several tumor cell lines.[3][4] The anti-metastatic activity is observed at sub-cytotoxic concentrations.
Q2: I am observing inconsistent results in my in vitro experiments. What could be the cause?
A2: Inconsistent results with this compound derivatives are often linked to the compound's stability in aqueous solutions. This compound and its analogs are prodrugs that undergo hydrolysis, and their stability is highly pH-dependent.[3][5] At physiological pH (7.4), this compound hydrolyzes rapidly, with a half-life of less than 30 minutes.[3] It is significantly more stable in acidic conditions (pH 3-4).[6] Therefore, it is crucial to control the pH of your stock solutions and culture medium. For consistent results, prepare fresh solutions before each experiment and consider using a slightly acidic formulation for stock solutions.
Q3: My this compound derivative solution changes color. Is it still usable?
A3: A color change in the solution, often to dark-green, indicates the formation of poly-oxo species due to hydrolysis and degradation of the compound.[5] This is more likely to occur at physiological pH. While some studies suggest that this compound retains some activity even after partial degradation, it is generally recommended to use freshly prepared, clear solutions for experiments to ensure reproducibility and accurate interpretation of results.[7]
Q4: What is the proposed mechanism of action for the anti-metastatic effects of this compound derivatives?
A4: The anti-metastatic action of this compound is multifactorial and not fully elucidated. However, a key mechanism involves the inhibition of tumor cell invasion and migration. This compound has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during metastasis.[2] This inhibition is thought to be a downstream effect of interfering with signaling pathways such as the RAS-ERK pathway.
Troubleshooting Guides
Problem 1: Low or No In Vivo Efficacy in a Lung Metastasis Model
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing or Schedule | The anti-metastatic effect of this compound can be more pronounced with lower, more frequent doses rather than high, intermittent doses.[3] Review the literature for established dosing regimens for your specific mouse model and this compound derivative.[8][9] |
| Compound Instability | Prepare fresh drug solutions immediately before each injection. Consider using a formulation that enhances stability, such as a lyophilized product reconstituted in a slightly acidic solution (e.g., 0.1 mM HCl). |
| Timing of Treatment | The timing of drug administration relative to tumor implantation and metastasis development is critical. This compound has shown efficacy when administered both before and after the surgical removal of the primary tumor. Optimize the treatment window for your experimental setup. |
| Route of Administration | While intraperitoneal (i.p.) injection is common, oral administration has also been shown to be effective and may be suitable for long-term treatment.[9] Ensure the chosen route allows for adequate bioavailability. |
Problem 2: High Variability in Cytotoxicity Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound derivatives can have limited solubility in aqueous media. Visually inspect your solutions for any precipitates. If precipitation occurs upon dilution in culture medium, consider preparing a more concentrated stock solution in a suitable solvent (e.g., DMSO) and then diluting it further in the medium, ensuring the final solvent concentration is non-toxic to the cells. |
| Interaction with Assay Components | Some ruthenium compounds can interact with the MTT reagent, leading to false-positive or false-negative results. Run a control plate with the compound and MTT reagent in the absence of cells to check for any direct reaction. |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding the plates. Variations in cell number per well will lead to high variability in results. |
| Hydrolysis of the Compound | As mentioned in the FAQs, the stability of this compound derivatives is pH-dependent. Prepare fresh dilutions of the compound for each experiment and minimize the time the compound is in the culture medium before and during the assay. |
Data Presentation
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of this compound and Related Ruthenium Complexes in Various Cancer Cell Lines
| Compound | A2780 (Ovarian) | Ovcar-3 (Ovarian) | AsPC-1 (Pancreatic) | Leukemia Cell Lines |
| This compound | >100 | >100 | >100 | Highly cytotoxic in some studies, but this is debated[3][10] |
| P(this compound)-PPEGMEA | 35 | 45 | 50 | Not Reported |
| KP1019 | 50 - 180 | Not Reported | Not Reported | Not Reported |
Data for P(this compound)-PPEGMEA represents the concentration of ruthenium in the polymeric micelle formulation.[8] IC₅₀ values for KP1019 are a range reported across various chemosensitive and chemoresistant cell lines.[3]
Table 2: Stability of this compound and KP1019 in Aqueous Solutions
| Compound | Condition | Half-life |
| This compound | pH 7.4, 37°C | < 30 minutes[3] |
| This compound | pH 3.0 - 4.0 | Significantly more stable[6] |
| KP1019 | pH 6.0, 37°C | 5.4 hours[3] |
| KP1019 | pH 7.4, 37°C | < 0.5 hours[3] |
Experimental Protocols
Cytotoxicity Determination using MTT Assay
This protocol is adapted for the evaluation of metal-based compounds.
Materials:
-
This compound derivative
-
Target cancer cell line
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative. Due to stability issues, it is recommended to prepare a concentrated stock in a suitable solvent (e.g., DMSO) and make fresh serial dilutions in culture medium immediately before use.
-
Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software.
-
Stability Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound derivatives.
Materials:
-
This compound derivative
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., 0.50 mM sodium dodecylsulfate in 3% methanol at pH 2.5, acidified with trifluoromethanesulfonic acid)
-
Aqueous buffers at different pH values (e.g., pH 3, 5, 7.4)
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Dilute the stock solution to a final concentration in the different aqueous buffers to be tested.
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of each solution.
-
-
HPLC Analysis:
-
Inject the aliquots into the HPLC system.
-
Run the analysis using the established method (isocratic or gradient elution).
-
Monitor the chromatogram at a suitable wavelength (e.g., 358 nm for this compound).
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to the intact this compound derivative.
-
Plot the concentration of the intact compound against time for each pH condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of the compound at each pH.
-
Visualizations
References
- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxicity of the organic ruthenium anticancer drug this compound is correlated with DNA binding in four different human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. Pharmaceutical development of a parenteral lyophilized formulation of the antimetastatic ruthenium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of chemical stability on the activity of the antimetastasis ruthenium compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of metastases of solid mouse tumours by this compound: comparison with cisplatin, cyclophosphamide and dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Effects of the Ruthenium Complex this compound Given Orally to CBA Mice With MCa Mammary Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound Cytotoxic Effects toward Leukemia Cell Lines: A Slippery Ground Giving Misleading Messages - PubMed [pubmed.ncbi.nlm.nih.gov]
NAMI-A Technical Support Center: Addressing Low Cytotoxicity in Experimental Design
Welcome to the technical support center for NAMI-A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the ruthenium-based compound, this compound, with a specific focus on its characteristically low in vitro cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low cytotoxicity in our cancer cell lines compared to drugs like cisplatin?
A1: this compound is recognized as a non-cytotoxic agent, a characteristic that is fundamentally linked to its mechanism of action.[1][2] Unlike traditional cytotoxic drugs such as cisplatin, which primarily target nuclear DNA to induce cell death, this compound's pharmacological action is largely independent of DNA binding and cell killing.[1][3] Studies show it is, on average, over 1000 times less cytotoxic than cisplatin against various tumor cell lines.[1][4] Its primary strength lies in its anti-metastatic properties, which are exerted through mechanisms that do not require direct cell killing.[5][6][7] Therefore, observing low cytotoxicity is the expected and typical outcome for this compound in most solid tumor cell line experiments.[8][9]
Q2: What is the primary mechanism of action of this compound if not cytotoxicity?
A2: this compound is primarily an anti-metastatic agent.[1][5][6] Its mechanism involves interfering with key steps of tumor metastatic progression at sub-cytotoxic concentrations.[1] This includes:
-
Inhibition of Cell Adhesion and Migration: this compound can reduce cancer cell adherence to extracellular matrix components like fibronectin and collagen I.[10]
-
Anti-angiogenic Properties: It has demonstrated anti-angiogenic effects, which are crucial for preventing the formation of new blood vessels that support metastasis growth.[1]
-
Interaction with the Extracellular Matrix: The biological effects of this compound are thought to stem from its binding to collagens in the extracellular matrix and cell surface proteins, leading to increased cell adhesion and reduced invasiveness.[1]
-
MMP Inhibition: It can inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are critical for cancer cell invasion.[5]
Q3: Our lab is seeing some cytotoxicity, but the results are inconsistent. What factors could be influencing this variability?
A3: Several chemical and biological factors can influence the activity and stability of this compound in solution, potentially leading to inconsistent results:
-
pH-Dependent Stability: this compound's stability is highly pH-dependent. At physiological pH (7.4), it undergoes rapid hydrolysis, with the parent compound disappearing within approximately 15 minutes at 37°C.[1] It is significantly more stable at a mildly acidic pH (e.g., 6.0), which can be more representative of the tumor microenvironment.[1][11] This rapid hydrolysis at physiological pH leads to the formation of various aqua and hydroxo species, which may have different biological activities.[6][11]
-
Reduction to Ru(II): this compound is a Ru(III) prodrug that can be reduced to the more reactive Ru(II) species by biological reductants like ascorbic acid and glutathione.[1][3] This reduction can enhance its reactivity and binding to biological targets.[11][12] The presence and concentration of these reducing agents in your media or cells can affect the activation of the compound.
-
Protein Binding: this compound strongly associates with plasma proteins, particularly serum albumin.[1][12] This binding can influence its stability, pharmacokinetics, and availability to interact with cells.[12][13] The concentration of serum in your culture medium can therefore significantly impact the effective concentration of free this compound.
Q4: We are designing an experiment to test this compound. What endpoints should we measure instead of traditional cell viability?
A4: Given this compound's primary anti-metastatic role, assays that measure aspects of cancer cell invasion and migration are more appropriate than standard cytotoxicity assays. Consider the following endpoints:
-
Cell Migration/Invasion Assays: Use a modified Boyden chamber or Matrigel invasion assay to quantify the inhibition of cancer cell motility.[5]
-
Cell Adhesion Assays: Measure the ability of cells to adhere to extracellular matrix proteins.
-
Wound Healing/Scratch Assays: A straightforward method to assess the inhibition of collective cell migration.
-
Matrix Metalloproteinase (MMP) Activity: Use zymography to measure the inhibition of MMP-2 and MMP-9 activity.[5]
-
Angiogenesis Assays: In vitro tube formation assays using endothelial cells (e.g., HUVECs) can assess anti-angiogenic potential.
Q5: Is combination therapy a viable strategy to enhance the efficacy of this compound?
A5: Yes, combination therapy is a promising approach. Since this compound is not a potent cytotoxic agent, combining it with traditional cytotoxic drugs can create a synergistic effect, targeting both the primary tumor (with the cytotoxic agent) and metastatic spread (with this compound). Studies have shown that this compound can synergize with drugs like doxorubicin and gemcitabine.[14][15] However, it is crucial to carefully determine the maximum tolerated doses for the combination, as toxicity can be a concern.[14]
Troubleshooting Guide
Issue 1: No observable effect on cancer cells in a 72-hour cytotoxicity assay (e.g., MTT, SRB).
-
Cause: This is the expected outcome. This compound is not designed to be cytotoxic.[1][8] Its IC50 values are often >100 µM in many cancer cell lines.[16][17]
-
Troubleshooting Steps:
-
Confirm Identity & Purity: Ensure the this compound compound is of high purity and has been stored correctly to maintain its stability in the solid state.
-
Change Experimental Endpoint: Switch from a cytotoxicity/proliferation assay to one that measures migration, invasion, or adhesion (see FAQ Q4).
-
Use a Positive Control: Run a known cytotoxic agent like cisplatin in parallel to confirm that your assay system and cell line are responsive to cytotoxic insults.
-
Consider Cell Line: While generally non-cytotoxic, some reports indicate this compound can be cytotoxic to certain leukemia cell lines.[1][18] Ensure you are using an appropriate cell model for your hypothesis.
-
Issue 2: High variability in results between replicate experiments.
-
Cause: The instability of this compound in aqueous solution at physiological pH is a likely culprit.[1] Differences in solution preparation time, incubation time, or minor pH shifts in the media can lead to significant variability.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Always prepare this compound solutions fresh immediately before use.[11] Do not store aqueous stock solutions.
-
Control pH: Ensure your culture medium is properly buffered and the pH is consistent across experiments. Consider testing at a slightly acidic pH (e.g., 6.0-6.5) to increase stability, which may better mimic the tumor microenvironment.[11]
-
Monitor Serum Concentration: Use a consistent and recorded concentration of FBS or other serum in your media, as protein binding affects drug availability.[1]
-
Pre-reduce this compound (Optional/Advanced): For specific mechanistic studies, consider pre-reducing this compound with a controlled amount of ascorbic acid just before adding it to the cells to study the effects of the activated Ru(II) form.[11][12]
-
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound and Cisplatin
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Cytotoxicity Ratio (this compound/Cisplatin) |
| Igrov-1 | >100 | ~1.5 | >66 |
| 2008 | >100 | ~0.5 | >200 |
| MCF-7 | >100 | ~7.0 | >14 |
| T47D | >100 | ~8.0 | >12 |
| Average | - | - | ~1053 times less cytotoxic [4] |
Data adapted from multiple sources for illustrative purposes. Actual values may vary.[1][4]
Table 2: Physicochemical Properties and Stability of this compound
| Parameter | Value / Observation | Reference |
| Oxidation State | Ru(III) in prodrug form | [1] |
| Aqueous Stability | Highly pH-dependent | [1] |
| Half-life (pH 7.4, 37°C) | ~15 minutes (parent complex) | [1] |
| Half-life (pH 6.0, 25°C) | ~2 hours (first aquation) | [11] |
| Activation Mechanism | Hydrolysis (aquation) and/or reduction to Ru(II) | [6][11] |
| Key Biological Reductants | Ascorbic acid, Glutathione | [1] |
Experimental Protocols
1. Protocol: Matrigel Invasion Assay
This protocol is adapted to assess the anti-invasive properties of this compound.
-
Materials: 24-well plates with Boyden chamber inserts (8 µm pore size), Matrigel, serum-free medium, complete medium (with chemoattractant, e.g., 10% FBS), cancer cells, this compound, cotton swabs, methanol, crystal violet stain.
-
Methodology:
-
Thaw Matrigel on ice overnight. Dilute with cold, serum-free medium.
-
Coat the top of the Boyden chamber inserts with a thin layer of the diluted Matrigel. Allow to solidify at 37°C for at least 4 hours.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts. The medium in the upper chamber should contain different concentrations of freshly prepared this compound.
-
Add complete medium (with chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours (time to be optimized per cell line).
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom surface with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Wash with water and allow to air dry.
-
Count the number of invaded, stained cells in several fields of view under a microscope.
-
2. Protocol: Ruthenium Cellular Uptake by Atomic Absorption Spectroscopy (AAS)
This protocol measures the amount of ruthenium that enters the cells.
-
Materials: 6-well plates, cancer cells, complete medium, this compound, PBS, trypsin, cell scraper, centrifuge, nitric acid (ultrapure), certified ruthenium standard, Flameless Atomic Absorption Spectrometer.
-
Methodology:
-
Seed a known number of cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of freshly prepared this compound for a defined period (e.g., 2, 4, 24 hours).
-
After treatment, remove the medium and wash the cells thoroughly with ice-cold PBS three times to remove extracellular ruthenium.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Count the cells to normalize the data.
-
Pellet the cells by centrifugation.
-
Lyse the cell pellet using concentrated, ultrapure nitric acid and heat to digest the organic material completely.
-
Dilute the digested samples to a final volume with deionized water.
-
Analyze the ruthenium content using a flameless AAS, comparing the sample readings to a standard curve generated from the certified ruthenium standard.
-
Express the results as ng of Ruthenium per million cells.
-
Visualizations
Caption: Activation pathway of the this compound prodrug in a biological system.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity results.
Caption: Simplified anti-metastatic mechanism of action for this compound.
References
- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of the organic ruthenium anticancer drug this compound is correlated with DNA binding in four different human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound Cytotoxic Effects toward Leukemia Cell Lines: A Slippery Ground Giving Misleading Messages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dl.begellhouse.com [dl.begellhouse.com]
- 10. Designing Ruthenium Anticancer Drugs: What Have We Learnt from the Key Drug Candidates? - ProQuest [proquest.com]
- 11. Ru binding to RNA following treatment with the antimetastatic prodrug this compound in Saccharomyces cerevisiae and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of the binding of reduced this compound to human serum albumin on the pharmacokinetics and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical combination therapy of the investigational drug this compound(+) with doxorubicin for mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I/II study with ruthenium compound this compound and gemcitabine in patients with non-small cell lung cancer after first line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Combination Therapies with NAMI-A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NAMI-A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound and its combination therapies.
Frequently Asked Questions (FAQs)
1. This compound Solution Preparation and Stability
-
Question: How should I prepare and store this compound solutions for in vitro experiments?
-
Answer: this compound is a lyophilized product that should be reconstituted and diluted before use.[1] For reconstitution, normal saline or Water for Injections (WfI) can be used.[1] It is recommended to dilute the reconstituted solution with normal saline to the final infusion concentration immediately if stored at room temperature (20-25°C).[1] Reconstituted solutions can be stored for up to 48 hours under refrigerated conditions (2-8°C).[1] Infusion solutions are stable for a maximum of four hours at room temperature or 24 hours when refrigerated.[1] Due to its sensitivity to light, it is highly recommended to store all this compound solutions in the dark.
-
-
Question: I've noticed a color change in my this compound solution. What does this indicate?
-
Answer: this compound is known to undergo hydrolysis in aqueous solutions, which can lead to a color change, often to a dark-green hue, and eventually the formation of a black precipitate of poly-oxo species.[2][3] This process is highly pH-dependent.[2] At physiological pH (7.4), this compound disappears from the solution within about 15 minutes due to chloride and DMSO hydrolysis.[3] At mildly acidic pH (3.0-6.0), it is more stable, with only slow DMSO hydrolysis occurring.[2][3] For consistent experimental results, it is crucial to use freshly prepared solutions and be aware of the potential for hydrolysis to impact your findings, as the hydrolyzed species may have different biological activities.[3]
-
2. In Vitro Cytotoxicity Assays
-
Question: I am not observing significant cytotoxicity with this compound in my cancer cell lines, even at high concentrations. Is this expected?
-
Answer: Yes, this is a well-documented characteristic of this compound. It generally exhibits negligible direct cytotoxicity in vitro, which is in stark contrast to traditional cytotoxic agents like cisplatin.[4][5] Its primary therapeutic effect is anti-metastatic rather than cytotoxic.[4] Therefore, standard cytotoxicity assays may not be the most relevant method to evaluate its activity.
-
-
Question: I am getting high background or variable results in my cytotoxicity assay with this compound. What could be the cause?
-
Answer: High background or variability in cell-based assays can arise from several factors. Ensure that your cell seeding is uniform across all wells.[6] Pipetting technique is crucial to avoid introducing bubbles or causing cellular stress.[6] If you are using a fluorescence-based assay, the culture medium itself (e.g., phenol red) can cause background fluorescence.[7] It is also important to optimize the concentration of any staining dyes, as this can vary between cell types.[7]
-
3. Combination Therapy Experiments
-
Question: How do I determine if this compound is synergistic with another drug?
-
Answer: The most common methods for quantifying drug synergy are isobolographic analysis and the combination index (CI) model.[8][9]
-
Isobolographic analysis graphically represents the doses of two drugs that produce the same effect. A combination point falling below the line of additivity indicates synergy.[7]
-
The Combination Index (CI) provides a quantitative measure of the interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[9]
-
-
-
Question: Are there known synergistic or antagonistic combinations with this compound?
-
Answer:
-
Synergistic: this compound has shown synergistic effects with doxorubicin in preclinical models for inhibiting lung metastasis.[10][11]
-
Less Effective Combination: A phase I/II clinical trial of this compound in combination with gemcitabine for non-small cell lung cancer did not show improved efficacy compared to gemcitabine alone and was only moderately tolerated.[12]
-
-
-
Question: I am observing unexpected toxicity in my in vivo combination study with this compound. What should I consider?
-
Answer: Combination therapies can sometimes lead to increased toxicity. For instance, the combination of this compound and doxorubicin at their maximum tolerated doses was found to be toxic in a preclinical mouse model.[10][11] It is crucial to perform dose-escalation studies for the combination to determine a safe and effective dosing regimen. Careful monitoring of animal weight, behavior, and relevant hematological and biochemical parameters is essential.[5]
-
Troubleshooting Guides
Troubleshooting In Vitro Cell-Based Assays with this compound
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | This compound solution instability and hydrolysis. | Prepare fresh this compound solutions for each experiment. Protect solutions from light and use them promptly after preparation. Consider the pH of your culture medium, as this compound is more stable in slightly acidic conditions.[2][3] |
| Low cellular uptake of ruthenium | This compound has inherently low cellular uptake.[13] Binding to serum proteins in the culture medium. | Be aware that low intracellular concentrations are expected.[13] To study the effects of protein binding, consider conducting experiments in serum-free or low-serum conditions, or pre-incubating this compound with serum proteins like albumin or transferrin to study the effects of the bound form.[13] |
| Difficulty observing effects in migration/invasion assays | Inappropriate assay setup or timing. | Ensure the correct pore size of the transwell membrane for your cell type. Optimize the incubation time; this compound's effects may not be immediate. Use appropriate controls, including a positive control for migration/invasion inhibition if possible. |
| Artifacts in microscopy | Precipitation of hydrolyzed this compound species. | Prepare solutions immediately before use. If precipitates are observed, they are likely poly-oxo Ru species.[3] Consider the pH of your imaging buffer. |
Data Presentation
Table 1: Summary of this compound Combination Therapy Studies
| Combination Agent | Model System | Key Findings | Reference(s) |
| Doxorubicin | MCF-7 cells (in vitro), MCa mammary carcinoma in CBA mice (in vivo) | Synergistic inhibition of lung metastasis. Combination therapy at maximum tolerated doses was toxic. | [10][11] |
| Gemcitabine | Non-small cell lung cancer patients (Phase I/II clinical trial) | Combination was only moderately tolerated and not more active than gemcitabine alone. | [12] |
Experimental Protocols
1. Protocol: In Vitro Synergy Assessment using the Combination Index (CI) Method
This protocol outlines the general steps for determining the Combination Index for this compound with another drug (e.g., Doxorubicin).
-
Single-Agent Dose-Response:
-
Seed cells in 96-well plates at an optimized density.
-
Treat cells with a range of concentrations of this compound alone and the other drug alone.
-
After a predetermined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo®).
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
-
Combination Treatment:
-
Treat cells with various combinations of this compound and the second drug. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values (e.g., IC50 of Drug A: IC50 of Drug B).
-
Assess cell viability as in the single-agent experiment.
-
-
Data Analysis:
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. The software will generate CI values for different effect levels (e.g., Fa = 0.5 for 50% inhibition).
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
2. Protocol: this compound and Collagen Binding Assay (Conceptual Outline)
This protocol is based on findings that this compound binds to collagen, which is crucial for its anti-metastatic activity.[14]
-
Collagen Coating:
-
Coat wells of a microplate or a similar surface with a solution of collagen (e.g., Type I or Type IV). Allow the collagen to adhere and dry according to the manufacturer's instructions.
-
Wash gently to remove any unbound collagen.
-
-
This compound Incubation:
-
Incubate the collagen-coated surface with a solution of this compound for a specified period.
-
Include control wells with collagen but without this compound.
-
-
Washing:
-
Thoroughly wash the wells to remove any unbound this compound.
-
-
Quantification of Bound Ruthenium:
-
Digest the collagen matrix to release the bound this compound.
-
Quantify the amount of ruthenium in the digest using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Functional Assay (Optional):
-
To determine if collagen-bound this compound is still active, seed metastatic cancer cells onto the this compound-treated collagen and assess their invasion through the matrix using a transwell invasion assay.[14]
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hydrolysis of the anti-cancer ruthenium complex this compound affects its DNA binding and antimetastatic activity: an NMR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 11. Preclinical combination therapy of the investigational drug this compound(+) with doxorubicin for mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I/II study with ruthenium compound this compound and gemcitabine in patients with non-small cell lung cancer after first line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological role of adduct formation of the ruthenium(III) complex this compound with serum albumin and serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Nami-A Tumor Targeting
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the ruthenium-based anti-cancer agent, Nami-A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the tumor-targeting capabilities of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound specifically to tumor tissues?
A1: The primary challenges in delivering this compound to tumor tissues revolve around its stability in biological fluids, non-specific distribution, and rapid clearance from circulation. This compound is a pro-drug that can undergo hydrolysis and interact with various plasma proteins, which can alter its activity and biodistribution.[1] Enhancing tumor targeting requires overcoming these hurdles to increase the drug's concentration at the tumor site while minimizing off-target effects.
Q2: What are the main strategies to improve the tumor-targeting of this compound?
A2: The two main strategies to enhance the tumor-targeting of this compound are:
-
Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its pharmacokinetic profile, and allow for passive targeting to tumors through the Enhanced Permeability and Retention (EPR) effect.
-
Bioconjugation: Covalently attaching this compound to a targeting ligand, such as an antibody or a protein like transferrin, can facilitate active targeting to cancer cells that overexpress the corresponding receptor.
Q3: How does nanoparticle size influence the tumor accumulation of this compound?
A3: Nanoparticle size is a critical factor for effective tumor accumulation. Generally, nanoparticles in the range of 50-150 nm show prolonged circulation times and increased accumulation in tumors.[2] Particles smaller than 10 nm are often rapidly cleared by the kidneys, while those larger than 200 nm can be quickly taken up by the reticuloendothelial system (RES) in the liver and spleen, reducing their availability for tumor targeting.[3][4] For actively targeted nanoparticles, a size of around 60 nm has been shown to be effective for tumor penetration and association with cancer cells.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and testing of this compound delivery systems.
Nanoparticle Formulation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound encapsulation efficiency. | 1. Poor solubility of this compound in the chosen solvent system. 2. Inefficient mixing during nanoparticle formation. 3. Premature release of this compound during the purification process. | 1. Optimize the solvent system to improve this compound solubility. 2. Increase mixing speed or use a more efficient homogenization technique. 3. Use a purification method such as dialysis with a suitable molecular weight cutoff membrane to minimize drug loss. |
| Nanoparticle aggregation during formulation or storage. | 1. Insufficient surface charge (low zeta potential). 2. Inadequate steric stabilization. 3. Improper storage conditions (e.g., temperature, pH). | 1. Incorporate charged lipids or polymers into the formulation to increase the absolute value of the zeta potential. 2. Add a PEGylated lipid or polymer to the formulation to provide a protective hydrophilic layer. 3. Store nanoparticles at 4°C in a buffer with a pH that ensures stability. Avoid freezing unless a suitable cryoprotectant is used.[7] |
| Inconsistent nanoparticle size and polydispersity. | 1. Variations in formulation parameters (e.g., lipid/polymer concentration, solvent-to-antisolvent ratio). 2. Inconsistent energy input during homogenization or sonication. 3. Challenges in scaling up the production process. | 1. Precisely control all formulation parameters. 2. Calibrate and consistently use homogenization or sonication equipment. 3. For scaling up, consider microfluidic-based methods for better control over particle size and distribution. |
Bioconjugation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low conjugation efficiency of this compound to the targeting ligand. | 1. Inefficient activation of this compound or the ligand. 2. Steric hindrance preventing the reaction. 3. Inappropriate reaction buffer (pH, presence of interfering substances). | 1. Optimize the molar ratio of activating agents (e.g., EDC/NHS) to the reactants. 2. Use a linker with appropriate length and flexibility to overcome steric hindrance. 3. Ensure the reaction buffer has the optimal pH for the chosen conjugation chemistry and is free of primary amines or other interfering molecules. |
| Loss of targeting ligand's binding affinity after conjugation. | 1. Conjugation at or near the active binding site of the ligand. 2. Denaturation of the ligand due to harsh reaction conditions. | 1. Utilize site-specific conjugation methods that target regions of the ligand away from the binding site. 2. Perform the conjugation reaction under mild conditions (e.g., room temperature, neutral pH). |
| Aggregation of the bioconjugate. | 1. Hydrophobic interactions between the drug and the protein. 2. Cross-linking between multiple ligand molecules. | 1. Optimize the drug-to-ligand ratio to avoid excessive hydrophobicity. 2. Purify the activated ligand before conjugation to remove excess cross-linkers. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its targeted delivery systems.
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Curcumin Nanoparticles (for comparison) | 11.5 | +22.78 | >99 | 11 | [8] |
| Docetaxel Nanoparticles (for comparison) | 216 | - | - | 9 & 20 | [9] |
| Celecoxib Nanoparticles (for comparison) | 247.4 | - | 95.92 | - | [10] |
Note: Specific data for this compound nanoparticle formulations is limited in the public domain. The provided data for other drugs serves as a general reference for achievable nanoparticle characteristics.
Table 2: In Vitro and In Vivo Performance of this compound Formulations
| Formulation | Cellular Uptake (Relative to Free this compound) | Tumor Accumulation (% Injected Dose/g) | Efficacy (Tumor Growth Inhibition) | Reference |
| Free this compound | 1x | Varies by organ, higher in lungs | Primarily anti-metastatic | [11] |
| Transferrin-Targeted Gold Nanoparticles (60 nm) | - | ~2-fold higher than passive | - | [5][6] |
| PEGylated Liposomes (50-150 nm) | - | Increased compared to free drug | Enhanced anti-tumor activity | [2] |
Note: Direct comparative data for different targeted this compound formulations is scarce. The data presented is based on general principles of nanoparticle drug delivery and studies with similar systems.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DPPC, cholesterol, DSPE-PEG) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a desired size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Protocol 2: General Procedure for Conjugating this compound to a Monoclonal Antibody
-
Antibody Preparation:
-
If necessary, reduce the antibody's disulfide bonds using a reducing agent like DTT to generate free thiol groups for conjugation. Purify the reduced antibody to remove the reducing agent.
-
-
This compound Activation (if required):
-
Activate a carboxyl group on this compound (or a linker attached to it) using EDC and NHS to form an NHS ester.
-
-
Conjugation:
-
Mix the activated this compound with the prepared antibody in a suitable reaction buffer (e.g., PBS, pH 7.2-8.0).
-
Allow the reaction to proceed for a specified time (e.g., 2 hours at room temperature or overnight at 4°C).
-
-
Purification:
-
Purify the this compound-antibody conjugate from unreacted this compound and other reagents using size exclusion chromatography or affinity chromatography.
-
Visualizations
Signaling Pathway: this compound's Interaction with the TGF-β Pathway in Metastasis
Caption: this compound interferes with the TGF-β signaling pathway, impacting cancer cell invasion and migration.
Experimental Workflow: Nanoparticle-Based Targeting of this compound
Caption: A general workflow for the development and evaluation of targeted this compound nanoparticles.
Logical Relationship: Active vs. Passive Targeting Strategies
Caption: Comparison of passive and active strategies for targeting this compound to tumors.
References
- 1. Impact of low- and high-molecular-mass components of human serum on this compound binding to transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shaping cancer nanomedicine: The effect of particle shape on the in vivo journey of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the impact of nanoparticle size on active and passive tumor targeting efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the impact of nanoparticle size on active and passive tumor targeting efficiency. | Semantic Scholar [semanticscholar.org]
- 7. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Rutheniums: Unraveling the Divergent Mechanisms of NAMI-A and KP1019
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the preclinical ruthenium-based anticancer candidates, NAMI-A and KP1019. While structurally related, these compounds exhibit remarkably distinct pharmacological profiles, with this compound emerging as a potent anti-metastatic agent and KP1019 demonstrating significant cytotoxic activity against primary tumors. This guide synthesizes experimental data to elucidate their contrasting mechanisms of action, offering a valuable resource for the ongoing development of novel metal-based therapeutics.
At a Glance: Contrasting Pharmacological Profiles
| Feature | This compound | KP1019 |
| Primary Activity | Anti-metastatic[1][2][3][4] | Cytotoxic[1][2][3][4] |
| Effect on Primary Tumors | Negligible[5] | Significant reduction in tumor volume[1] |
| Clinical Development | Phase I/II trials completed (further development paused) | Phase I trials completed; development of more soluble analogues (e.g., KP1339/BOLD-100) ongoing[1][2] |
| Cellular Uptake | Primarily via transferrin-independent mechanisms | Transferrin-dependent and independent mechanisms[6] |
| Primary Molecular Target | Extracellular matrix components, cell adhesion and migration machinery[3] | Intracellular targets leading to apoptosis[1][7] |
Quantitative Comparison of Cytotoxicity
This compound is characterized by its remarkably low cytotoxicity, a feature that distinguishes it from most conventional chemotherapeutic agents. In contrast, KP1019 exhibits moderate cytotoxic effects across a range of cancer cell lines.
| Cell Line | Compound | IC50 (µM) | Exposure Time | Reference |
| A2780 (Ovarian Carcinoma) | This compound | >100 | 24 h | [8] |
| A2780 (Ovarian Carcinoma) | KP1019 | ~100 | 24 h | [8] |
| SW480 (Colorectal Carcinoma) | KP1019 | 30-95 | 24 h | [1] |
| HT29 (Colorectal Carcinoma) | KP1019 | 30-95 | 24 h | [1] |
| Various Cancer Cell Lines | KP1019 | 50-180 | Not Specified | [1] |
Delving into the Mechanisms of Action
The divergent therapeutic activities of this compound and KP1019 stem from their distinct molecular interactions and the cellular pathways they modulate.
This compound: Targeting the Metastatic Cascade
This compound's anti-metastatic prowess lies in its ability to interfere with the complex processes of tumor cell invasion and dissemination. Its proposed mechanism involves a multi-pronged attack on the tumor microenvironment and the migratory machinery of cancer cells.
A key aspect of this compound's mechanism is its interaction with the extracellular matrix (ECM). It has been shown to bind to collagen, a major component of the ECM, which may contribute to its accumulation in the lung, a common site of metastasis.[9] This interaction is thought to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the ECM, a critical step in cell invasion.[9]
Furthermore, this compound influences the cancer cell cytoskeleton, a key player in cell motility. It has been reported to modulate the RhoA GTPase signaling pathway, which is involved in regulating cell shape, adhesion, and migration.[3] By interfering with this pathway, this compound can inhibit the cytoskeletal rearrangements necessary for cell movement.
KP1019: A Cytotoxic Agent Triggering Apoptosis
In contrast to this compound, KP1019's anticancer activity is primarily attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. It is considered a pro-drug that is activated within the tumor microenvironment.
The mechanism of KP1019-induced apoptosis is believed to be multifactorial, involving the generation of reactive oxygen species (ROS) and subsequent DNA damage.[5] However, a key pathway implicated in its cytotoxic effect is the intrinsic or mitochondrial pathway of apoptosis.[1][7] This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c.
Once in the cytosol, cytochrome c triggers the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. This cascade of events is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting mitochondrial permeabilization and anti-apoptotic members like Bcl-2 inhibiting it. KP1019 has been shown to modulate the expression of these proteins, shifting the balance towards apoptosis.[10]
Beyond the intrinsic apoptosis pathway, studies have suggested that KP1019 can also impact other critical cellular signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) and the Target of Rapamycin (TOR) pathways, which are involved in cell growth, proliferation, and survival.[6]
References
- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KP1019 - Wikipedia [en.wikipedia.org]
- 3. Effects of the ruthenium-based drug this compound on the roles played by TGF-β1 in the metastatic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Intracellular protein binding patterns of the anticancer ruthenium drugs KP1019 and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative Ruthenium Complexes Containing Curcuminoid Ligands Tested In Vitro on Human Ovarian Tumor Cell Line A2780, towards Their Capability to Modulate the NF-κBTranscription Factor, FGF-2 Growth Factor, and MMP-9 Pathway [mdpi.com]
- 9. Dual Action of this compound in inhibition of solid tumor metastasis: selective targeting of metastatic cells and binding to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased Bax/Bcl-2 ratio up-regulates caspase-3 and increases apoptosis in the thymus of patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
Nami-A: A Comparative Analysis of its Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Nami-A, a ruthenium-based compound, has garnered significant attention in the field of oncology for its unique anti-metastatic properties. Unlike traditional cytotoxic agents, this compound exhibits low toxicity against primary tumors but demonstrates notable efficacy in preventing the spread of cancer to distant organs. This guide provides a comprehensive comparison of this compound's performance with other alternative ruthenium-based compounds, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
In Vitro Cytotoxicity: A Shift from Potency to Selectivity
This compound distinguishes itself from many conventional chemotherapeutics and even other ruthenium compounds by its generally low cytotoxic activity against a broad spectrum of cancer cell lines. This characteristic is a cornerstone of its pharmacological profile, suggesting a mechanism of action that deviates from direct cell killing.
| Cell Line | Cancer Type | This compound IC50 (µM) | KP1019 IC50 (µM) | RAPTA-C IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | >1000 | - | >515 | - | [1] |
| MCF-7 | Breast Adenocarcinoma | >1000 | - | >1000 | - | [1] |
| DU-145 | Prostate Carcinoma | 126.2 ± 4.4 | - | - | - | [1] |
| WM2664 | Melanoma | 229.3 ± 25.9 | - | - | - | [1] |
| HCT116 | Colon Carcinoma | - | 93.1 (mean) | - | - | [2] |
| SW480 | Colorectal Adenocarcinoma | - | 30-95 | 171 | - | [3][4] |
| HT29 | Colorectal Adenocarcinoma | - | 30-95 | - | - | [3] |
| A2780 | Ovarian Carcinoma | - | - | 353 | - | [4] |
| A2780cisR | Cisplatin-Resistant Ovarian Carcinoma | - | - | 507 | - | [4] |
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and other ruthenium compounds. this compound generally displays high IC50 values, indicating low cytotoxicity, in contrast to the more cytotoxic KP1019. RAPTA-C also shows low cytotoxicity in most tested cell lines.
In Vivo Efficacy: Targeting Metastasis with Precision
The primary therapeutic value of this compound lies in its potent anti-metastatic effects observed in various preclinical cancer models. While it has a limited impact on the growth of the primary tumor, its ability to significantly reduce the formation and growth of lung metastases is well-documented.
| Cancer Model | Treatment Schedule | Primary Tumor Growth Inhibition | Lung Metastasis Reduction | Reference |
| Lewis Lung Carcinoma | 35 mg/kg/day for 6 days (i.p.) | No significant inhibition | Significant reduction in number and weight of metastases | [5][6] |
| MCa Mammary Carcinoma | 35 mg/kg/day for 6 days (i.p.) | No significant inhibition | 40-100% reduction in the number of metastases; 70-100% reduction in the weight of metastases | [3] |
| TS/A Mammary Carcinoma | Not specified | Not specified | Significant inhibition | [3] |
| B16 Melanoma | Not specified | Not specified | Significant inhibition | [3] |
| H460M2 (NSCLC Xenograft) | Not specified | Not specified | Significant inhibition | [3] |
Table 2: In vivo anti-metastatic efficacy of this compound in murine models. this compound consistently demonstrates a strong inhibitory effect on lung metastasis across different tumor types, with minimal impact on the primary tumor.
Alternative Ruthenium-Based Anticancer Agents
Several other ruthenium compounds have been developed and investigated for their anticancer properties, each with distinct mechanisms and therapeutic targets.
-
KP1019 (Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]) and BOLD-100 (its more soluble sodium salt): Unlike this compound, KP1019 exhibits moderate to high cytotoxicity against various cancer cell lines, including those resistant to platinum-based drugs.[2][3] Its mechanism is thought to involve the induction of apoptosis. BOLD-100 is currently in clinical trials for advanced gastrointestinal cancers, showing promising results in combination with standard chemotherapy.
-
RAPTA-C ([Ru(η6-p-cymene)Cl2(pta)]): Similar to this compound, RAPTA-C generally shows low cytotoxicity.[1][4] Its anticancer activity is attributed to its anti-angiogenic properties and its ability to induce changes in the tumor microenvironment.[7] It has shown efficacy in reducing primary tumor growth in ovarian and colorectal carcinoma models.[7]
-
TLD-1433: This ruthenium-based photosensitizer is activated by light to produce reactive oxygen species, leading to cancer cell death. It is being investigated in photodynamic therapy (PDT) for the treatment of non-muscle invasive bladder cancer.
Mechanistic Insights: How this compound Inhibits Metastasis
This compound's anti-metastatic effects are multi-faceted, primarily targeting the tumor microenvironment and the processes involved in cancer cell dissemination.
Anti-Angiogenic Effects
This compound has been shown to inhibit angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. This is achieved, in part, by interfering with key signaling pathways in endothelial cells.
By inhibiting the MEK/ERK signaling pathway, this compound downregulates the expression of c-Myc, a key transcription factor involved in cell proliferation.[8] This leads to a reduction in endothelial cell proliferation and, consequently, the inhibition of angiogenesis.
Inhibition of Matrix Metalloproteinases (MMPs)
Metastasis requires the degradation of the extracellular matrix (ECM), a process mediated by enzymes called matrix metalloproteinases (MMPs). This compound has been shown to inhibit the activity of MMP-2 and MMP-9, key enzymes involved in ECM degradation and tumor invasion.[5]
This inhibition of MMPs contributes to the maintenance of the ECM integrity, thereby preventing cancer cells from breaking away from the primary tumor and invading surrounding tissues.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or comparator compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.[9][10][11][12]
In Vivo Orthotopic Lung Cancer Model
Orthotopic models, where cancer cells are implanted in the organ of origin, provide a more clinically relevant system to study tumor growth and metastasis compared to subcutaneous models.
Protocol:
-
Cell Preparation: Human lung cancer cells (e.g., A549 or H460) are cultured and harvested. A single-cell suspension is prepared in a suitable medium, often mixed with Matrigel to promote tumor formation.
-
Surgical Procedure: Mice (typically immunodeficient, such as nude or SCID mice) are anesthetized. A small incision is made in the chest to expose the lung.
-
Intrapulmonary Injection: A specific number of cancer cells (e.g., 1 x 10^6 cells) are slowly injected into the lung parenchyma using a fine-gauge needle.
-
Wound Closure and Recovery: The chest wall and skin are sutured, and the mice are allowed to recover.
-
Drug Treatment: Once the primary tumor is established (monitored by imaging techniques), treatment with this compound or control vehicle is initiated according to the desired schedule (e.g., intraperitoneal injections for a specific number of days).
-
Efficacy Evaluation: At the end of the study, mice are euthanized, and the primary tumor and lungs are excised. The primary tumor volume and weight are measured. The number and size of metastatic nodules in the lungs are quantified, often with the aid of histological analysis.[13][14]
Matrigel Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.
Protocol:
-
Coating of Transwell Inserts: The upper chambers of Transwell inserts (with a porous membrane) are coated with a layer of Matrigel, which serves as a reconstituted basement membrane.
-
Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell migration.
-
Incubation: The plates are incubated for a period of time (e.g., 24-48 hours) to allow invasive cells to degrade the Matrigel and migrate through the porous membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The effect of this compound on invasion can be assessed by pre-treating the cells with the compound before seeding them in the inserts.[15][16][17]
Conclusion
This compound represents a paradigm shift in the development of metal-based anticancer drugs, moving away from a primary focus on cytotoxicity towards a more nuanced approach of targeting the metastatic cascade. Its ability to inhibit angiogenesis and matrix metalloproteinases, coupled with its low toxicity profile, makes it a compelling candidate for combination therapies with traditional cytotoxic agents. Further research into its molecular mechanisms and the identification of predictive biomarkers will be crucial for its successful clinical translation and for realizing its full potential in the management of metastatic cancer. The comparative analysis with other ruthenium compounds highlights the diverse strategies being employed in this promising area of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intracellular protein binding patterns of the anticancer ruthenium drugs KP1019 and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Fine-tuning the cytotoxicity of ruthenium( ii ) arene compounds to enhance selectivity against breast cancers - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02037A [pubs.rsc.org]
- 8. Hypoxia-selective inhibition of angiogenesis development by this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
- 13. Protocol for orthotopic single-lung transplantation in mice as a tool for lung metastasis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 16. snapcyte.com [snapcyte.com]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Antimetastatic Activity of Nami-A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antimetastatic activity of the ruthenium-based compound Nami-A against other antimetastatic agents. The information is supported by experimental data to aid in research and development decisions.
Overview of this compound's Antimetastatic Profile
This compound, or (ImH)[trans-RuCl4(DMSO)(Im)], is a ruthenium(III) complex that has demonstrated notable antimetastic properties in preclinical studies.[1][2] Unlike traditional cytotoxic chemotherapeutics, this compound exhibits low toxicity and its mechanism of action is not primarily based on killing cancer cells.[3][4] Instead, its efficacy lies in its ability to interfere with the metastatic cascade, particularly in the lungs.[2][5]
Comparative In Vivo Efficacy
This compound has been evaluated in various murine tumor models, demonstrating significant inhibition of lung metastases. The following tables summarize its performance in comparison to other agents.
Table 1: this compound vs. Cisplatin in Murine Lung Metastasis Models
| Tumor Model | Drug | Dosage and Schedule | Primary Tumor Growth Inhibition | Lung Metastasis Inhibition | Reference |
| Lewis Lung Carcinoma | This compound | 35 mg/kg/day, i.p., 6 days | Not significant | High | [4][6] |
| Cisplatin | 2 mg/kg/day, i.p., 6 days | Dose-dependent reduction | Less effective than this compound | [4][6] | |
| MCa Mammary Carcinoma | This compound | 35 mg/kg/day, i.p., 6 days | Not significant | High | [4][6] |
| Cisplatin | 2 mg/kg/day, i.p., 6 days | Dose-dependent reduction | As effective as this compound | [4][6] | |
| TS/A Adenocarcinoma | This compound | 35 mg/kg/day, i.p., 6 days | Not significant | High | [4][6] |
| Cisplatin | 2 mg/kg/day, i.p., 6 days | Dose-dependent reduction | Slightly less effective than this compound | [6] |
Table 2: this compound vs. Other Ruthenium Compounds and Dacarbazine
| Tumor Model | Drug | Dosage and Schedule | Lung Metastasis Inhibition | Host Toxicity | Reference |
| Lewis Lung Carcinoma | This compound | MTD, i.p. | Significant reduction | Low | [6] |
| KP1019 | MTD, i.p. | Primarily cytotoxic, less antimetastatic data | Higher than this compound | [1][7] | |
| Dacarbazine | MTD, i.p. | Ineffective | Moderate | [6] | |
| MCa Mammary Carcinoma | This compound | MTD, i.p. | Significant reduction | Low | [6] |
| Cisplatin | MTD, i.p. | As active as this compound | High | [6] | |
| TS/A Adenocarcinoma | This compound | MTD, i.p. | Significant reduction | Low | [6] |
| Cisplatin | MTD, i.p. | Slightly less active than this compound | High | [6] |
Mechanism of Action: A Multi-pronged Approach
This compound's antimetastatic activity stems from its interaction with the tumor microenvironment and its influence on key signaling pathways involved in metastasis.
Interaction with the Extracellular Matrix (ECM)
This compound has been shown to bind to collagen within the ECM, particularly in the lungs. This interaction is believed to create a localized drug depot, contributing to its selective activity in this organ.
Inhibition of Matrix Metalloproteinases (MMPs)
A crucial step in metastasis is the degradation of the ECM by enzymes such as MMPs. This compound has been found to inhibit the activity of MMP-2 and MMP-9, thereby impeding cancer cell invasion.
Anti-Angiogenic Effects
This compound can inhibit the formation of new blood vessels, a process known as angiogenesis, which is vital for tumor growth and metastasis. This is achieved, in part, by modulating the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Modulation of Signaling Pathways
This compound has been shown to interfere with key signaling pathways that regulate cell migration, invasion, and survival.
This compound can inhibit the activation of the Raf/MEK/ERK pathway, which is crucial for cell proliferation and survival.[8]
Caption: this compound's inhibition of the MAPK/ERK signaling pathway.
By interfering with VEGF signaling, this compound can suppress angiogenesis.
Caption: this compound's modulation of the VEGF signaling pathway.
The Rho GTPase family of proteins are key regulators of the actin cytoskeleton and are essential for cell migration and invasion. This compound is thought to interfere with this pathway, thereby reducing cancer cell motility.
Caption: Postulated inhibition of the Rho GTPase signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Spontaneous Metastasis Model (e.g., Lewis Lung Carcinoma)
Caption: Experimental workflow for a spontaneous metastasis model.
Protocol:
-
Cell Culture: Lewis lung carcinoma (LLC) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Animal Model: 6-8 week old C57BL/6 mice are used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 LLC cells in 0.1 mL of saline is injected subcutaneously or intramuscularly into the flank of each mouse.
-
Primary Tumor Growth Monitoring: The growth of the primary tumor is monitored by caliper measurements.
-
Drug Administration: When the primary tumor reaches a specified size (e.g., 100-200 mm³), treatment with this compound (e.g., 35 mg/kg/day, i.p. for 6 days) or the comparator drug is initiated.
-
Metastasis Evaluation: After a set period (e.g., 21-28 days), mice are euthanized, and their lungs are harvested. The number and size of metastatic nodules on the lung surface are counted.
Experimental Metastasis Model
Caption: Experimental workflow for an experimental metastasis model.
Protocol:
-
Cell Culture: B16F10 melanoma cells are cultured in appropriate media.
-
Animal Model: 6-8 week old C57BL/6 mice are used.
-
Tumor Cell Injection: A suspension of 1 x 10^5 B16F10 cells in 0.1 mL of saline is injected into the lateral tail vein of each mouse.
-
Drug Administration: Treatment with this compound or the comparator drug is initiated either before, at the same time, or after tumor cell injection, depending on the study design.
-
Metastasis Evaluation: After a set period (e.g., 14-21 days), mice are euthanized, and their lungs are harvested. The number of pigmented metastatic nodules on the lung surface is counted.
Conclusion
This compound represents a promising antimetastatic agent with a unique mechanism of action that distinguishes it from traditional cytotoxic drugs. Its ability to target the tumor microenvironment and key signaling pathways involved in metastasis, coupled with its low toxicity profile, makes it an attractive candidate for further investigation, particularly in combination therapies. This guide provides a foundational comparison to aid researchers in the strategic design of future preclinical and clinical studies.
References
- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. Ruthenium-based this compound type complexes with in vivo selective metastasis reduction and in vitro invasion inhibition unrelated to cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of metastases of solid mouse tumours by this compound: comparison with cisplatin, cyclophosphamide and dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits the PMA-induced ODC gene expression in ECV304 cells: involvement of PKC/Raf/Mek/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nami-A and Its Analogues in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Nami-A, a ruthenium-based coordination complex, has garnered significant attention in the field of oncology for its unique anti-metastatic properties, distinguishing it from traditional cytotoxic chemotherapeutic agents. This guide provides a comprehensive comparative study of this compound and its key analogues, focusing on their performance based on experimental data. We delve into their cytotoxic and anti-metastatic activities, outline the experimental methodologies used to evaluate their efficacy, and visualize the key signaling pathways they modulate.
Comparative Performance: Cytotoxicity and Anti-Metastatic Effects
The primary distinction between this compound and its most-studied analogue, KP1019, lies in their fundamental mechanisms of anti-cancer activity. This compound is recognized for its potent anti-metastatic effects with low cytotoxicity, whereas KP1019 exhibits significant cytotoxicity against primary tumors.[1][2][3] This difference is a crucial factor in their potential therapeutic applications.
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its analogues against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential. This compound is, on average, over 1000 times less cytotoxic than cisplatin against several tumor cell lines.[1] In contrast, KP1019 shows moderate cytotoxicity.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A2780 | Ovarian Carcinoma | > 100 | [4] |
| Ovcar-3 | Ovarian Carcinoma | > 100 | [4] | |
| AsPC-1 | Pancreatic Carcinoma | > 100 | [4] | |
| Igrov-1 | Ovarian Carcinoma | > 100 | [5] | |
| 2008 | Ovarian Carcinoma | > 100 | [5] | |
| MCF-7 | Breast Adenocarcinoma | > 100 | [5] | |
| T47D | Breast Ductal Carcinoma | > 100 | [5] | |
| HL-60 | Promyelocytic Leukemia | Not cytotoxic | [6] | |
| KP1019 | SW480 | Colorectal Carcinoma | 30-95 | [1] |
| HT29 | Colorectal Carcinoma | 30-95 | [1] | |
| KB-3-1 | Cervical Carcinoma | ~150-200 | [7] | |
| KP1339 (Sodium salt of KP1019) | KB-3-1 | Cervical Carcinoma | ~400 | [7] |
| AziRu (Pyridine analogue of this compound) | - | - | - | [1] |
| Osmium Analogues of this compound | HT-29 | Colon Carcinoma | Reasonably active | [8] |
| SK-BR-3 | Mammary Carcinoma | Reasonably active | [8] |
Note: A higher IC50 value indicates lower cytotoxicity. Data for AziRu and Osmium analogues are qualitative as specific IC50 values were not provided in the search results.
In Vitro Anti-Metastatic Activity
The anti-metastatic potential of this compound and its analogues is often evaluated through wound healing (scratch) assays and transwell invasion assays. These experiments measure the ability of cancer cells to migrate and invade through an extracellular matrix, respectively – key processes in metastasis.
Wound Healing (Scratch) Assay:
| Compound | Cell Line | Concentration | Observation | Reference |
| This compound | MDA-MB-231 | Sub-cytotoxic | Contrasts integrin-dependent migration | [9] |
| This compound Analogues (pyrazole, thiazole, pyrazine ligands) | TS/A, B16-F10, MCF-7 | 100 µM | More active in preventing spontaneous invasion than this compound | [8] |
Transwell Invasion Assay:
| Compound | Cell Line | Concentration | % Invasion Inhibition | Reference |
| This compound | B16-F10 | 1 µM | 50.1% | [8] |
| B16-F10 | 100 µM | 85.8% | [8] | |
| This compound Analogues (pyrazole, thiazole, pyrazine ligands) | TS/A, B16-F10, MCF-7 | 100 µM | More active than this compound | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the detailed protocols for the key assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds (e.g., this compound, KP1019) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.[11]
-
Incubation with MTT: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells.
-
Cell Seeding: Seed cells in a 12-well plate at a density that allows them to form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well for fibroblasts).[12]
-
Wound Creation: Once confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile 1 µL pipette tip.[12]
-
Washing: Gently wash the wells with PBS to remove detached cells.[12]
-
Compound Treatment: Add fresh medium containing the test compound at various concentrations.
-
Imaging: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope (e.g., at 4x and 10x magnification).[12]
-
Incubation and Monitoring: Incubate the plate and capture images of the same scratch area at regular intervals (e.g., every 4-8 hours) until the wound is closed in the control group (typically 24-48 hours).[12]
-
Data Analysis: Quantify the area of the wound at each time point using software like ImageJ. The rate of wound closure is calculated as the percentage of the initial wound area that has been covered by migrating cells over time.
Transwell Invasion Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or another extracellular matrix component. Allow the Matrigel to solidify at 37°C.[6][13]
-
Cell Seeding: Harvest and resuspend cells in a serum-free medium. Seed the cells (e.g., 2.5 x 10^4 to 5 x 10^4 cells) into the upper chamber of the coated Transwell insert.[13]
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[13]
-
Compound Treatment: Add the test compound to the upper chamber along with the cells.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[13]
-
Removal of Non-invaded Cells: Carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.[13]
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with 70% ethanol and stain with a solution like 0.1% crystal violet.[13]
-
Quantification: Count the number of stained, invaded cells in several random microscopic fields. The results are often expressed as the percentage of invasion relative to a control group.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and its analogues can be attributed to their differential effects on key cellular signaling pathways.
This compound: Targeting Metastasis through Multiple Pathways
This compound's anti-metastatic effect is not due to direct cytotoxicity but rather through a multi-faceted mechanism that includes interference with the tumor microenvironment and specific signaling cascades. One of the key targets is the Transforming Growth Factor-β1 (TGF-β1) signaling pathway, which plays a crucial role in cancer cell invasion and migration.[9] this compound has been shown to interfere with TGF-β1 activity, reducing its pro-metastatic effects.[9] It also reduces the secretion of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[8] Furthermore, this compound can bind to collagen in the extracellular matrix, potentially creating a barrier to cell migration.[8] Recent studies also suggest that this compound's anti-angiogenic properties are linked to its ability to modulate nitric oxide (NO) signaling.[14]
KP1019: Induction of Apoptosis and Modulation of Cellular Homeostasis
In contrast to this compound, KP1019 exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death.[15] Studies have shown that KP1019 triggers the intrinsic mitochondrial pathway of apoptosis, characterized by a loss of mitochondrial membrane potential.[1][15] This process is independent of the p53 tumor suppressor protein, which is often mutated in cancer cells, suggesting that KP1019 could be effective against a broader range of tumors.[15] Furthermore, transcriptomics and genetic screening have revealed that KP1019 targets a plethora of cellular pathways, including the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of cell growth and proliferation.[16] KP1019 also appears to disrupt metal and lipid homeostasis within cancer cells.[16]
Conclusion
This compound and its analogues represent a promising class of ruthenium-based anti-cancer agents with distinct and potentially complementary mechanisms of action. While this compound's strength lies in its ability to inhibit metastasis at non-toxic doses, analogues like KP1019 offer a more traditional cytotoxic approach. The development of new analogues with improved stability and enhanced activity, such as those with pyrazole, thiazole, or pyrazine ligands, continues to expand the therapeutic potential of this class of compounds.[8] Further research into the detailed molecular mechanisms and the development of targeted delivery systems will be crucial in translating the promise of these compounds into effective clinical therapies. This comparative guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation of experimental data to inform future studies and the design of next-generation ruthenium-based anti-cancer drugs.
References
- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of the organic ruthenium anticancer drug this compound is correlated with DNA binding in four different human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Dual Action of this compound in inhibition of solid tumor metastasis: selective targeting of metastatic cells and binding to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the ruthenium-based drug this compound on the roles played by TGF-β1 in the metastatic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. snapcyte.com [snapcyte.com]
- 14. Electronic structure and mechanism for the uptake of nitric oxide by the Ru( iii ) antitumor complex this compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10622D [pubs.rsc.org]
- 15. KP1019 - Wikipedia [en.wikipedia.org]
- 16. A systematic assessment of chemical, genetic, and epigenetic factors influencing the activity of anticancer drug KP1019 (FFC14A) - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of Nami-A in Collagen Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nami-A, a ruthenium-based compound, has garnered significant interest for its selective anti-metastatic properties. A key aspect of its mechanism of action is believed to be its interaction with the extracellular matrix, particularly collagen. This guide provides a comparative analysis of this compound's collagen-binding capabilities, supported by experimental data and methodologies, to aid in the evaluation of its therapeutic potential.
Quantitative Analysis of Collagen Binding
| Molecule/Compound | Type of Molecule | Collagen Type(s) | Binding Affinity (Kd) | Method |
| This compound | Ruthenium(III) complex | Type IV and Fibrillar Collagen | Data not available | Transmission Electron Microscopy |
| Collagelin analogue (CRPA) | Peptide | Not Specified | ~0.9 µmol/L[1] | Biolayer Interferometry |
| von Willebrand Factor A3 domain | Protein Domain | Type I and III[2] | High Affinity (specific Kd not cited) | Various |
| Fibronectin | Glycoprotein | Type I and II[3] | High Affinity (specific Kd not cited) | Various |
Note: The lack of a reported Kd value for this compound highlights a significant gap in the understanding of its precise interaction with collagen at a molecular level.
Experimental Methodologies
The following are detailed protocols for key experiments used to investigate the interaction of this compound with collagen and its downstream effects.
Transmission Electron Microscopy (TEM) for this compound Localization
This protocol outlines the general steps for visualizing the binding of this compound to collagen within tissue samples.
Objective: To visually confirm the localization of this compound within the collagen-rich extracellular matrix.
Methodology:
-
Tissue Preparation:
-
Mice bearing tumors (e.g., Lewis lung carcinoma) are treated with this compound (e.g., 35 mg/kg/day for six consecutive days).[4][5]
-
Lung and kidney tissues are excised and fixed immediately in a suitable fixative, such as 3% glutaraldehyde in 0.1M cacodylate buffer, for a minimum of one hour at 4°C.
-
-
Post-fixation and Dehydration:
-
Samples are rinsed in the appropriate buffer and post-fixed in 1% osmium tetroxide for at least one hour.
-
Tissues are then dehydrated through a graded series of ethanol concentrations (e.g., 70% to 100%).
-
-
Embedding and Sectioning:
-
Dehydrated tissues are infiltrated with an embedding medium (e.g., Epon 812) and polymerized.
-
Ultra-thin sections (60-90 nm) are cut using an ultramicrotome.
-
-
Staining and Imaging:
-
Sections are mounted on copper grids and stained with uranyl acetate and lead citrate to enhance contrast.
-
Grids are examined under a transmission electron microscope. This compound, being an electron-dense material, appears as dark deposits, allowing for its localization relative to the characteristic banded structure of collagen fibrils.[4]
-
Gelatin Zymography for MMP-2 and MMP-9 Inhibition
This protocol is used to assess the inhibitory effect of this compound on the activity of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion.
Objective: To determine if this compound inhibits the gelatinolytic activity of MMP-2 and MMP-9.
Methodology:
-
Sample Preparation:
-
Conditioned media from cancer cell cultures treated with varying concentrations of this compound are collected.
-
Protein concentration in each sample is determined and normalized.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).
-
-
Renaturation and Incubation:
-
After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation.
-
The gel is then incubated in a developing buffer containing calcium and zinc ions (essential for MMP activity) at 37°C for 18-24 hours. This compound can be included in the incubation buffer to assess its direct inhibitory effect.
-
-
Staining and Analysis:
-
The gel is stained with Coomassie Brilliant Blue R-250.
-
Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands is quantified to determine the level of MMP inhibition by this compound.[5]
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with the extracellular matrix, particularly its binding to collagen, is believed to trigger intracellular signaling pathways that reduce cell motility and invasion.
This compound and Integrin-Mediated Signaling
This compound's binding to collagen can influence the function of collagen-binding integrins, such as α1β1, on the cancer cell surface. This can lead to the modulation of downstream signaling pathways that control cytoskeletal dynamics. One such proposed pathway involves the activation of the small GTPase RhoA.
Caption: Proposed signaling pathway initiated by this compound's interaction with collagen.
Experimental Workflow for Assessing this compound's Impact on Cell Invasion
The following workflow illustrates the experimental steps to evaluate the anti-invasive properties of this compound, which are linked to its collagen-binding activity.
Caption: Experimental workflow to test the anti-invasive effects of this compound.
Conclusion
The available evidence strongly supports the role of this compound in binding to collagen within the extracellular matrix. This interaction is a cornerstone of its anti-metastatic activity, leading to the inhibition of MMPs and the modulation of intracellular signaling pathways that govern cell adhesion and motility. However, the lack of quantitative binding affinity data for this compound remains a critical knowledge gap. Further studies to elucidate the precise molecular interactions between this compound and different collagen types are warranted to fully understand its mechanism of action and to guide the development of next-generation ruthenium-based anticancer agents.
References
- 1. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-based chemotherapeutics: are they ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin-mediated Signals Regulated by Members of the Rho Family of GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zymographic detection and clinical correlations of MMP-2 and MMP-9 in breast cancer sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Nami-A and Gemcitabine Monotherapies in Oncology Research
In the landscape of oncology drug development, both Nami-A and gemcitabine have been subjects of extensive research. While gemcitabine is a well-established cytotoxic agent used in the treatment of various solid tumors, this compound represents a novel ruthenium-based compound with a distinct mechanism of action. This guide provides a head-to-head comparison of their standalone preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound and gemcitabine exhibit fundamentally different anticancer properties. Gemcitabine acts as a classic cytotoxic drug, directly inhibiting DNA synthesis and inducing apoptosis. In contrast, this compound demonstrates low direct cytotoxicity against tumor cells, with its primary therapeutic potential attributed to its anti-metastatic effects. Their disparate mechanisms are reflected in their effects on the cell cycle and the signaling pathways they modulate. A phase I/II clinical trial of this compound in combination with gemcitabine in non-small cell lung cancer (NSCLC) patients concluded that the combination was only moderately tolerated and less active than gemcitabine alone[1][2][3][4].
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and experimental data for this compound and gemcitabine as standalone agents. It is important to note that the data presented are compiled from various studies and may not represent a direct comparison under identical experimental conditions.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Gemcitabine |
| Drug Class | Ruthenium-based coordination complex | Nucleoside analog |
| Primary Mechanism | Anti-metastatic, low direct cytotoxicity[5][6][7] | Inhibition of DNA synthesis, induction of apoptosis |
| Molecular Target(s) | Not fully elucidated, interacts with collagen, inhibits matrix metalloproteinases | DNA polymerase, Ribonucleotide reductase |
Table 2: In Vitro Cytotoxicity
| Cell Line | This compound IC₅₀ | Gemcitabine IC₅₀ | Reference |
| Various | Generally considered non-cytotoxic, >1000-fold less cytotoxic than cisplatin[5] | Varies by cell line (e.g., nM to µM range in pancreatic cancer cells) | [5] |
| Pancreatic Cancer | Not Available | ~13 nM - 12 µM (in various cell lines) | [8] |
| NSCLC | Not Available | ~0.005 µM - 0.5 µM (in various cell lines) | [9] |
Table 3: Effects on Cell Cycle and Apoptosis
| Parameter | This compound | Gemcitabine |
| Cell Cycle Arrest | Transient G2/M phase arrest[6] | S-phase or G1/S boundary arrest[10][11][12] |
| Induction of Apoptosis | Minimal as a standalone agent | Potent inducer of apoptosis[13][14] |
| Apoptosis Rate | Not widely reported due to low cytotoxicity | 44.7% in PANC-1 cells (16 mg/L, 24h)[14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or gemcitabine and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or gemcitabine for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture cells in 6-well plates and expose them to this compound or gemcitabine for the specified duration.
-
Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Treat cells with this compound or gemcitabine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
The divergent therapeutic strategies of this compound and gemcitabine are rooted in their distinct effects on cellular signaling pathways.
This compound: A Modulator of the Tumor Microenvironment and Metastatic Pathways
This compound's mechanism is not centered on direct cell killing. Instead, it is thought to exert its anti-cancer effects through modulation of the tumor microenvironment and pathways involved in metastasis.
Gemcitabine: A Potent Inducer of DNA Damage and Apoptosis
Gemcitabine's cytotoxic effects are a result of its incorporation into DNA and the inhibition of enzymes crucial for DNA synthesis. This leads to the activation of cell cycle checkpoints and the intrinsic apoptotic pathway.
Conclusion
This compound and gemcitabine represent two distinct classes of anti-cancer agents with fundamentally different mechanisms of action and cellular effects. Gemcitabine is a potent cytotoxic agent that induces cell death by disrupting DNA replication, leading to S-phase arrest and apoptosis. In contrast, this compound exhibits minimal direct cytotoxicity and its therapeutic potential lies in its ability to inhibit metastasis, likely through interactions with the extracellular matrix and modulation of signaling pathways involved in cell adhesion and migration, while causing a transient G2/M cell cycle arrest. The clinical evaluation of their combination in NSCLC did not show a synergistic or additive effect, with the combination being less effective than gemcitabine alone[1][2][3][4]. This underscores the importance of understanding the distinct and non-overlapping mechanisms of these two agents for the rational design of future cancer therapies. Further preclinical studies directly comparing these two agents in a panel of cancer models would be beneficial to fully elucidate their differential effects and identify potential contexts where this compound's unique anti-metastatic properties could be therapeutically exploited.
References
- 1. Phase I/II study with ruthenium compound this compound and gemcitabine in patients with non-small cell lung cancer after first line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. arts.units.it [arts.units.it]
- 5. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound Cytotoxic Effects toward Leukemia Cell Lines: A Slippery Ground Giving Misleading Messages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of gemcitabine on cell proliferation and apoptosis in non-small-cell lung cancer (NSCLC) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle effects of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic effects of gemcitabine and gefitinib in the treatment of head and neck carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by gemcitabine in BG-1 human ovarian cancer cells compared with induction by staurosporine, paclitaxel and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sp1 as a Primary Target of Nami-A: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data positions the transcription factor Sp1 as a primary molecular target of the ruthenium-based anticancer compound Nami-A. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against other Sp1 inhibitors, supported by experimental evidence and detailed methodologies.
This compound, a ruthenium(III) complex, has demonstrated promising anti-metastatic properties. Emerging evidence strongly suggests that its mechanism of action involves direct interaction with and inhibition of the Specificity protein 1 (Sp1). Sp1 is a zinc finger transcription factor that is overexpressed in a variety of cancers and plays a crucial role in tumor progression, angiogenesis, and metastasis by regulating the expression of numerous downstream genes.
Unveiling the Interaction: How this compound Targets Sp1
Studies have shown that this compound selectively reacts with the Sp1 protein. This interaction perturbs the structural integrity of Sp1 and interferes with its ability to bind to DNA, a critical step for its function as a transcription factor. This inhibitory effect is reportedly enhanced by the presence of glutathione (GSH), a tripeptide abundant in the cellular environment. The selectivity of this compound for Sp1 over other zinc-finger proteins underscores its potential as a targeted therapeutic agent.
Performance Comparison: this compound vs. Alternative Sp1 Inhibitors
To provide a clear perspective on this compound's efficacy, this guide compares its activity with two other well-characterized Sp1 inhibitors: Mithramycin A and Tolfenamic acid.
| Inhibitor | Target | Mechanism of Action | IC50 (Cell Growth Inhibition) | Key Downstream Genes Affected |
| This compound | Sp1 | Binds to Sp1, perturbs structure, and inhibits DNA binding. | Not widely reported for Sp1 inhibition directly; cell growth inhibition is cell-line dependent. | Downregulates genes involved in metastasis. |
| Mithramycin A | Sp1 | Binds to GC-rich DNA sequences in gene promoters, displacing Sp1. | Low nanomolar range (e.g., in OVCAR-3 cells)[1] | VEGF, c-Myc, Cyclin D1[2][3] |
| Tolfenamic Acid | Sp1 | Promotes the degradation of Sp1 protein. | Micromolar range (e.g., 36-48 µM in esophageal cancer cells)[4] | VEGF, Cyclin D1[2][5] |
Delving into the Data: Experimental Validation
The validation of Sp1 as a primary target of this compound and its comparison with other inhibitors relies on a suite of robust experimental techniques. Below are the methodologies for key assays used to elucidate these interactions.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound treatment alters the binding of Sp1 to the promoter regions of its target genes in vivo.
Protocol:
-
Cross-linking: Treat cancer cells with and without this compound. Cross-link protein-DNA complexes using formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Sp1. The antibody will bind to Sp1, and any DNA fragments cross-linked to it will be co-precipitated.
-
Washing and Elution: Wash the antibody-Sp1-DNA complexes to remove non-specific binding. Elute the complexes from the antibody.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links to release the DNA. Purify the DNA.
-
Quantitative PCR (qPCR): Quantify the amount of specific target gene promoter DNA that was precipitated using qPCR with primers specific to the promoter regions of known Sp1 target genes (e.g., VEGF, c-Myc). A decrease in the amount of promoter DNA in this compound treated cells compared to untreated cells indicates reduced Sp1 binding.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To directly visualize the inhibition of Sp1-DNA binding by this compound in vitro.
Protocol:
-
Probe Preparation: Synthesize and label a short DNA oligonucleotide containing the consensus Sp1 binding site with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate recombinant Sp1 protein with the labeled DNA probe in a binding buffer. In parallel reactions, pre-incubate Sp1 with varying concentrations of this compound before adding the probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. A decrease in the intensity of the shifted band in the presence of this compound demonstrates its inhibitory effect on Sp1-DNA binding.
Luciferase Reporter Assay
Objective: To measure the effect of this compound on the transcriptional activity of Sp1.
Protocol:
-
Construct Preparation: Clone the promoter of an Sp1 target gene (e.g., VEGF) upstream of a luciferase reporter gene in a plasmid vector.
-
Transfection: Transfect cancer cells with the luciferase reporter construct.
-
Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in this compound treated cells indicates that the drug is inhibiting the Sp1-mediated transcription of the target gene.
Visualizing the Molecular Pathways
To further illustrate the mechanism of action, the following diagrams depict the key signaling pathways and experimental workflows.
Caption: this compound inhibits metastasis by targeting Sp1.
Caption: Key experimental workflows for validating Sp1 targeting.
Conclusion
References
- 1. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mithramycin selectively inhibits the transcriptional activity of a transfected human c-myc gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolfenamic acid inhibits esophageal cancer through repression of specificity proteins and c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Nami-A Clinical Trials: A Comparative Analysis for Researchers
An In-depth Look at the Clinical Journey of the Ruthenium-Based Anti-Metastatic Agent, Nami-A, with a Focus on its Monotherapy and Combination Therapy Trials.
This compound, a ruthenium-based compound, emerged as a promising anti-cancer agent with a novel mechanism of action primarily targeting metastasis rather than inducing direct cytotoxicity. This guide provides a comprehensive cross-study comparison of the clinical trial outcomes for this compound, offering researchers, scientists, and drug development professionals a detailed overview of its performance, experimental protocols, and proposed signaling pathways.
Data Summary: Clinical Trial Outcomes
The clinical evaluation of this compound has centered on a Phase I monotherapy trial and a subsequent Phase I/II trial in combination with gemcitabine. The quantitative outcomes of these key studies are summarized below for comparative analysis.
Table 1: this compound Phase I Monotherapy Clinical Trial Outcomes
| Parameter | Details |
| Study Design | Phase I, Dose-Escalation Study |
| Patient Population | 24 patients with various solid tumors |
| Dosage Range | 2.4 to 500 mg/m²/day |
| Recommended Dose | 300 mg/m²/day |
| Efficacy | 1 out of 20 evaluable patients (5%) showed stable disease (NSCLC) |
| Adverse Events | Mild hematologic toxicity, nausea, vomiting, diarrhea, stomatitis, fatigue, transient creatinine increase, fever, sensitivity reactions, phlebitis. |
| Dose-Limiting Toxicity | Painful blister formation on hands and feet |
Table 2: this compound and Gemcitabine Phase I/II Combination Clinical Trial Outcomes
| Parameter | Details |
| Study Design | Phase I/II, Dose-Escalation and Expansion Cohort Study |
| Patient Population | 32 patients with advanced Non-Small Cell Lung Cancer (NSCLC) |
| This compound Dosage | 300 mg/m² to 600 mg/m² |
| Gemcitabine Dosage | 1000 mg/m² |
| Maximum Tolerated Dose (this compound) | 450 mg/m² (in a 21-day schedule) |
| Efficacy (Overall Conclusion) | The combination of this compound and gemcitababine was found to be less active than gemcitabine alone in NSCLC patients after first-line treatment.[1] |
| Adverse Events | Neutropenia, anemia, elevated liver enzymes, transient creatinine elevation, nausea, vomiting, constipation, diarrhea, fatigue, renal toxicity. |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is crucial for the interpretation of the outcomes.
This compound Phase I Monotherapy Trial Protocol
-
Patient Selection Criteria: Patients with histologically or cytologically confirmed solid tumors for which no standard therapy was available were enrolled. Other criteria included an age of 18 years or older, a WHO performance status of 0-2, and adequate bone marrow, renal, and hepatic function.
-
Dosing and Administration: this compound was administered as a 3-hour intravenous infusion daily for five consecutive days, every three weeks. The dose was escalated in cohorts of patients.
-
Response Evaluation: Tumor response was assessed every two cycles according to the Response Evaluation Criteria in Solid Tumors (RECIST).
This compound and Gemcitabine Phase I/II Combination Trial Protocol
-
Patient Selection Criteria: Patients with histologically or cytologically confirmed advanced or metastatic NSCLC who had progressed after one prior platinum-based chemotherapy regimen were included.[1] Key inclusion criteria were measurable disease, ECOG performance status of 0 or 1, and adequate organ function.[1]
-
Dosing and Administration: In the Phase I part, this compound was administered as a 3-hour intravenous infusion on days 1 and 8 of a 21-day cycle, with escalating doses. Gemcitabine was administered at a fixed dose of 1000 mg/m² on days 1 and 8. In the Phase II part, the combination was administered at the maximum tolerated dose of this compound determined in the Phase I part.
-
Response Evaluation: The primary endpoint for the Phase II part was the overall response rate, evaluated according to RECIST.
Mechanism of Action and Signaling Pathways
This compound's unique anti-metastatic profile is attributed to a multi-faceted mechanism of action that differs significantly from traditional cytotoxic agents. The proposed signaling pathways and molecular interactions are visualized below.
Caption: Proposed mechanism of this compound's anti-metastatic activity.
The diagram illustrates the key interactions of this compound in the tumor microenvironment. Extracellularly, this compound binds to collagen and inhibits matrix metalloproteinases (MMPs), thereby preventing the degradation of the extracellular matrix, a crucial step in metastasis. Within endothelial cells, this compound is proposed to reduce the production of nitric oxide (NO), a signaling molecule that promotes angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[2] Inside the tumor cell, this compound interacts with the Sp1 transcription factor, which is involved in the expression of genes that promote metastasis.
Experimental Workflow
The clinical development of this compound followed a standard phased approach, beginning with dose-finding and safety assessment in a Phase I trial, followed by a combination therapy trial to evaluate its efficacy in a specific cancer type.
Caption: Clinical trial workflow for this compound.
This workflow diagram outlines the progression of this compound through its major clinical trial phases. The initial Phase I monotherapy study successfully established a recommended dose for further testing. This informed the design of the subsequent Phase I/II combination trial with gemcitabine in non-small cell lung cancer patients, which ultimately showed limited efficacy.
References
A Comparative Analysis of the Toxicity Profiles of Nami-A and KP1019: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive and objective comparison of the toxicity profiles of two pioneering ruthenium-based anticancer drug candidates, Nami-A and KP1019. This analysis is supported by preclinical and clinical experimental data, detailed methodologies, and visual representations of key biological pathways.
This compound, or (ImH)[trans-RuCl4(DMSO-S)(Im)], and KP1019, or (IndH)[trans-RuCl4(Ind)2], are two structurally related ruthenium(III) complexes that have undergone clinical evaluation. Despite their chemical similarities, they exhibit distinct pharmacological and toxicological profiles. This compound is primarily recognized for its selective antimetastatic activity with negligible direct cytotoxicity against primary tumors. In contrast, KP1019 acts as a cytotoxic agent, showing efficacy against a range of primary tumors, including those resistant to platinum-based drugs.
In Vitro Cytotoxicity: A Tale of Two Ruthenium Complexes
The in vitro cytotoxicity of this compound and KP1019 highlights their fundamental differences. This compound is generally considered non-cytotoxic, a characteristic that is unusual for an anticancer agent and is linked to its unique antimetastatic mechanism.[1] In stark contrast, KP1019 demonstrates moderate to significant cytotoxic activity across a variety of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | KP1019 IC50 (µM) |
| Various Leukemia Cell Lines | Leukemia | Reported to be highly cytotoxic | Not extensively reported |
| Panel of Chemosensitive and Chemoresistant Cell Lines | Various | Generally considered non-cytotoxic | 50 - 180[1] |
| SW480 | Colorectal Carcinoma | Not cytotoxic | Moderately cytotoxic (30-95 µM)[1] |
| HT29 | Colorectal Carcinoma | Not cytotoxic | Moderately cytotoxic (30-95 µM)[1] |
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and KP1019. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
In Vivo Toxicity: Preclinical and Clinical Findings
The in vivo toxicity profiles of this compound and KP1019 have been evaluated in both preclinical animal models and human clinical trials. These studies further underscore their distinct toxicological characteristics.
| Parameter | This compound | KP1019 |
| Preclinical Model | Mice | Rats |
| Maximum Tolerated Dose (MTD) | 50 mg/kg/day (intravenous, 5 consecutive days) in mice caused reversible toxicity.[2] In a separate study, 35 mg/kg/day (intraperitoneal, 6 consecutive days) was effective against metastases.[3] | Not explicitly defined in preclinical studies due to solubility issues, but showed significant antineoplastic activity in a rat model of colorectal carcinoma.[1] |
| Observed Toxicities (Preclinical) | Spleen and lymph node depletion, increase in circulating leukocytes.[2] Much less toxic than cisplatin on liver, kidney, and lung epithelium.[3] | Low side effects observed in in vivo studies.[4] |
| Clinical Trial Phase | Phase I/II | Phase I |
| Maximum Tolerated Dose (MTD) in Humans | 300 mg/m²/day (intravenous)[1] | Not reached due to poor aqueous solubility.[5] |
| Dose-Limiting Toxicities (DLTs) | Painful blisters on fingers and toes at doses ≥400 mg/m²/day.[1] | Not established due to solubility limitations. |
| Other Adverse Events (Clinical) | Mild to moderate general malaise, nausea, vomiting, diarrhea, mild and reversible renal toxicity. Hematological toxicity was negligible.[1] | Mild toxicity observed; disease stabilization seen in some patients with advanced solid tumors.[1][6] |
Table 2: Comparative In Vivo Toxicity of this compound and KP1019.
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or KP1019 and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Genotoxicity Assay: Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.
-
Cell Treatment: Cells are treated with this compound or KP1019 for a defined period.
-
Cell Embedding: Approximately 1 x 10⁵ cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out at a low voltage.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The "comets" are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Signaling Pathways and Mechanisms of Toxicity
The distinct toxicological profiles of this compound and KP1019 stem from their different molecular mechanisms of action.
This compound: A Subtle Attack on Metastasis
This compound's antimetastatic activity is not fully elucidated but is known to involve interactions with the tumor microenvironment and specific cellular targets.
Caption: this compound's antimetastatic signaling pathway.
This compound selectively targets metastatic cells, binds to collagen in the extracellular matrix, and inhibits matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and migration.[7][8] In certain leukemia cell lines, this compound has been shown to be highly cytotoxic through the inhibition of KCa3.1 potassium channels, leading to apoptosis.[9]
KP1019: A Direct Cytotoxic Assault
KP1019's mechanism of action is more aligned with traditional cytotoxic agents, involving the induction of cellular stress and apoptosis.
Caption: KP1019's cytotoxic signaling pathway.
KP1019 is considered a prodrug that is activated by reduction in the hypoxic tumor microenvironment.[10] This activation leads to the generation of reactive oxygen species (ROS), causing DNA damage, cell cycle arrest, and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[1] Ultimately, these events converge on the intrinsic mitochondrial pathway of apoptosis.
Conclusion
This compound and KP1019, despite their structural similarities, represent two distinct approaches to ruthenium-based cancer therapy. This compound's low cytotoxicity and unique antimetastatic mechanism make it a fascinating candidate for targeting tumor spread, though its clinical development has been hampered by modest efficacy. Its toxicity profile is generally mild, with a specific dose-limiting toxicity of skin blisters.
KP1019, on the other hand, is a more conventional cytotoxic agent with promising activity against various primary tumors. Its clinical progression was limited by its poor solubility rather than severe toxicity. The observed toxicities in early clinical trials were mild.
For researchers in drug development, the contrasting profiles of this compound and KP1019 offer valuable insights into the structure-activity relationships of metal-based anticancer agents. Understanding their distinct mechanisms of toxicity is crucial for the design of future ruthenium compounds with improved therapeutic indices and targeted activities. Further research into the specific molecular interactions of these compounds will undoubtedly pave the way for the next generation of metal-based cancer therapies.
References
- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood concentration and toxicity of the antimetastasis agent this compound following repeated intravenous treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular protein binding patterns of the anticancer ruthenium drugs KP1019 and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual Action of this compound in inhibition of solid tumor metastasis: selective targeting of metastatic cells and binding to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic assessment of chemical, genetic, and epigenetic factors influencing the activity of anticancer drug KP1019 (FFC14A) - PMC [pmc.ncbi.nlm.nih.gov]
Nami-A: A Comparative Analysis of its Anti-Angiogenic Efficacy
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ruthenium-based compound Nami-A with standard anti-angiogenic agents, bevacizumab and sunitinib. This document summarizes key experimental data, details relevant methodologies, and visualizes the distinct signaling pathways involved.
Executive Summary
This compound, a ruthenium-containing compound, has demonstrated notable anti-metastatic and anti-angiogenic properties in preclinical studies. Unlike the targeted monoclonal antibody bevacizumab, which neutralizes vascular endothelial growth factor A (VEGF-A), and the multi-targeted tyrosine kinase inhibitor sunitinib, which blocks VEGFR and other receptor tyrosine kinases, this compound appears to exert its anti-angiogenic effects through a distinct multifactorial mechanism. This includes the inhibition of endothelial cell proliferation, migration, and matrix metalloproteinase (MMP) activity, as well as interference with the nitric oxide (NO) signaling pathway.
A significant gap in the current research landscape is the lack of direct head-to-head comparative studies evaluating the efficacy of this compound against bevacizumab or sunitinib in standardized angiogenesis assays. This guide, therefore, presents the available data for each compound individually to facilitate a qualitative comparison and to highlight the unique attributes of this compound.
Comparative Data on Anti-Angiogenic Efficacy
The following tables summarize quantitative data from various in vitro and in vivo studies. It is crucial to note that these data are not from direct comparative experiments and that experimental conditions may vary between studies.
Table 1: In Vitro Anti-Angiogenic Efficacy
| Agent | Assay | Cell Line | Concentration | Effect | Citation |
| This compound | Endothelial Cell Proliferation | HUVEC, EA.hy926 | 10 µM | ~50% inhibition after 144h | [1] |
| Endothelial Cell Migration (Boyden Chamber) | HUVEC, EA.hy926 | 1-100 µM | Dose-dependent inhibition | [1] | |
| MMP-2 Secretion | EA.hy926 | 1-100 µM | Dose-dependent inhibition | ||
| Bevacizumab | Endothelial Cell Proliferation | RVECs | 1.0 mg/mL | 52.8% decrease in proliferation | [2] |
| Endothelial Cell Migration (Transwell) | HMEC | Clinical concentrations | Significant reduction | [3] | |
| Sunitinib | Endothelial Cell Proliferation | PTEC | 1 µM | Dose-dependent reduction | [4] |
| Endothelial Cell Migration (Wound Healing) | PTEC | 1 µM | ~15-20% decrease in migration | [4] | |
| Endothelial Cell Invasion (Matrigel) | MDA-MB-468 | 1 µmol/L | 45% inhibition | [5] |
Table 2: In Vivo Anti-Angiogenic Efficacy
| Agent | Assay | Model | Dosage/Concentration | Effect | Citation |
| This compound | Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | 240 µM | Inhibition of FGF-2 induced angiogenesis | |
| Matrigel Plug Assay | C57/BL6N Mice | 2 x 10⁻⁴ M | Significant inhibition of angiogenesis (vs. control) | [6] | |
| Bevacizumab | CAM Assay | Chick Embryo | 10⁻⁴ M, 10⁻⁵ M | Strong anti-angiogenic effect | |
| Sunitinib | Orthotopic Glioblastoma Model | Athymic Mice | 80 mg/kg/day | 74% reduction in microvessel density | [7] |
Signaling Pathways
The anti-angiogenic mechanisms of this compound, bevacizumab, and sunitinib are distinct, targeting different components of the angiogenic cascade.
This compound Signaling Pathway
This compound's anti-angiogenic activity is not fully elucidated but is known to be multifactorial. It has been shown to inhibit the MAPK/ERK signaling pathway, downregulate c-myc transcription, and interfere with nitric oxide (NO) signaling, which is crucial for VEGF-mediated angiogenesis.[8] It also inhibits matrix metalloproteinases (MMPs), which are essential for the degradation of the extracellular matrix during endothelial cell invasion.
Bevacizumab Signaling Pathway
Bevacizumab is a humanized monoclonal antibody that directly targets and neutralizes all isoforms of VEGF-A. By binding to VEGF-A, it prevents the ligand from binding to its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells. This blockade inhibits VEGF-induced signaling, leading to a reduction in endothelial cell proliferation, migration, and survival.
Sunitinib Signaling Pathway
Sunitinib is a small-molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs), including all VEGF receptors (VEGFR-1, -2, and -3) and platelet-derived growth factor receptors (PDGFRs). By inhibiting the intracellular tyrosine kinase domain of these receptors, sunitinib blocks the downstream signaling pathways that are activated by their respective ligands, thereby inhibiting endothelial cell and pericyte proliferation and migration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
Protocol:
-
Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
On embryonic day 3 or 4, a small window is carefully made in the eggshell to expose the CAM.
-
A carrier, such as a sterile filter paper disc or a gelatin sponge, soaked with the test compound (this compound, bevacizumab, or sunitinib) or control vehicle is placed on the CAM.
-
The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.
-
The CAM is then examined under a stereomicroscope. The anti-angiogenic effect is quantified by measuring the number and length of blood vessels in the area surrounding the carrier.
Matrigel Plug Assay
This in vivo assay assesses the formation of new blood vessels into a subcutaneous implant of Matrigel.
Protocol:
-
Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state.
-
The test compound and a pro-angiogenic factor (e.g., VEGF or FGF-2) are mixed with the liquid Matrigel.
-
The mixture is subcutaneously injected into mice, where it forms a solid gel plug at body temperature.
-
After a defined period (e.g., 7-14 days), the Matrigel plugs are explanted.
-
Angiogenesis is quantified by measuring the hemoglobin content within the plug using Drabkin's reagent, which reflects the extent of blood vessel infiltration.[6] Alternatively, plugs can be processed for histological analysis to visualize and quantify blood vessels using endothelial cell markers like CD31.
Endothelial Cell Migration Assay (Boyden Chamber)
This in vitro assay measures the chemotactic response of endothelial cells to a chemoattractant.
Protocol:
-
A Boyden chamber consists of two compartments separated by a microporous membrane.
-
The lower compartment is filled with a medium containing a chemoattractant (e.g., VEGF).
-
Endothelial cells, pre-treated with the test compound or vehicle, are seeded into the upper compartment.
-
The chamber is incubated for several hours, allowing the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
The cells that have migrated to the lower surface are fixed, stained, and counted under a microscope. The number of migrated cells is a measure of the migratory capacity of the endothelial cells.
Conclusion
This compound presents a compelling profile as an anti-angiogenic agent with a mechanism of action that is distinct from the current standards of care, bevacizumab and sunitinib. Its ability to target multiple facets of the angiogenic process, including endothelial cell proliferation, migration, and invasion, as well as its interference with NO signaling, suggests a broad spectrum of activity.
Future research should prioritize direct comparative studies of this compound against bevacizumab and sunitinib in standardized in vitro and in vivo angiogenesis models. Such studies are essential to accurately position this compound within the landscape of anti-angiogenic therapies and to guide its potential future clinical development. The unique mechanism of this compound may offer advantages in certain tumor types or in combination with other therapies, a possibility that warrants further investigation.
References
- 1. Inhibition of endothelial cell functions and of angiogenesis by the metastasis inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of proliferation of retinal vascular endothelial cells more effectively than choroidal vascular endothelial cell proliferation by bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bevacizumab and ranibizumab on microvascular endothelial cells: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiangiogenic properties of selected ruthenium(III) complexes that are nitric oxide scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arts.units.it [arts.units.it]
Comparative Analysis of Nami-A's Efficacy Across Different Metastatic Sites
For Researchers, Scientists, and Drug Development Professionals
Nami-A, a ruthenium-based coordination compound, has emerged as a promising anti-metastatic agent with a distinct pharmacological profile. Unlike conventional cytotoxic chemotherapies, this compound exhibits low toxicity against primary tumors but demonstrates significant efficacy in inhibiting the formation and growth of metastases. This guide provides a comprehensive comparative analysis of this compound's effects on different metastatic sites, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Biodistribution and Pharmacokinetics: Preferential Accumulation in the Lungs
A key factor influencing this compound's site-specific activity is its differential accumulation and retention in various organs. Preclinical studies have consistently shown that this compound has a longer half-life in the lungs compared to other organs such as the liver and kidneys. This preferential accumulation is attributed to its ability to bind to collagen in the extracellular matrix, which is abundant in the lung tissue.
| Organ/Tissue | Half-life of this compound Elimination | Ruthenium Concentration | Reference |
| Lungs | Longer than other organs | 2-3 times higher than in the solid tumor | [1][2] |
| Liver | Shorter than lungs | Lower than lungs | [1][2] |
| Kidneys | Shorter than lungs | Lower than lungs | [1][2] |
| Primary Tumor | Shorter than lungs | Lower than lungs | [1][2] |
Efficacy at Different Metastatic Sites: A Focus on Lung Metastases
The majority of preclinical research on this compound has focused on its remarkable efficacy against lung metastases. However, evidence of its activity at other metastatic sites is also emerging.
Lung Metastases
Numerous studies using various tumor models, including Lewis lung carcinoma and MCa mammary carcinoma, have demonstrated this compound's potent ability to reduce the number and weight of lung metastases by 40% to 100%.[2] This effect is observed even when treatment is initiated after metastases are already established.
| Tumor Model | Treatment Regimen | Reduction in Lung Metastases (Number/Weight) | Survival Benefit | Reference |
| Lewis Lung Carcinoma | 35 mg/kg/day, i.p., for 6 days | Significant reduction | Increased survival | [1] |
| MCa Mammary Carcinoma | 35 mg/kg/day, i.p., days 7-12 | 70% of animals free of detectable nodules | - | [3] |
| Various Solid Tumors | Multiple regimens | 40-100% reduction | Increased survival, cures when combined with surgery | [2] |
Liver Metastases
Data on this compound's efficacy against liver metastases is less extensive. While biodistribution studies indicate lower ruthenium concentrations in the liver compared to the lungs, this does not preclude therapeutic activity. Further preclinical studies using orthotopic models of liver metastasis are needed to fully elucidate this compound's potential in this setting.
| Tumor Model | Treatment Regimen | Efficacy Data | Reference |
| Data not available | - | - | - |
Bone Metastases
The effect of this compound on bone metastases is an area of growing interest. The complex interplay between tumor cells and the bone microenvironment presents a unique challenge. While direct experimental evidence of this compound's efficacy in bone metastasis models is currently limited, its known mechanisms of action, such as MMP inhibition, suggest potential therapeutic value.
| Tumor Model | Treatment Regimen | Efficacy Data | Reference |
| Data not available | - | - | - |
Brain Metastases
In a preclinical model of P388 leukemia, this compound has been shown to prevent the development and growth of brain metastases.[2] This finding is significant as the blood-brain barrier poses a major obstacle for many anticancer drugs.
| Tumor Model | Treatment Regimen | Efficacy Data | Reference |
| P388 Leukemia | - | Prevention of development and growth | [2] |
Mechanisms of Action: A Multi-pronged Attack on Metastasis
This compound's anti-metastatic effects are not attributed to a single mechanism but rather to a combination of activities that disrupt key steps in the metastatic cascade.
Inhibition of Matrix Metalloproteinases (MMPs)
This compound has been shown to inhibit the activity of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix, a critical step in tumor cell invasion and migration.[1]
Interference with TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, initially acting as a tumor suppressor but later promoting metastasis. This compound has been found to interfere with TGF-β signaling, potentially mitigating its pro-metastatic effects.[4]
Experimental Protocols
Lewis Lung Carcinoma Orthotopic Model
This model is widely used to study lung cancer metastasis.
-
Cell Culture: Lewis lung carcinoma (LLC) cells are cultured in appropriate media.
-
Animal Model: C57BL/6 mice are typically used.
-
Orthotopic Injection: A suspension of LLC cells is injected directly into the lung parenchyma of the mice.[5][6]
-
Treatment: this compound is administered, typically via intraperitoneal (i.p.) injection, at various doses and schedules.
-
Assessment: At the end of the study, mice are euthanized, and the lungs are examined for metastatic nodules. The number and weight of metastases are quantified.
MCa Mammary Carcinoma Model
This model is used to study metastasis from breast cancer.
-
Tumor Induction: MCa mammary carcinoma cells are injected into the mammary fat pad of syngeneic mice.[7][8]
-
Primary Tumor Growth: The primary tumor is allowed to grow to a specific size.
-
Treatment: this compound treatment is initiated.
-
Metastasis Assessment: Lungs and other organs are harvested and examined for metastases.
Gelatin Zymography for MMP Inhibition
This assay is used to determine the inhibitory effect of this compound on MMP-2 and MMP-9 activity.
-
Sample Preparation: Conditioned media from cancer cells treated with or without this compound is collected.
-
Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin.
-
Incubation: The gel is incubated in a buffer that allows for enzymatic activity.
-
Staining: The gel is stained with Coomassie Blue.
-
Analysis: Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of these bands is quantified to determine the level of MMP inhibition.[9]
Visualizing the Mechanisms
This compound's Proposed Anti-Metastatic Workflow
Caption: Proposed workflow of this compound's anti-metastatic action.
TGF-β Signaling Pathway in Metastasis
Caption: Simplified TGF-β signaling pathway in cancer metastasis.
Conclusion
This compound represents a novel class of anti-metastatic agents with a unique mechanism of action and a favorable toxicity profile. Its preferential accumulation in the lungs correlates with its pronounced efficacy against lung metastases in a variety of preclinical models. While data on its effects at other metastatic sites, such as the liver and bone, are still emerging, its known mechanisms of action, including MMP inhibition and interference with TGF-β signaling, suggest a broader potential. Further research, particularly well-designed comparative preclinical studies in relevant models of liver and bone metastasis, is warranted to fully characterize the therapeutic potential of this compound across the spectrum of metastatic disease. This will be crucial for guiding its future clinical development and identifying patient populations most likely to benefit from this innovative therapeutic approach.
References
- 1. Dual Action of this compound in inhibition of solid tumor metastasis: selective targeting of metastatic cells and binding to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Effects of the ruthenium-based drug this compound on the roles played by TGF-β1 in the metastatic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]
- 6. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. Pharmacological Effects of the Ruthenium Complex this compound Given Orally to CBA Mice With MCa Mammary Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
Safety Operating Guide
Proper Disposal of NAMI-A: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of NAMI-A, a ruthenium-based anti-cancer agent.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
This compound Chemical and Safety Data
A thorough understanding of the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Synonyms | NAMIA, NAMI A |
| Formula | C8H15Cl4N4ORuS |
| Molecular Weight | 458.18 g/mol |
| CAS No. | 201653-76-1 |
| Storage Temperature (Powder) | -20°C |
| Storage Temperature (in Solvent) | -80°C |
| Source: DC Chemicals MSDS[3] |
Health Hazard Information
This compound presents the following hazards:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[3]
-
Acute and chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[3]
It is imperative to avoid release into the environment.[3]
Step-by-Step Disposal Procedure for this compound
The following procedure should be followed for the safe disposal of this compound and its containers. This process is designed to comply with general laboratory safety standards and specific guidelines for hazardous chemical waste.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing appropriate PPE.[4] This includes, but is not limited to:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
2. Handling Precautions:
-
Avoid inhalation of dust or aerosols.[3]
-
Prevent contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
-
All handling of open containers should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][5]
3. Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
Spillage: In the event of a spill, collect the spillage and place it in the designated hazardous waste container.[3] Use appropriate spill control materials, such as absorbent pads.
4. Container Disposal:
-
Dispose of the original this compound container, as well as any containers used for waste collection, through an approved waste disposal plant.[3]
-
Do not attempt to clean and reuse containers that have held this compound.
5. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Arrange for collection by a licensed hazardous waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the reviewed safety documents. The disposal procedure is a standard laboratory safety process guided by the chemical's specific hazards.
Signaling Pathways
Signaling pathways are not applicable to the chemical disposal process of this compound. The provided workflow diagram serves to illustrate the procedural steps.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of this compound Cytotoxic Effects toward Leukemia Cell Lines: A Slippery Ground Giving Misleading Messages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|201653-76-1|MSDS [dcchemicals.com]
- 4. mines.edu [mines.edu]
- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
Personal protective equipment for handling Nami-A
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Nami-A. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a ruthenium-containing investigational drug that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Ingestion is also a potential route of exposure.[1]
Recommended Personal Protective Equipment:
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. Change the outer glove immediately if contaminated, torn, or punctured. Both pairs should be changed hourly during extended procedures.[2] |
| Eye Protection | Safety Goggles or Face Shield | Use safety goggles that provide a complete seal around the eyes. A full-face shield should be worn in situations with a risk of splashing.[2] |
| Body Protection | Solid-Front Barrier Gown | A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is required. One pair of gloves should be worn under the cuffs and the other pair over.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved respirator is necessary when handling the powdered form of this compound or when there is a risk of aerosol formation. The specific type of respirator should be determined by a workplace hazard assessment. |
| Foot Protection | Closed-Toed Shoes | Always wear closed-toed shoes in the laboratory. Shoe covers should be used when there is a significant risk of spills.[3] |
Operational Plan for Handling this compound
Preparation and Handling:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a Class II B biological safety cabinet, to minimize inhalation exposure.[2]
-
Surface Protection: The work surface should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as hazardous waste after the procedure or in the event of a spill.[4]
-
Aerosol Prevention: Avoid any actions that could generate dust or aerosols. Use Luer-Lock syringes to prevent needle detachment during administration.[5]
-
Transport: When transporting this compound, use a secondary, sealed, and shatterproof container that is clearly labeled.[2]
First Aid Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[1]
Disposal Plan
All waste generated from handling this compound, including empty vials, used PPE, and contaminated materials, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other laboratory waste.[5]
-
Containment:
-
Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated chemotherapy sharps container.[2] If a syringe contains residual this compound, it should be disposed of in a black bulk waste container.[5]
-
Solid Waste: All disposable items, such as gloves, gowns, and absorbent pads, should be placed in a clearly labeled, sealed plastic bag and then into a designated chemotherapy waste container.[2]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, labeled hazardous waste container.
-
-
Disposal: All this compound waste must be disposed of through an approved hazardous waste disposal program, following all institutional, local, and federal regulations.[1][5]
Experimental Protocols and Signaling Pathways
This compound's mechanism of action is complex and is thought to involve multiple pathways, distinguishing it from traditional cytotoxic agents. Its primary effect is anti-metastatic rather than causing direct tumor cell death.[6][7]
Inhibition of Metastasis via ERK/MMP-9 Pathway:
This compound has been shown to interfere with the metastatic process. One proposed mechanism is the inhibition of matrix metalloproteinases (MMPs), such as MMP-9, which are crucial for cancer cell invasion. This inhibition may be regulated through an ERK-dependent signaling pathway.[7]
Caption: this compound inhibits metastasis by targeting MMP-9 protein.
Interaction with Nitric Oxide (NO) Signaling in Angiogenesis:
Another proposed mechanism for this compound's anti-angiogenic effects is its interaction with nitric oxide (NO) signaling. This compound may reduce the production and release of NO, thereby inhibiting the invasive capacity of endothelial cells.[8]
Caption: this compound inhibits angiogenesis by interfering with NO signaling.
References
- 1. This compound|201653-76-1|MSDS [dcchemicals.com]
- 2. uwyo.edu [uwyo.edu]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electronic structure and mechanism for the uptake of nitric oxide by the Ru( iii ) antitumor complex this compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10622D [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
